9-PAHSA-d31
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
9-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)octadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/i1D3,3D2,5D2,7D2,9D2,11D2,12D2,13D2,14D2,15D2,16D2,18D2,23D2,27D2,31D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQWHZLXDBVXML-APZLGCMPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of 9-PAHSA-d31 in Advancing Lipidomic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 9-PAHSA-d31, a critical tool in the field of lipidomics. We will delve into its chemical identity, its primary purpose in quantitative analysis, and the broader biological significance of the class of lipids it represents. This document will further provide detailed experimental protocols for its use and visualize key biological and experimental workflows.
Introduction to 9-PAHSA and the Significance of its Deuterated Analog
9-Palmitoyl-Hydroxy-Stearic Acid (9-PAHSA) is a member of a novel class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). These lipids have garnered significant scientific interest due to their beneficial biological activities, including anti-diabetic and anti-inflammatory effects. Structurally, 9-PAHSA is an ester formed from palmitic acid and 9-hydroxy stearic acid. Research has indicated that levels of 9-PAHSA are reduced in the serum and adipose tissue of insulin-resistant humans, highlighting its potential as a biomarker and therapeutic target.
To accurately quantify endogenous levels of 9-PAHSA in complex biological matrices, a reliable internal standard is essential. This is where this compound comes into play.
This compound is a deuterated form of 9-PAHSA, meaning that 31 of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes this compound chemically almost identical to 9-PAHSA but distinguishable by mass spectrometry due to its increased mass.
The Core Purpose of this compound in Lipidomics
The primary purpose of this compound in lipidomics is to serve as an internal standard for the accurate and precise quantification of 9-PAHSA in biological samples using mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS)[1].
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry for several reasons:
-
Correction for Sample Loss: During the multi-step process of sample preparation, including extraction and purification, some of the analyte can be lost. Since the internal standard is added at the beginning of this process and behaves chemically like the analyte, any loss will affect both equally.
-
Compensation for Matrix Effects: Biological samples are complex mixtures that can interfere with the ionization of the analyte in the mass spectrometer, either suppressing or enhancing the signal. The internal standard experiences similar matrix effects, allowing for accurate normalization of the analyte's signal.
-
Improved Accuracy and Precision: By normalizing to the signal of the internal standard, variability in instrument performance and injection volume can be accounted for, leading to more accurate and reproducible quantification.
Quantitative Data Presentation
The use of this compound, or analogous stable isotope-labeled internal standards, enables the generation of precise quantitative data. Below are examples of the types of data obtained in such analyses.
Calibration Curve for 9-PAHSA Quantification
A calibration curve is constructed by analyzing a series of standards with known concentrations of 9-PAHSA and a constant concentration of the internal standard. The ratio of the peak area of the analyte to the internal standard is then plotted against the analyte concentration.
| Nominal Concentration (ng/mL) | 9-PAHSA Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.5 | 1,250 | 50,000 | 0.025 |
| 1 | 2,500 | 50,000 | 0.050 |
| 5 | 12,500 | 50,000 | 0.250 |
| 10 | 25,000 | 50,000 | 0.500 |
| 50 | 125,000 | 50,000 | 2.500 |
| 100 | 250,000 | 50,000 | 5.000 |
| 250 | 625,000 | 50,000 | 12.500 |
| 500 | 1,250,000 | 50,000 | 25.000 |
This table presents example data for a calibration curve for the quantification of 9(R)-PAHSA using a ¹³C-labeled internal standard, which is analogous to using this compound. The data demonstrates a linear relationship between the concentration and the peak area ratio, which is essential for accurate quantification.[1]
Method Validation: Accuracy and Precision
The performance of the analytical method is validated by assessing its accuracy and precision at different concentration levels.
| Quality Control Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| Low | 1.5 | 102.3 | 5.8 | 101.7 | 6.2 |
| Mid | 75 | 98.7 | 4.1 | 99.5 | 4.9 |
| High | 400 | 100.5 | 3.5 | 100.2 | 4.1 |
This table summarizes the accuracy and precision data for a validated LC-MS/MS method for 9(R)-PAHSA quantification. The data shows that the method is both accurate (close to the true value) and precise (reproducible), with %CV values well within acceptable limits for bioanalytical methods.[1]
Experimental Protocols
The following sections detail a typical workflow for the quantification of 9-PAHSA in a biological matrix, such as human plasma, using this compound as an internal standard.
Sample Preparation: Lipid Extraction
This protocol describes a combined liquid-liquid extraction and solid-phase extraction (SPE) for the isolation and purification of 9-PAHSA from plasma.[1]
-
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add a known amount of this compound solution (the exact amount should be optimized based on the expected endogenous levels of 9-PAHSA).
-
Sample Addition: Add 200 µL of human plasma to the tube containing the internal standard.
-
Liquid-Liquid Extraction:
-
Add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 2,200 x g for 5 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube.
-
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.
Sample Purification: Solid-Phase Extraction (SPE)
-
SPE Cartridge Conditioning: Condition a silica SPE cartridge (500 mg, 3 mL) by washing it with 6 mL of ethyl acetate followed by 6 mL of hexane.
-
Sample Loading: Reconstitute the dried lipid extract in 200 µL of chloroform and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids.
-
Elution of FAHFAs: Elute the FAHFA fraction, including 9-PAHSA and this compound, with 4 mL of ethyl acetate.
-
Final Drying and Reconstitution: Dry the eluted FAHFA fraction under a stream of nitrogen. Reconstitute the final extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical parameters for the analysis of 9-PAHSA and its deuterated internal standard.
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 5 mM ammonium acetate and 0.03% ammonium hydroxide |
| Mobile Phase B | Methanol with 5 mM ammonium acetate and 0.03% ammonium hydroxide |
| Flow Rate | 0.2 mL/min |
| Gradient | Isocratic (e.g., 93% B) or a gradient optimized for isomer separation |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Spray Voltage | -3.5 kV |
| Vaporizer Temperature | 275°C |
| Ion Transfer Tube Temperature | 325°C |
| Sheath Gas Pressure | 35 Arb |
| Aux Gas Pressure | 10 Arb |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
MRM is used for the selective detection and quantification of the analytes.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| 9-PAHSA | 537.5 | 255.2 (Quantifier) | 25 |
| 9-PAHSA | 537.5 | 281.2 (Qualifier) | 22 |
| 9-PAHSA | 537.5 | 299.2 (Qualifier) | 20 |
| This compound | 568.5 | 286.2 (or other specific fragment) | Optimized |
Note: The specific product ion for this compound will depend on the position of the deuterium labels. The m/z 255.2 transition for 9-PAHSA is typically the most abundant and used for quantification.[1]
Visualization of Pathways and Workflows
9-PAHSA Signaling Pathway via GPR120
9-PAHSA exerts some of its anti-inflammatory effects by acting as a ligand for the G-protein coupled receptor 120 (GPR120). The binding of 9-PAHSA to GPR120 can initiate a signaling cascade that leads to the inhibition of pro-inflammatory pathways, such as the NF-κB pathway.
Experimental Workflow for 9-PAHSA Quantification
The following diagram illustrates the key steps in the analytical workflow for quantifying 9-PAHSA using an internal standard.
Conclusion
This compound is an indispensable tool for researchers in the field of lipidomics. Its use as an internal standard allows for the accurate and precise quantification of the biologically significant lipid, 9-PAHSA. The detailed protocols and methodologies outlined in this guide provide a framework for the implementation of robust analytical methods. The ability to reliably measure endogenous levels of 9-PAHSA is crucial for advancing our understanding of its role in health and disease, and for the development of novel therapeutic strategies targeting metabolic and inflammatory disorders.
References
The Crucial Role of 9-PAHSA-d31 as an Internal Standard in FAHFA Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties.[1][2][3] Among the various FAHFA families, palmitic acid esters of hydroxy stearic acids (PAHSAs) are of particular interest due to their correlation with insulin sensitivity.[4][5] Accurate quantification of these bioactive lipids in biological matrices is paramount for understanding their physiological roles and for the development of potential therapeutics. This technical guide provides a comprehensive overview of the use of 9-PAHSA-d31 as an internal standard for the robust and reliable quantification of FAHFAs, particularly 9-PAHSA, by liquid chromatography-mass spectrometry (LC-MS).
The analysis of FAHFAs is challenging due to the existence of numerous regioisomers and their low abundance in biological samples. The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for analyte losses during sample preparation and for variations in instrument response, thereby ensuring high accuracy and precision.
Quantitative Data Summary
The following tables summarize key quantitative data related to FAHFA analysis using isotopically labeled internal standards. This data highlights the typical concentrations of FAHFAs found in biological samples and the performance of analytical methods.
Table 1: Representative Concentrations of PAHSAs in Various Biological Samples
| Biological Matrix | PAHSA Isomer | Concentration Range | Reference |
| Human Serum | Total PAHSAs | Reduced in insulin-resistant individuals | |
| Mouse White Adipose Tissue (WAT) | 9-PAHSA | Most abundant isomer | |
| Mouse Brown Adipose Tissue (BAT) | Multiple isomers | Present | |
| Mouse Liver | 9-PAHSA, 13/12-PAHSA | Present | |
| Human Plasma | Multiple isomers (5-, 6-, 7-, 8-, 9-, 10-, 11-, and 13/12-PAHSA) | Detected in all samples |
Table 2: LC-MS/MS Parameters for FAHFA Analysis
| Parameter | Value | Reference |
| Chromatography | ||
| Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm) | |
| Mobile Phase | Isocratic: 93:7 methanol:water with 5 mM ammonium acetate and 0.03% ammonium hydroxide | |
| Flow Rate | 0.2 mL/min | |
| Column Temperature | 25°C | |
| Injection Volume | 10 µL | |
| Mass Spectrometry | ||
| Ionization Mode | Negative Ion Electrospray (ESI-) | |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | |
| Quantifier Transition (9-PAHSA) | m/z 537 → 255 | |
| Qualifier Transition 1 (9-PAHSA) | m/z 537 → 281 | |
| Qualifier Transition 2 (9-PAHSA) | m/z 537 → 299 |
Experimental Protocols
Accurate FAHFA quantification relies on meticulous sample preparation and analysis. The following sections detail the key experimental procedures.
Lipid Extraction from Adipose Tissue
This protocol describes a widely used method for extracting lipids, including FAHFAs, from adipose tissue.
-
Homogenization:
-
Weigh 100-150 mg of frozen adipose tissue.
-
Homogenize the tissue in a mixture of ice-cold PBS (1.5 mL), methanol (1.5 mL), and chloroform (3.0 mL).
-
Crucially, spike the chloroform with a known amount of this compound internal standard before homogenization to account for extraction efficiency.
-
-
Phase Separation:
-
After homogenization, add an additional 1.5 mL of chloroform and 1.5 mL of PBS.
-
Vortex the mixture thoroughly and centrifuge at low speed to separate the aqueous and organic phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Drying:
-
Dry the collected organic phase under a gentle stream of nitrogen gas.
-
The dried lipid extract can be stored at -80°C until further processing.
-
Solid-Phase Extraction (SPE) for FAHFA Enrichment
This step is critical for removing interfering neutral lipids and concentrating the more polar FAHFAs.
-
Column Conditioning:
-
Use a silica SPE cartridge (e.g., Strata SI-1, 500 mg).
-
Condition the cartridge by washing with 6 mL of ethyl acetate followed by 6 mL of hexane.
-
-
Sample Loading and Elution:
-
Reconstitute the dried lipid extract in a small volume of a non-polar solvent like chloroform (e.g., 200 µL).
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute the neutral lipids.
-
Elute the FAHFA fraction with 4 mL of ethyl acetate.
-
-
Final Preparation:
-
Dry the collected FAHFA fraction under a stream of nitrogen.
-
Reconstitute the sample in a small volume of methanol (e.g., 40-60 µL) for LC-MS analysis.
-
LC-MS/MS Analysis
The enriched FAHFA fraction is then analyzed by LC-MS/MS to separate and quantify the different isomers.
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a C18 reversed-phase column.
-
An isocratic mobile phase is often used for the separation of PAHSA isomers.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative ion mode using electrospray ionization.
-
Utilize Multiple Reaction Monitoring (MRM) for sensitive and specific detection of the target FAHFAs and the this compound internal standard.
-
The quantification of endogenous 9-PAHSA is based on the ratio of its peak area to that of the this compound internal standard.
-
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway involving FAHFAs.
Caption: Experimental workflow for FAHFA analysis.
Caption: Simplified FAHFA signaling pathway.
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise quantification of FAHFAs in complex biological matrices. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to implement robust analytical methods for FAHFA analysis. Such methods are crucial for advancing our understanding of the biological roles of these lipids and for exploring their therapeutic potential in metabolic and inflammatory diseases. The continued development and application of these analytical techniques will undoubtedly accelerate research in this exciting and promising field.
References
- 1. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Chemically Edited Derivatives of the Endogenous Regulator of Inflammation 9-PAHSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 9-PAHSA-d31: Structure, Properties, and Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 9-palmitoyl-hydroxy-stearic acid-d31 (9-PAHSA-d31), a deuterated analog of the bioactive lipid 9-PAHSA. This document details its chemical structure, and physical properties, and provides a consolidated experimental protocol for its use as an internal standard in the quantification of 9-PAHSA in biological matrices. Furthermore, it explores the signaling pathways associated with the non-deuterated form, 9-PAHSA, to provide a complete context for its biological significance.
Chemical Structure and Properties
This compound is a synthetic, deuterated form of 9-PAHSA, a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids. The deuteration of the palmitoyl chain makes it an ideal internal standard for mass spectrometry-based quantification of endogenous 9-PAHSA, as it is chemically identical to the analyte but has a distinct mass.
Table 1: Chemical and Physical Properties of this compound and 9-PAHSA
| Property | This compound | 9-PAHSA |
| Formal Name | 9-[(1-oxohexadecyl)oxy-2,2',3,3',4,4',5,5',6,6',7,7',8,8',9,9',10,10',11,11',12,12',13,13',14,14',15,15',16,16,16-d31]-octadecanoic acid | 9-[(1-oxohexadecyl)oxy]-octadecanoic acid |
| Chemical Formula | C₃₄H₃₅D₃₁O₄ | C₃₄H₆₆O₄[1] |
| Molecular Weight | 570.1 g/mol | 538.9 g/mol [1] |
| CAS Number | 2748208-06-0 | 1481636-31-0[1] |
| Purity | ≥99% deuterated forms (d₁-d₃₁) | ≥95% |
| Physical State | Solid | Solid |
| Storage | -20°C | 2-8°C |
| Stability | ≥ 2 years at -20°C | Not specified |
Table 2: Solubility Data for this compound
| Solvent | Solubility |
| Dimethylformamide (DMF) | 20 mg/mL |
| Dimethyl sulfoxide (DMSO) | 15 mg/mL |
| Ethanol | 20 mg/mL |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Biological Significance of 9-PAHSA
9-PAHSA, the non-deuterated form of the topic compound, is an endogenous lipid with significant biological activity. It has been identified as a potent anti-inflammatory and insulin-sensitizing molecule. Levels of 9-PAHSA have been found to be reduced in the serum and adipose tissue of insulin-resistant humans, highlighting its potential as a therapeutic target for metabolic diseases.
The primary mechanism of action for 9-PAHSA involves its interaction with G protein-coupled receptor 120 (GPR120). Activation of GPR120 by 9-PAHSA initiates a signaling cascade that ultimately leads to the inhibition of the pro-inflammatory NF-κB pathway. This has been shown to reduce the production of inflammatory cytokines.
Signaling Pathway of 9-PAHSA
The anti-inflammatory effects of 9-PAHSA are primarily mediated through the GPR120 signaling pathway, which leads to the inhibition of NF-κB. The following diagram illustrates this pathway.
Caption: 9-PAHSA mediated anti-inflammatory signaling via GPR120.
Experimental Protocols: Quantification of 9-PAHSA using this compound
The following is a consolidated protocol for the quantification of 9-PAHSA in biological samples, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.[2]
Materials and Reagents
-
Biological sample (e.g., human plasma)
-
This compound internal standard solution (in a suitable solvent like chloroform)
-
Phosphate-buffered saline (PBS)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Ethyl acetate (LC-MS grade)
-
Hexane (LC-MS grade)
-
Nitrogen gas
-
Solid-phase extraction (SPE) cartridges (e.g., silica-based)
-
LC-MS/MS system with a C18 reversed-phase column
Sample Preparation: Lipid Extraction
-
To 200 µL of plasma, add 1.3 mL of PBS.
-
Add a known amount of this compound internal standard solution.
-
Add 1.5 mL of methanol and 3 mL of chloroform.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifuge at 2,200 x g for 5 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully collect the lower organic phase (chloroform layer) and transfer it to a new tube.
-
Dry the organic extract under a gentle stream of nitrogen.
Sample Cleanup: Solid-Phase Extraction (SPE)
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Reconstitute the dried lipid extract in a small volume of a non-polar solvent (e.g., 200 µL of chloroform).
-
Load the reconstituted extract onto the conditioned SPE cartridge.
-
Wash the cartridge with a non-polar solvent mixture (e.g., 6 mL of 5% ethyl acetate in hexane) to elute neutral lipids.
-
Elute the FAHFA fraction, containing 9-PAHSA and this compound, with a more polar solvent (e.g., 4 mL of ethyl acetate).
-
Dry the eluted FAHFA fraction under a gentle stream of nitrogen.
LC-MS/MS Analysis
-
Reconstitute the final dried extract in the initial mobile phase for LC-MS/MS analysis (e.g., 100 µL).
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a C18 reversed-phase column with a suitable gradient elution.
-
Detect and quantify 9-PAHSA and this compound using tandem mass spectrometry in negative ionization mode. The characteristic precursor-to-product ion transitions for 9-PAHSA are m/z 537 → 255, m/z 537 → 281, and m/z 537 → 299. The corresponding transitions for this compound will be shifted by the mass of the deuterium atoms.
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of 9-PAHSA to the this compound internal standard against the concentration of the 9-PAHSA standards.
-
Determine the concentration of 9-PAHSA in the biological samples by interpolating their peak area ratios from the calibration curve.
The following diagram illustrates the general experimental workflow for 9-PAHSA quantification.
Caption: Experimental workflow for 9-PAHSA quantification.
Conclusion
This compound is an essential tool for the accurate quantification of the biologically active lipid 9-PAHSA. Its use as an internal standard in LC-MS/MS methods allows for precise measurement in complex biological matrices, which is crucial for advancing our understanding of the role of FAHFAs in health and disease. The anti-inflammatory and insulin-sensitizing properties of 9-PAHSA, mediated through the GPR120 signaling pathway, make it a promising area for therapeutic development in metabolic and inflammatory disorders. This guide provides the foundational technical information required for researchers and drug development professionals working with this important class of lipids.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Interpretation of a 9-PAHSA-d31 Certificate of Analysis
This guide provides a comprehensive overview of the information presented in a Certificate of Analysis (CoA) for this compound, a deuterated internal standard for the quantification of the bioactive lipid 9-PAHSA. Understanding the data within the CoA is critical for ensuring the accuracy and reliability of experimental results. This document will delve into the interpretation of typical CoA specifications, detail the experimental protocols for its use, and explore the biological significance of 9-PAHSA, including its role in key signaling pathways.
Understanding the Certificate of Analysis for this compound
A Certificate of Analysis for this compound provides essential information about the identity, purity, and quality of the compound. The following tables summarize the key quantitative data typically found on a CoA from various suppliers.
Table 1: Chemical Identity and Physical Properties
| Parameter | Typical Value | Source |
| Formal Name | 9-[(1-oxohexadecyl)oxy-2,2',3,3',4,4',5,5',6,6',7,7',8,8',9,9',10,10',11,11',12,12',13,13',14,14',15,15',16,16,16-d31]-octadecanoic acid | [1] |
| CAS Number | 2748208-06-0 | [1][2] |
| Molecular Formula | C₃₄H₃₅D₃₁O₄ | [2][3] |
| Molecular Weight | 570.1 g/mol | |
| Formulation | A solution in methyl acetate (typically 1 mg/ml) | |
| Storage | -20°C | |
| Stability | ≥ 2 years |
Table 2: Quality Control Specifications
| Parameter | Typical Specification | Method | Source |
| Purity | ≥99% deuterated forms (d₁-d₃₁) | Mass Spectrometry | |
| Chemical Purity | ≥98% | TLC | |
| Mass Spectrum | M-H⁺: 568.8 | Mass Spectrometry |
The Role of this compound as an Internal Standard
This compound is a deuterated form of 9-PAHSA, a naturally occurring bioactive lipid. The incorporation of 31 deuterium atoms results in a molecule that is chemically identical to 9-PAHSA but has a higher molecular weight. This property makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
In such analyses, a known amount of this compound is added to a biological sample before processing. The deuterated standard co-elutes with the endogenous, non-deuterated 9-PAHSA during chromatography. By comparing the signal intensity of the analyte (9-PAHSA) to that of the internal standard (this compound), researchers can accurately quantify the concentration of 9-PAHSA in the sample, correcting for any loss that may occur during sample preparation and analysis.
Experimental Protocols
The primary application of this compound is in the quantification of 9-PAHSA in biological matrices. Below is a detailed methodology for a typical LC-MS/MS workflow.
Quantification of 9-PAHSA in Human Plasma using LC-MS/MS
This protocol is adapted from validated methods for the analysis of PAHSAs in biological samples.
Objective: To accurately determine the concentration of 9-PAHSA in human plasma.
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Phosphate-buffered saline (PBS)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Ethyl acetate (LC-MS grade)
-
Hexane (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., silica-based)
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
Thaw human plasma samples on ice.
-
To 200 µL of plasma, add a known amount of this compound internal standard.
-
Add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 2,200 x g for 5 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully collect the lower organic phase.
-
-
Solid-Phase Extraction (SPE) for FAHFA Enrichment:
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the collected organic phase onto the conditioned SPE cartridge.
-
Wash the cartridge with 5% ethyl acetate in hexane to remove neutral lipids.
-
Elute the FAHFA fraction, containing 9-PAHSA and this compound, with ethyl acetate.
-
Dry the eluted fraction under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in the initial mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of mobile phases, such as water with 0.1% formic acid and methanol with 0.1% formic acid, to separate 9-PAHSA from its isomers.
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative ionization mode using Multiple Reaction Monitoring (MRM). The characteristic precursor-to-product ion transitions for 9-PAHSA are m/z 537 → 255, m/z 537 → 281, and m/z 537 → 299. The transition for this compound will be shifted by the mass of the deuterium atoms.
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of 9-PAHSA to the this compound internal standard against the concentration of the calibration standards.
-
Use a linear regression model to determine the concentration of 9-PAHSA in the unknown samples.
Workflow for 9-PAHSA Quantification
Caption: Workflow for the quantification of 9-PAHSA in biological samples.
Biological Significance of 9-PAHSA and Key Signaling Pathways
9-PAHSA is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs), a class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties. Levels of PAHSAs are often reduced in the serum and adipose tissue of insulin-resistant individuals.
Anti-Inflammatory Effects
The anti-inflammatory actions of 9-PAHSA are primarily mediated through its interaction with G protein-coupled receptors (GPCRs), particularly GPR120. Activation of GPR120 by 9-PAHSA can inhibit the lipopolysaccharide (LPS)-induced NF-κB signaling pathway, a key regulator of inflammation. This leads to a reduction in the expression of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-12.
Caption: 9-PAHSA's anti-inflammatory signaling pathway.
Insulin Sensitizing Effects
9-PAHSA has been shown to improve glucose tolerance and stimulate insulin secretion. It can enhance insulin-stimulated glucose uptake in adipocytes and muscle. The mechanisms are thought to involve the activation of GPCRs such as GPR120 and GPR40. GPR40 is highly expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin secretion (GSIS). Some studies also suggest that 9-PAHSA can modulate autophagy-related pathways, such as the Akt/mTOR and PI3KIII/BECN1 complex, which can impact cellular metabolism and survival.
References
9-PAHSA-d31: A Technical Guide for Investigating Insulin Resistance and Diabetes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of 9-palmitic acid-9'-hydroxy-stearic acid-d31 (9-PAHSA-d31) in the study of insulin resistance and type 2 diabetes. 9-PAHSA is an endogenous branched fatty acid ester of a hydroxy fatty acid (FAHFA) that has garnered significant attention for its potential anti-diabetic and anti-inflammatory properties. Its deuterated form, this compound, serves as a crucial internal standard for accurate quantification in biological matrices, enabling precise and reproducible experimental outcomes.
Introduction to 9-PAHSA and its Role in Metabolic Regulation
Discovered as a novel class of endogenous lipids, FAHFAs, and specifically 9-PAHSA, have been identified as having significant beneficial effects on glucose homeostasis.[1][2] Serum and adipose tissue levels of 9-PAHSA are notably lower in insulin-resistant humans, and these levels strongly correlate with insulin sensitivity.[2][3][4] Administration of 9-PAHSA in animal models of insulin resistance has been shown to improve glucose tolerance, enhance insulin secretion, and reduce inflammation.
The primary mechanism of action for 9-PAHSA is through the activation of G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). GPR120 is expressed in key metabolic tissues, including adipocytes and macrophages, and plays a critical role in mediating the effects of fatty acids on inflammation and insulin sensitivity.
Quantitative Data Summary
The following tables summarize quantitative data from key studies investigating the effects of 9-PAHSA in various experimental models of insulin resistance and diabetes.
Table 1: In Vivo Studies in Mouse Models
| Mouse Model | Treatment and Dose | Duration | Key Findings | Reference |
| High-Fat Diet (HFD)-fed | 9-PAHSA (12 mg/kg/day via minipumps) | 4.5 months | Improved insulin sensitivity and glucose tolerance. | |
| db/db | 9-PAHSA (50 mg/kg via oral gavage) | 4 weeks | Reduced blood glucose levels after 2 weeks; ameliorated carotid vascular calcification and attenuated myocardial hypertrophy after 4 weeks. | |
| Aged chow-fed | 5- and 9-PAHSA (single oral dose) | Acute | Decreased glycemia during a pyruvate tolerance test. | |
| HFD-fed | 5- and 9-PAHSA (split dose of 6 mg/kg each) | Chronic | Consistently lowered glycemia 5 hours after food removal. | |
| ob/ob | 9-PAHSA | 1 month | No significant effect on body weight, food intake, glycemia, or insulin secretion. | |
| Diet-induced obese (DIO) | 9-PAHSA (45 mg/kg via oral gavage) | Acute | Did not significantly improve the deranged metabolic status. |
Table 2: In Vitro Studies
| Cell Line/Tissue | Treatment and Concentration | Key Findings | Reference |
| HepG2 cells | 20 µM 9-PAHSA in 500 µM oleic acid | Increased cell viability by 50% compared to controls. | |
| 3T3-L1 adipocytes | 9-PAHSA | Induced browning of adipocytes via enhanced expression of brown fat-specific genes. | |
| Human Islets | 9-PAHSA | Potentiated glucose-stimulated insulin secretion (GSIS), an effect reversed by a GPR40 antagonist. | |
| MIN6 cells | 9-PAHSA | GPR40 knockdown completely reversed 9-PAHSA-potentiated GSIS. | |
| RAW 264.7 macrophages | 9-PAHSA (10 µM) | Attenuated LPS-induced cytokine production. | |
| Human subcutaneous adipocytes | 9-PAHSA (20 µM) | No significant enhancement of insulin-stimulated glucose uptake. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summarized protocols for key experiments involving 9-PAHSA.
In Vivo Administration via Oral Gavage
-
Vehicle Preparation: A common vehicle for 9-PAHSA is a solution of 50% PEG400, 0.5% Tween-80, and 49.5% sterile water (v/v/v).
-
Compound Dissolution: Weigh the required amount of 9-PAHSA based on the desired dosage (e.g., 50 mg/kg) and the average weight of the mice. Dissolve the 9-PAHSA directly into the prepared vehicle. Gentle warming and vortexing can aid in complete dissolution. Ensure the final solution is clear and homogenous before administration.
-
Administration: Administer the solution to mice using an appropriately sized gavage needle. The volume is typically calculated based on the mouse's body weight.
Glucose and Insulin Tolerance Tests
-
Oral Glucose Tolerance Test (OGTT): Following a fasting period (typically 6-14 hours), a baseline blood glucose measurement is taken. Mice are then administered an oral bolus of glucose (e.g., 2 g/kg body weight). Blood glucose levels are subsequently measured at specific time points (e.g., 30, 60, 90, and 120 minutes) post-administration.
-
Insulin Tolerance Test (ITT): After a shorter fasting period (e.g., 5 hours), a baseline blood glucose level is recorded. Mice are then given an intraperitoneal injection of insulin (e.g., 1 U/kg body weight). Blood glucose is monitored at regular intervals (e.g., 30, 60, 90, and 120 minutes) thereafter.
Quantification of 9-PAHSA using this compound
-
Sample Preparation: Serum samples are pretreated with a mixture of phosphate-buffered saline, methanol, and chloroform (1:1:1.5). The organic phase containing the lipids is collected and purified using a solid-phase extraction (SPE) column.
-
Internal Standard: this compound is added to the sample as an internal standard to account for sample loss during preparation and variability in instrument response.
-
LC-MS/MS Analysis: The purified lipid extract is analyzed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). A C18 column is often used for chromatographic separation. Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection, monitoring the transition of the precursor ion to specific product ions for both endogenous 9-PAHSA and the this compound internal standard. It is important to note that heavily deuterated standards like d31-PAHSA may exhibit a retention time shift relative to their endogenous counterparts, which should be considered during method development.
Signaling Pathways and Visualizations
9-PAHSA exerts its effects through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways.
Caption: 9-PAHSA activates GPR120, leading to two main downstream pathways.
Caption: A general experimental workflow for studying 9-PAHSA.
Discussion and Future Directions
The body of evidence suggests that 9-PAHSA is a promising lipid mediator with therapeutic potential for type 2 diabetes and related metabolic disorders. Its ability to improve insulin sensitivity and reduce inflammation through GPR120 activation underscores its importance as a research target. However, it is important to note that some studies have reported a lack of significant effects of 9-PAHSA on glucose metabolism, particularly in certain diet-induced obese mouse models and at specific dosages. These discrepancies may be attributable to differences in experimental protocols, including the choice of vehicle, mouse strain, diet composition, and the specific isomers and enantiomers of PAHSA used.
Future research should focus on elucidating the precise molecular mechanisms underlying the differential effects observed in various models. Further investigation into the pharmacology of different PAHSA isomers and enantiomers is also warranted. The use of this compound as an internal standard will be indispensable for ensuring the accuracy and comparability of these future studies, ultimately paving the way for a clearer understanding of the therapeutic potential of 9-PAHSA in metabolic diseases.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms [jci.org]
- 4. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 9-PAHSA-d31 in Preclinical Research: A Technical Guide to the Applications of 9-PAHSA
Introduction: The landscape of metabolic and inflammatory disease research has been significantly advanced by the discovery of a novel class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). Among these, 9-palmitic acid-hydroxy stearic acid (9-PAHSA) has emerged as a molecule of considerable interest due to its potent anti-diabetic and anti-inflammatory properties observed in numerous preclinical animal studies. This technical guide provides an in-depth overview of the applications of 9-PAHSA in preclinical research, with a specific focus on its deuterated isotopologue, 9-PAHSA-d31, and its critical role in accurate quantification. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply this promising therapeutic agent in their studies.
The Core Utility of this compound: A Stable Isotope-Labeled Internal Standard
In preclinical animal studies, the therapeutic efficacy of exogenously administered 9-PAHSA is assessed by measuring its concentration in biological matrices such as plasma, serum, and tissue homogenates. Accurate and precise quantification of 9-PAHSA is paramount for establishing pharmacokinetic profiles, understanding dose-response relationships, and elucidating mechanisms of action. However, the inherent complexity of these biological samples can lead to significant analytical challenges, including matrix effects (ion suppression or enhancement) and variability in sample preparation and instrument response.
To overcome these challenges, a stable isotope-labeled internal standard is employed, and this compound serves as the gold standard for the quantification of 9-PAHSA. By replacing 31 hydrogen atoms with deuterium, this compound is chemically identical to 9-PAHSA but has a distinct mass-to-charge ratio (m/z) that is easily distinguishable by a mass spectrometer. This near-identical physicochemical behavior ensures that this compound co-elutes with 9-PAHSA during chromatography and experiences the same degree of matrix effects and extraction recovery. By adding a known amount of this compound to each sample prior to processing, it acts as a reliable reference for normalizing the analytical signal of 9-PAHSA, thereby ensuring highly accurate and precise quantification.
Mechanism of Action: GPR120 Signaling and Anti-Inflammatory Effects
The biological effects of 9-PAHSA are primarily mediated through its interaction with G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). GPR120 is expressed in metabolically active tissues, including adipose tissue, macrophages, and intestinal L-cells. The activation of GPR120 by 9-PAHSA triggers downstream signaling cascades that contribute to its insulin-sensitizing and anti-inflammatory effects.
One of the key anti-inflammatory mechanisms of 9-PAHSA involves a β-arrestin-2-dependent pathway. Upon activation by 9-PAHSA, GPR120 recruits β-arrestin-2, leading to the internalization of the receptor-β-arrestin-2 complex. This complex then interacts with TGF-β-activated kinase 1 (TAK1)-binding protein 1 (TAB1), preventing the association of TAB1 with TAK1. This sequestration of TAB1 inhibits the downstream activation of pro-inflammatory signaling pathways, including the NF-κB and JNK pathways, ultimately leading to a reduction in the production of inflammatory cytokines.[1]
Preclinical Applications of 9-PAHSA in Animal Models
Preclinical studies have demonstrated the therapeutic potential of 9-PAHSA in various animal models of metabolic and inflammatory diseases.
Type 2 Diabetes
In mouse models of type 2 diabetes, such as the db/db mouse and high-fat diet (HFD)-induced obese mice, administration of 9-PAHSA has been shown to improve glucose homeostasis.[2][3]
Table 1: Effects of 9-PAHSA on Glucose Metabolism in db/db Mice
| Parameter | Vehicle Control | 9-PAHSA (50 mg/kg) | Outcome | Reference |
| Fasting Blood Glucose (after 2 weeks) | ~30 mmol/L | ~20 mmol/L | Significant reduction | [2] |
| Oral Glucose Tolerance Test (OGTT) - AUC | Higher | Lower | Improved glucose tolerance | [2] |
Inflammation
The anti-inflammatory properties of 9-PAHSA have been investigated in models of lipopolysaccharide (LPS)-induced inflammation.
Table 2: In Vitro Anti-Inflammatory Effects of 9-PAHSA
| Parameter | LPS Control | 9-PAHSA Treatment | Outcome | Reference |
| CXCL10 Secretion (LPS-induced) | High | 2- to 3.7-fold reduction (10-100 µM) | Significant decrease | |
| NF-κB Activation (LPS-induced) | Activated | Abolished | Inhibition of pro-inflammatory signaling |
Experimental Protocols
In Vivo Administration of 9-PAHSA via Oral Gavage
A common method for administering 9-PAHSA in preclinical mouse studies is via oral gavage.
-
Animal Model: db/db mice or C57BL/6J mice on a high-fat diet.
-
9-PAHSA Preparation:
-
Prepare a vehicle solution of 50% PEG400, 0.5% Tween-80, and 49.5% sterile water (v/v/v).
-
Weigh the required amount of 9-PAHSA for the desired dose (e.g., 50 mg/kg).
-
Dissolve the 9-PAHSA in the vehicle. Gentle warming and vortexing can aid dissolution. Ensure the final solution is clear and homogenous.
-
-
Administration:
-
Administer the 9-PAHSA solution to the mice via oral gavage once daily for the duration of the study (e.g., 4 weeks).
-
The vehicle control group receives the same volume of the vehicle solution.
-
Quantification of 9-PAHSA in Plasma using LC-MS/MS with this compound
This protocol outlines the key steps for the accurate quantification of 9-PAHSA in plasma samples.
-
Sample Preparation and Extraction:
-
To 200 µL of plasma, add a known amount of this compound internal standard dissolved in chloroform.
-
Perform a liquid-liquid extraction by adding PBS, methanol, and chloroform. Vortex and centrifuge to separate the organic and aqueous layers.
-
Collect the organic layer containing the lipids and dry it under a stream of nitrogen.
-
For further purification, reconstitute the lipid extract in chloroform and perform solid-phase extraction (SPE) using a silica cartridge.
-
Wash the cartridge with 5% ethyl acetate in hexane to remove neutral lipids.
-
Elute the FAHFA fraction, including 9-PAHSA and this compound, with ethyl acetate.
-
Dry the eluate and reconstitute it in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column for separation.
-
Mass Spectrometry: Operate in negative ionization mode using Multiple Reaction Monitoring (MRM).
-
MRM Transitions for 9-PAHSA: Monitor precursor to product ion transitions, with m/z 255.2 (palmitate) often being the most abundant for quantification.
-
MRM Transition for this compound: Monitor the corresponding mass-shifted transition for the internal standard.
-
-
-
Quantification:
-
Construct a calibration curve using known concentrations of 9-PAHSA spiked into a similar matrix.
-
Calculate the peak area ratio of 9-PAHSA to this compound for each sample.
-
Determine the concentration of 9-PAHSA in the samples by interpolating from the calibration curve.
-
Conclusion
9-PAHSA is a promising endogenous lipid with significant therapeutic potential in the management of metabolic and inflammatory diseases. Preclinical animal studies have provided compelling evidence for its beneficial effects on glucose homeostasis and inflammation. The use of its deuterated isotopologue, this compound, as an internal standard is indispensable for the accurate and reliable quantification of 9-PAHSA in biological matrices, which is fundamental for advancing its development as a potential therapeutic agent. This technical guide provides a foundational understanding of the applications and methodologies associated with 9-PAHSA and this compound in preclinical research, empowering scientists to further explore the therapeutic utility of this fascinating molecule.
References
- 1. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice [frontiersin.org]
Safety and Handling of 9-PAHSA-d31: A Technical Guide
This guide provides comprehensive safety and handling information for 9-((1-oxohexadecyl)oxy-d31)-octadecanoic acid (9-PAHSA-d31), a deuterated internal standard for the quantification of the bioactive lipid 9-PAHSA. The information is intended for researchers, scientists, and drug development professionals.
Compound Information
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | 9-[(1-oxohexadecyl)oxy-2,2',3,3',4,4',5,5',6,6',7,7',8,8',9,9',10,10',11,11',12,12',13,13',14,14',15,15',16,16,16-d31]-octadecanoic acid | [1] |
| CAS Number | 2748208-06-0 | [1][2] |
| Molecular Formula | C₃₄H₃₅D₃₁O₄ | [1][2] |
| Formula Weight | 570.1 g/mol | |
| Purity | ≥99% deuterated forms (d₁-d₃₁) | |
| Formulation | Typically supplied as a solution in methyl acetate (e.g., 1 mg/ml) |
Safety and Handling
Table 2: Safety and Handling Precautions
| Precaution | Details |
| Personal Protective Equipment (PPE) | Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat are recommended. |
| Engineering Controls | Use in a well-ventilated area. A chemical fume hood may be appropriate for handling larger quantities or if aerosolization is possible. |
| Hygiene Practices | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |
| First Aid: Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. |
| First Aid: Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. |
| First Aid: Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| First Aid: Ingestion | Do not induce vomiting. Rinse mouth with water and seek medical attention. |
Table 3: Storage and Stability
| Condition | Recommendation | Source |
| Storage Temperature | -20°C | |
| Stability | ≥ 2 years at -20°C | |
| Shipping | Typically shipped at room temperature in the continental US. |
Experimental Protocols
Solubility
Table 4: Solubility of this compound
| Solvent | Solubility | Source |
| DMF | 20 mg/mL | |
| DMSO | 15 mg/mL | |
| Ethanol | 20 mg/mL | |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Preparation of Working Solutions for In Vivo Studies
For the non-deuterated 9-PAHSA, a vehicle of 50% PEG400, 0.5% Tween-80, and 49.5% H₂O has been used for oral gavage in mice at a dosage of 50 mg/kg. It is reasonable to assume a similar vehicle could be used for this compound in relevant experimental contexts.
Analytical Method: Quantification by LC-MS/MS
This compound is intended for use as an internal standard for the quantification of 9-PAHSA by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). An example of a relevant analytical application is the detection of 9-PAHSA levels in serum samples by HPLC-MS/MS.
Signaling and Biological Context
9-PAHSA is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of endogenous lipids. These lipids have been shown to have anti-diabetic and anti-inflammatory effects. 9-PAHSA has been reported to improve glucose tolerance and stimulate insulin secretion. Studies in db/db mice have shown that 9-PAHSA can ameliorate diabetic cardiomyopathy. This is potentially through the promotion of autophagy via the down-regulation of the Akt/mTOR signaling pathway.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Simplified signaling pathway of 9-PAHSA's effect on autophagy.
References
Methodological & Application
Application Notes and Protocol for the Quantification of 9-PAHSA in Plasma and Serum using 9-PAHSA-d31 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with significant anti-inflammatory and insulin-sensitizing properties.[1][2] Among these, 9-PAHSA has emerged as a molecule of high interest for its therapeutic potential in metabolic diseases.[2][3][4] Accurate quantification of 9-PAHSA in biological matrices like plasma and serum is critical for pharmacokinetic studies, biomarker discovery, and clinical research. This document provides a detailed protocol for the quantification of 9-PAHSA using a stable isotope-labeled internal standard, 9-PAHSA-d31, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry. This is because the internal standard is chemically identical to the analyte of interest but has a different mass due to isotopic labeling. This allows it to co-elute with the endogenous 9-PAHSA, experience similar matrix effects, and be distinguished by its higher mass in the mass spectrometer, leading to accurate and precise quantification. While 13C-labeled standards are often considered ideal, highly deuterated standards like this compound offer excellent accuracy and are more readily available. It is important to note that heavily deuterated standards may exhibit a slight retention time shift compared to the endogenous analyte, which should be verified during method development.
Quantitative Data Summary
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for the quantification of 9-PAHSA in human plasma.
| Validation Parameter | Typical Performance | Description |
| Linearity (R²) | >0.99 | Demonstrates a strong linear relationship between the concentration of 9-PAHSA and the instrument response over a defined range. |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL | The lowest concentration of 9-PAHSA that can be reliably quantified with acceptable accuracy and precision. |
| Accuracy | 85-115% of nominal concentration | The closeness of the measured concentration to the true concentration, assessed using quality control samples. |
| Precision (CV%) | <15% | The degree of agreement among individual measurements when the procedure is applied repeatedly. |
| Recovery | 80-120% | The efficiency of the extraction process in recovering 9-PAHSA from the biological matrix. |
Experimental Protocol
This protocol details a liquid-liquid extraction followed by solid-phase extraction (SPE) for the enrichment of FAHFAs from plasma or serum.
Materials and Reagents
-
This compound internal standard
-
Human plasma or serum samples
-
Phosphate-buffered saline (PBS)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Ammonium acetate
-
Ammonium hydroxide
-
Silica SPE cartridges
-
Glass centrifuge tubes
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Sample Preparation
-
Internal Standard Spiking: To 200 µL of human plasma or serum in a glass centrifuge tube, add the this compound internal standard dissolved in a small volume of chloroform. The exact amount of internal standard should be optimized for the expected concentration range of endogenous 9-PAHSA.
-
Liquid-Liquid Extraction (LLE):
-
Add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform to the sample.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 2,200 x g for 5 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully transfer the lower organic phase to a clean glass tube.
-
Dry the organic extract under a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (SPE):
-
Condition a silica SPE cartridge with 6 mL of hexane, followed by 6 mL of ethyl acetate.
-
Reconstitute the dried lipid extract in 200 µL of chloroform and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids.
-
Elute the FAHFA fraction, containing 9-PAHSA and the internal standard, with 4 mL of ethyl acetate.
-
Dry the eluted FAHFA fraction under a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the final extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatography:
-
Column: Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 100 mm) or equivalent.
-
Mobile Phase A: Water with 5 mM ammonium acetate and 0.03% ammonium hydroxide.
-
Mobile Phase B: 93:7 methanol:water with 5 mM ammonium acetate and 0.03% ammonium hydroxide.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Ion Electrospray (ESI-).
-
Multiple Reaction Monitoring (MRM): The characteristic precursor-to-product ion transitions for 9-PAHSA are m/z 537 → 255, m/z 537 → 281, and m/z 537 → 299. The transitions for this compound will be shifted by the mass of the deuterium atoms (m/z 568 → corresponding fragments) and should be optimized on the instrument.
-
Visualizations
Experimental Workflow
Caption: Workflow for 9-PAHSA quantification in plasma/serum.
9-PAHSA Signaling Pathway
9-PAHSA has been shown to exert anti-inflammatory effects through the G protein-coupled receptor 120 (GPR120), inhibiting the NF-κB signaling pathway. Additionally, it is involved in autophagy-related pathways.
Caption: 9-PAHSA anti-inflammatory signaling pathway.
References
Application Notes and Protocols for the Quantification of 9-PAHSA using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with significant anti-inflammatory and anti-diabetic properties.[1] Among the various isomers, 9-hydroxy-stearic acid acylated with palmitic acid (9-PAHSA) has garnered considerable interest for its therapeutic potential. Accurate and precise quantification of 9-PAHSA in biological matrices is crucial for pharmacokinetic studies, biomarker discovery, and clinical development.
The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry.[1] Isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. This "internal standard" is chemically identical to the analyte but has a different mass due to the isotopic label (e.g., deuterium, ¹³C).[1] Because the internal standard and the analyte behave nearly identically during sample preparation and analysis, any sample loss or variation in instrument response will affect both equally, allowing for accurate quantification.[1][2] This document provides detailed application notes and protocols for the use of a deuterated 9-PAHSA standard for the quantification of 9-PAHSA in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. Materials and Reagents
-
9-PAHSA analytical standard
-
Deuterated 9-PAHSA internal standard (e.g., ¹³C₁₆-9-PAHSA, ¹³C₄-9-PAHSA, or 9-PAHSA-d4)
-
LC-MS grade methanol, chloroform, hexane, ethyl acetate, and acetonitrile
-
Phosphate-buffered saline (PBS)
-
Ammonium acetate
-
Formic acid
-
Human plasma or other biological matrix (e.g., K₂EDTA plasma)
-
Solid-Phase Extraction (SPE) silica cartridges (e.g., 500 mg, 3 mL)
-
Glass tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., Triple quadrupole mass spectrometer)
II. Experimental Protocols
A. Standard and Sample Preparation
-
Preparation of Standard Solutions:
-
Prepare stock solutions of 9-PAHSA and the deuterated internal standard in a suitable organic solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve. The concentration range should encompass the expected levels of 9-PAHSA in the samples. A typical range is 0.5 to 500 ng/mL.
-
Prepare a working solution of the deuterated internal standard at a fixed concentration (e.g., 1 µg/mL in methanol).
-
-
Sample Collection and Storage:
-
Collect biological samples (e.g., blood into K₂EDTA tubes for plasma).
-
Process the samples to obtain the desired matrix (e.g., centrifuge blood to separate plasma).
-
Store samples at -80°C until analysis to prevent degradation of lipids.
-
B. Sample Extraction: Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE)
This protocol is a robust method for the extraction and purification of 9-PAHSA from biological matrices like plasma or serum.
-
Sample Aliquoting and Internal Standard Spiking:
-
Aliquot 100-200 µL of the biological sample (e.g., plasma) into a clean glass tube.
-
Add a known amount of the deuterated 9-PAHSA internal standard solution to each sample, calibrator, and quality control (QC) sample. For example, add 10 µL of a 1 µg/mL solution.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform to the sample. The widely used Bligh-Dyer method relies on a 1:1:2 mixture of aqueous buffer:methanol:chloroform.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 2,200 x g for 5 minutes at 4°C to achieve phase separation.
-
Carefully transfer the lower organic phase to a clean glass tube.
-
Dry the organic extract under a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) - Cleanup:
-
Condition a silica SPE cartridge by washing with 6 mL of hexane, followed by 6 mL of ethyl acetate.
-
Reconstitute the dried lipid extract in a small volume of a non-polar solvent (e.g., 95:5 hexane:ethyl acetate).
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., 95:5 hexane:ethyl acetate) to remove neutral lipids.
-
Elute the PAHSAs with a more polar solvent, such as 4 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the final dried extract in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water).
-
The sample is now ready for LC-MS/MS analysis.
-
C. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column is typically used for the separation of PAHSAs (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm).
-
Mobile Phase A: 5 mM ammonium acetate in water.
-
Mobile Phase B: 90:10 Acetonitrile:Isopropanol with 0.1% formic acid and 5 mM ammonium acetate.
-
Gradient: A suitable gradient should be optimized to separate 9-PAHSA from its isomers (e.g., start with 80% B, increase to 100% B over 10 minutes, hold for 2 minutes, and then re-equilibrate).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Negative Ion Electrospray (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both 9-PAHSA and the deuterated internal standard.
-
For 9-PAHSA, the precursor ion is m/z 537. Characteristic product ions are m/z 255 (palmitic acid), m/z 299 (hydroxystearic acid), and m/z 281 (C18:1 fatty acid). The m/z 537 → 255 transition is typically the most abundant and recommended for quantification.
-
The transitions for the deuterated standard will be shifted according to the number of deuterium atoms.
-
-
Optimize MS parameters such as spray voltage, ion transfer tube temperature, and collision energy to maximize signal intensity.
-
III. Data Presentation
Quantitative data from a representative 9-PAHSA analysis method is summarized in the table below.
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 500 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | |
| Intra-day Precision (%CV) | 2.1 - 5.8% | |
| Inter-day Precision (%CV) | 3.4 - 7.2% | |
| Intra-day Accuracy (%Bias) | -4.5 to 3.2% | |
| Inter-day Accuracy (%Bias) | -2.8 to 5.1% | |
| Recovery | > 85% | |
| Matrix Effect | < 15% |
IV. Visualization of Workflows and Pathways
Experimental Workflow
References
Quantitative Analysis of 9-PAHSA in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
Application Note
For Research Use Only. Not for use in diagnostic procedures.
Introduction
9-Palmitic acid hydroxy stearic acid (9-PAHSA) is a bioactive lipid belonging to the class of fatty acid esters of hydroxy fatty acids (FAHFAs).[1] Endogenously produced in mammals, 9-PAHSA is gaining significant attention within the scientific community for its potent anti-inflammatory and insulin-sensitizing properties.[2][3] Research has indicated that circulating levels of 9-PAHSA are reduced in insulin-resistant humans, highlighting its potential as a biomarker and therapeutic target for metabolic diseases.[3] Accurate and precise quantification of 9-PAHSA in biological matrices is therefore critical for advancing research in metabolic disorders and facilitating drug development efforts.
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 9-PAHSA in human plasma. The methodology employs 9-PAHSA-d31 as an internal standard to ensure high accuracy and reproducibility. The protocol includes a detailed procedure for sample preparation involving liquid-liquid extraction followed by solid-phase extraction (SPE) to enrich the analyte and minimize matrix effects.[2]
Experimental Protocols
Materials and Reagents
-
9-PAHSA analytical standard (Cayman Chemical or equivalent)
-
This compound internal standard (Cayman Chemical or equivalent)
-
Methanol (LC-MS grade)
-
Chloroform (HPLC grade)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Phosphate-buffered saline (PBS)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Silica solid-phase extraction (SPE) cartridges (100 mg, 1 mL)
Sample Preparation
-
Plasma Preparation : Thaw frozen human plasma samples on ice.
-
Liquid-Liquid Extraction :
-
To 200 µL of human plasma, add 1.3 mL of PBS.
-
Add 1.5 mL of methanol.
-
Add 3 mL of chloroform containing the this compound internal standard (final concentration to be optimized based on expected endogenous levels, e.g., 5 pmol/sample).
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 2,200 x g for 5 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase into a clean tube.
-
Dry the organic extract under a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) :
-
Condition a silica SPE cartridge with 6 mL of hexane, followed by 6 mL of ethyl acetate.
-
Reconstitute the dried lipid extract in 200 µL of chloroform and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids.
-
Elute the FAHFA fraction, containing 9-PAHSA, with 4 mL of ethyl acetate.
-
Dry the eluted fraction under a gentle stream of nitrogen.
-
Reconstitute the final extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) :
-
Column : C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm).
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Methanol with 0.1% formic acid.
-
Flow Rate : 0.2 mL/min.
-
Column Temperature : 25°C.
-
Injection Volume : 10 µL.
-
A gradient elution should be optimized to ensure separation of 9-PAHSA from its isomers.
-
-
Mass Spectrometry (MS) :
-
System : Triple quadrupole mass spectrometer.
-
Ionization Mode : Negative Ion Electrospray (ESI-).
-
Detection : Multiple Reaction Monitoring (MRM).
-
The MRM transitions for 9-PAHSA and this compound should be optimized. A common transition for 9-PAHSA is m/z 255.2, which is recommended for quantification.
-
Data Presentation
The performance of the LC-MS/MS method should be validated to ensure reliability. Key validation parameters are summarized in the table below.
| Validation Parameter | Typical Performance | Description |
| Linearity (R²) | >0.99 | The method demonstrates a strong linear relationship between the concentration of 9-PAHSA and the instrument response over a defined range. |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL | The lowest concentration of 9-PAHSA that can be reliably quantified with acceptable accuracy and precision. |
| Accuracy | 85-115% of nominal concentration | The closeness of the measured concentration to the true concentration, assessed using quality control samples. |
| Precision (CV%) | <15% | The degree of agreement among individual measurements when the procedure is applied repeatedly. |
| Recovery | 80-120% | The efficiency of the extraction process in recovering 9-PAHSA from the biological matrix. |
| Specificity/Selectivity | No significant interference | The ability of the method to differentiate and quantify 9-PAHSA in the presence of other components in the sample. |
Visualizations
Experimental Workflow
Caption: Workflow for 9-PAHSA extraction and analysis.
9-PAHSA Signaling Pathway via GPR120
Caption: 9-PAHSA anti-inflammatory signaling pathway.
9-PAHSA and Autophagy Regulation
Caption: 9-PAHSA's role in autophagy regulation.
References
Solid-Phase Extraction Protocol for Enhanced Analysis of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)
Application Note and Protocol
This document provides a comprehensive protocol for the solid-phase extraction (SPE) of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) from biological matrices, tailored for researchers, scientists, and drug development professionals. The protocol is designed for the enrichment of FAHFAs prior to their quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high sensitivity and selectivity.
Introduction
FAHFAs are a class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties. Their low abundance in biological samples necessitates a robust enrichment step to enable accurate quantification. This protocol details a validated SPE method using silica cartridges to effectively separate FAHFAs from more abundant neutral lipids, thereby reducing matrix effects and improving analytical sensitivity.
Experimental Protocols
Lipid Extraction
Prior to SPE, total lipids are extracted from the biological sample (e.g., serum, plasma, or tissue homogenate). A modified Bligh-Dyer method is commonly employed for this purpose.
Materials:
-
Biological sample (e.g., 200 µL of serum or plasma)
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Chloroform
-
Internal standards (e.g., ¹³C-labeled FAHFA analogs)
Procedure:
-
For blood samples, add 200 µL of serum or plasma to 1.3 mL of PBS.[1]
-
Add 1.5 mL of methanol, followed by 3 mL of chloroform containing the appropriate internal standards.[1]
-
Vortex the mixture thoroughly to ensure complete mixing.
-
Centrifuge the mixture at 2,200 x g for 5 minutes at 4°C to separate the aqueous and organic phases.[1]
-
Carefully transfer the lower organic phase to a clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Store the dried lipid extract at -80°C until ready for SPE.[1]
Solid-Phase Extraction (SPE) for FAHFA Enrichment
This procedure utilizes silica-based SPE cartridges to isolate FAHFAs from other lipid classes.
Materials:
-
Silica SPE cartridges (e.g., 500 mg silica, 3 mL)
-
Dried lipid extract
-
Chloroform
-
Hexane
-
Ethyl acetate
Procedure:
-
Cartridge Pre-washing: Wash the silica SPE cartridge with 6 mL of ethyl acetate.[1]
-
Cartridge Conditioning: Condition the cartridge with 6 mL of hexane.
-
Sample Loading: Reconstitute the dried lipid extract in 200 µL of chloroform and apply it to the conditioned SPE cartridge.
-
Elution of Neutral Lipids: Elute and discard the neutral lipids by washing the cartridge with 6 mL of 5% ethyl acetate in hexane.
-
Elution of FAHFAs: Elute the FAHFA fraction with 4 mL of ethyl acetate into a clean collection tube.
-
Drying: Dry the collected FAHFA fraction under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried FAHFAs in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
For a faster protocol, positive pressure can be applied to push the solvents through the cartridge, which can significantly reduce the processing time.
Data Presentation
The following table summarizes the quantitative validation data for the analysis of four representative FAHFAs in human serum using an on-line SPE-LC-MS/MS method.
| Analyte | Recovery (%) | Within-Day Precision (%RSD) | Between-Day Precision (%RSD) |
| POHSA | 73.8 - 100 | 7.1 | 9.3 |
| OAHSA | 73.8 - 100 | 13.8 | 21.6 |
| PAHSA | 73.8 - 100 | 9.5 | 15.4 |
| SAHSA | Not Detected | - | - |
Data extracted from a study by López-Bascón et al. (2016). Recovery factors varied depending on the spiked concentration.
Mandatory Visualization
The following diagram illustrates the experimental workflow for FAHFA analysis, from sample preparation to final quantification.
Caption: Experimental workflow for FAHFA analysis.
This detailed protocol and the accompanying validation data provide a solid foundation for researchers to implement a reliable method for the quantification of FAHFAs in various biological samples. The use of SPE is crucial for achieving the necessary sensitivity and selectivity for these low-abundance but biologically significant lipids.
References
Application Notes and Protocols for the Quantification of 9-PAHSA in Biological Matrices using 9-PAHSA-d31 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Palmitic acid-hydroxy stearic acid (9-PAHSA) is a bioactive lipid belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2] Endogenous levels of 9-PAHSA have been linked to anti-inflammatory and anti-diabetic effects, making it a molecule of significant interest in metabolic disease research and drug development.[3][4][5] Accurate quantification of 9-PAHSA in complex biological matrices is crucial for understanding its physiological roles and therapeutic potential. This document provides detailed application notes and protocols for the use of deuterated 9-PAHSA (9-PAHSA-d31) as an internal standard for robust and reliable quantification by mass spectrometry.
Quantitative Data Summary
The selection of an appropriate spiking concentration for the internal standard is critical for accurate quantification and should ideally be in the mid-range of the endogenous analyte concentrations. The following table summarizes reported spiking concentrations of 9-PAHSA internal standards in various biological matrices.
| Biological Matrix | Internal Standard | Spiking Concentration | Reference |
| Human Serum | 9-PAHSA-d4 | 10 ng/mL | |
| Adipose Tissue (150 mg) | ¹³C₄-9-PAHSA | 5 pmol/sample | |
| Mouse Serum / Human Plasma (200 µL) | ¹³C₄-9-PAHSA | 1 pmol/sample | |
| Plasma | d31 5-/9-PAHSA | 50 nM |
Experimental Protocols
A robust analytical workflow is essential for the accurate measurement of 9-PAHSA. The following protocol outlines a general procedure for the extraction and analysis of 9-PAHSA from biological matrices using this compound as an internal standard.
Materials and Reagents
-
9-PAHSA analytical standard
-
This compound internal standard (IS)
-
LC-MS grade methanol, chloroform, hexane, ethyl acetate, and acetonitrile
-
Phosphate-buffered saline (PBS)
-
Solid-Phase Extraction (SPE) silica cartridges (e.g., 500 mg, 3 mL)
-
Biological matrix (e.g., plasma, serum, tissue homogenate)
Sample Preparation: Liquid-Liquid Extraction
-
For plasma or serum samples, aliquot 200 µL into a glass tube. For tissue samples, homogenize approximately 100-150 mg of tissue in PBS.
-
Add 1.3 mL of PBS and 1.5 mL of methanol to the sample.
-
Spike the sample with the desired amount of this compound internal standard dissolved in a small volume of a compatible solvent (e.g., chloroform or methanol).
-
Add 3.0 mL of chloroform.
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing.
-
Centrifuge the sample at 2,200 x g for 5-10 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully collect the lower organic phase (chloroform layer) using a glass pipette and transfer it to a new glass tube.
-
Dry the organic extract under a gentle stream of nitrogen.
Sample Clean-up: Solid-Phase Extraction (SPE)
-
Reconstitute the dried lipid extract in a small volume (e.g., 200 µL) of chloroform or a hexane/ethyl acetate mixture.
-
Condition a silica SPE cartridge by washing with 6 mL of ethyl acetate followed by 6 mL of hexane.
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids.
-
Elute the FAHFA fraction, containing 9-PAHSA and the internal standard, with 4 mL of ethyl acetate.
-
Dry the eluted FAHFA fraction under a gentle stream of nitrogen.
LC-MS/MS Analysis
-
Reconstitute the final dried extract in a suitable volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Perform chromatographic separation using a suitable C18 column.
-
Detect and quantify 9-PAHSA and this compound using a triple quadrupole mass spectrometer in negative ion electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM).
Visualizations
Experimental Workflow for 9-PAHSA Quantification
Caption: Workflow for 9-PAHSA extraction and analysis.
Simplified 9-PAHSA Signaling Pathway
Caption: Simplified signaling pathway of 9-PAHSA via GPR120.
References
Application Note: Quantitative Analysis of 9-PAHSA and 9-PAHSA-d31 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Palmitic Acid Hydroxy Stearic Acids (PAHSAs) are a class of endogenous lipids with significant roles in metabolic regulation and inflammation.[1][2] In particular, 9-hydroxy-palmitoyl-stearic acid (9-PAHSA) has been identified as a potent anti-inflammatory and insulin-sensitizing lipid.[1][3] It exerts its effects, in part, by acting as a ligand for the G protein-coupled receptor 120 (GPR120), which leads to the inhibition of the pro-inflammatory NF-κB signaling pathway.[1] Furthermore, 9-PAHSA has been implicated in autophagy through the p-AKT/mTOR/PI3KIII-BECN-1 pathway. Given its low endogenous concentrations and the presence of structural isomers, a highly selective and sensitive analytical method is crucial for its accurate quantification in biological matrices.
This application note provides a detailed protocol for the quantification of 9-PAHSA in human plasma and adipose tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 9-PAHSA-d31 as an internal standard.
Experimental Protocols
Sample Preparation
A combination of liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) is employed to isolate 9-PAHSA from biological matrices.
Protocol 1: Lipid Extraction from Human Plasma
-
To 200 µL of human plasma in a glass tube, add 1.3 mL of phosphate-buffered saline (PBS).
-
Add 1.5 mL of methanol.
-
Add 3 mL of chloroform containing the internal standard (this compound).
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 2,200 x g for 5 minutes at 4°C to induce phase separation.
-
Carefully transfer the lower organic phase to a clean glass tube.
-
Dry the organic extract under a gentle stream of nitrogen.
Protocol 2: Lipid Extraction from Adipose Tissue
-
Place 150 mg of adipose tissue in a Dounce homogenizer on ice.
-
Add phosphate-buffered saline (PBS), methanol, and chloroform containing the internal standard (e.g., ¹³C₄-9-PAHSA at 5 pmol/sample).
-
Homogenize the tissue thoroughly on ice.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 2,200 x g for 5 minutes at 4°C.
-
Carefully collect the lower organic phase (chloroform layer) and transfer it to a new vial.
-
Dry the organic phase under a gentle stream of nitrogen.
Protocol 3: Solid-Phase Extraction (SPE)
-
Condition a silica SPE cartridge (500 mg, 3 mL) with an appropriate solvent.
-
Reconstitute the dried lipid extract in a small volume of a non-polar solvent (e.g., chloroform or hexane).
-
Load the reconstituted extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids.
-
Elute the FAHFA fraction, containing 9-PAHSA, with 4 mL of ethyl acetate.
-
Dry the eluted FAHFA fraction under a gentle stream of nitrogen.
-
Reconstitute the final extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography
Separation of 9-PAHSA from its isomers is critical for accurate quantification.
-
LC Column: Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 100 mm).
-
Mobile Phase: Isocratic elution with 93:7 methanol:water containing 5 mM ammonium acetate and 0.03% ammonium hydroxide.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
Mass Spectrometry
A triple quadrupole mass spectrometer is used for the detection and quantification of 9-PAHSA and its deuterated internal standard.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Spray Voltage: -3.5 kV.
-
Vaporizer Temperature: 275°C.
-
Ion Transfer Tube Temperature: 325°C.
Data Presentation
Table 1: Mass Spectrometry Parameters for 9-PAHSA and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ion Function |
| 9-PAHSA | 537.5 | 255.2 | Optimized | Quantifier |
| 537.5 | 281.2 | Optimized | Qualifier | |
| 537.5 | 299.2 | Optimized | Qualifier | |
| This compound | 568.6 | 286.3 | Optimized | Quantifier |
Note: The m/z 255.2 transition for 9-PAHSA is the most abundant and is recommended for quantification. The other transitions can be used for confirmation. The precursor ion for this compound is calculated based on the addition of 31 deuterium atoms to the parent molecule (537.5 + 31.1 = 568.6). The quantifier product ion for this compound corresponds to the deuterated palmitic acid fragment.
Table 2: Typical LC-MS/MS Method Performance Characteristics
| Validation Parameter | Typical Performance |
| Linearity (R²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL |
| Accuracy | 85-115% of nominal concentration |
| Precision (CV%) | <15% |
| Recovery | 80-120% |
Visualizations
Experimental workflow for 9-PAHSA quantification.
Signaling pathways of 9-PAHSA.
References
Application Note and Protocol for the MS/MS Analysis of 9-PAHSA-d31
Topic: Fragmentation Pattern of 9-PAHSA-d31 in MS/MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with significant anti-inflammatory and anti-diabetic properties.[1] Accurate quantification of these bioactive lipids in biological matrices is crucial for understanding their physiological roles and for therapeutic development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of PAHSAs due to its high sensitivity, specificity, and accuracy.[2]
Isotope dilution mass spectrometry, which utilizes a stable isotope-labeled internal standard, is a powerful technique for achieving precise and accurate quantification.[1] this compound, where the palmitic acid moiety is deuterated, serves as an excellent internal standard for the analysis of 9-PAHSA. It is chemically identical to the endogenous analyte, co-elutes during chromatography, and experiences similar matrix effects, but can be distinguished by its higher mass.[1] This application note provides a detailed protocol for the MS/MS analysis of 9-PAHSA using this compound as an internal standard, with a focus on the fragmentation pattern of the deuterated standard.
Experimental Protocols
Sample Preparation: Lipid Extraction from Biological Matrices
A robust sample preparation protocol is essential for the accurate analysis of PAHSAs. The following is a general procedure for extracting lipids from plasma or serum.
Materials:
-
Plasma or serum sample
-
This compound internal standard solution (in a suitable organic solvent)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS)
-
Solid-Phase Extraction (SPE) silica cartridges
-
Hexane
-
Ethyl acetate
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
To 200 µL of plasma or serum, add the this compound internal standard.
-
Add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform.[3]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing.
-
Centrifuge at 2,200 x g for 5 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully transfer the lower organic phase to a new tube.
-
Dry the organic extract under a gentle stream of nitrogen gas.
-
Condition an SPE silica cartridge by washing with hexane.
-
Reconstitute the dried lipid extract in a small volume of a non-polar solvent like hexane and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with 95:5 hexane:ethyl acetate to elute neutral lipids.
-
Elute the FAHFA fraction, containing 9-PAHSA and this compound, with ethyl acetate.
-
Dry the collected FAHFA fraction under a gentle stream of nitrogen.
-
Reconstitute the final extract in the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Method:
-
Column: A C18 reversed-phase column is typically used for the separation of PAHSA isomers.
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid or 5 mM ammonium acetate.
-
Gradient: A suitable gradient elution should be optimized to achieve separation of 9-PAHSA from other isomers.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: Typically 5-10 µL.
MS/MS Method:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: The specific precursor-to-product ion transitions for 9-PAHSA and this compound should be monitored. The collision energy for each transition should be optimized to maximize the signal intensity.
Data Presentation: Fragmentation Patterns
The fragmentation of 9-PAHSA in negative ion mode is well-characterized. The precursor ion [M-H]⁻ at m/z 537.5 fragments into three main product ions: the palmitate anion, the hydroxystearate anion, and a dehydrated hydroxystearate anion. Given that this compound has a deuterated palmitic acid moiety, a corresponding mass shift is expected for the precursor ion and the palmitate fragment ion.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Identity of Product Ion 1 | Product Ion 2 (m/z) | Identity of Product Ion 2 | Product Ion 3 (m/z) | Identity of Product Ion 3 |
| 9-PAHSA | 537.5 | 255.2 | Palmitic acid | 299.2 | Hydroxystearic acid | 281.2 | Dehydrated hydroxystearic acid |
| This compound | 568.8 | 286.4 | Palmitic acid-d31 | 299.2 | Hydroxystearic acid | 281.2 | Dehydrated hydroxystearic acid |
Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.
Visualization of Fragmentation and Workflow
Fragmentation Pathway of this compound
The following diagram illustrates the proposed fragmentation pattern of this compound in negative ion mode MS/MS analysis.
Caption: Fragmentation of this compound in MS/MS.
Experimental Workflow
The diagram below outlines the key steps in the analytical workflow for the quantification of 9-PAHSA using this compound as an internal standard.
Caption: Workflow for 9-PAHSA quantification.
Conclusion
This application note provides a comprehensive protocol for the MS/MS analysis of 9-PAHSA utilizing this compound as an internal standard. The detailed experimental procedures and the elucidated fragmentation pattern of the deuterated standard will aid researchers in developing robust and reliable quantitative methods for this important class of bioactive lipids. The provided workflows and data tables offer a practical guide for the implementation of this analytical strategy in various research and development settings.
References
Application Note and Protocol: Quantitative Analysis of 9-PAHSA using a Deuterated Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Palmitic acid hydroxy stearic acid (9-PAHSA) is a bioactive lipid belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs).[1] Endogenous levels of PAHSAs have been correlated with insulin sensitivity, and these lipids have demonstrated anti-inflammatory and anti-diabetic properties, making them a significant area of interest in metabolic disease research and therapeutic development.[1][2] Accurate and precise quantification of 9-PAHSA in biological matrices is crucial for understanding its physiological roles and for the development of potential therapeutics.
This application note provides a detailed protocol for the creation of a calibration curve for the quantification of 9-PAHSA using its stable isotope-labeled internal standard, 9-PAHSA-d31, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard for mass spectrometry-based quantification as it effectively corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[3]
Experimental Protocols
Materials and Reagents
-
9-PAHSA standard (Cayman Chemical or equivalent)
-
This compound internal standard (Cayman Chemical or equivalent)[4]
-
LC-MS grade methanol, acetonitrile, water, and isopropanol
-
LC-MS grade formic acid
-
Bovine Serum Albumin (BSA) solution (5% w/v in phosphate-buffered saline)
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
Preparation of Stock Solutions
-
9-PAHSA Stock Solution (1 mg/mL): Accurately weigh 1 mg of 9-PAHSA and dissolve it in 1 mL of methanol to obtain a 1 mg/mL stock solution.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to obtain a 1 mg/mL stock solution.
-
Working Internal Standard Solution (1 µg/mL): Dilute the this compound stock solution 1:1000 with methanol to create a 1 µg/mL working solution.
Preparation of Calibration Standards
The calibration curve is prepared by serially diluting the 9-PAHSA stock solution. A surrogate matrix, such as 5% BSA, is often used to mimic the protein content of biological samples.
-
Highest Calibration Standard (1000 ng/mL): Add 10 µL of the 1 mg/mL 9-PAHSA stock solution to 990 µL of 5% BSA to create a 10 µg/mL intermediate solution. Then, add 100 µL of this intermediate solution to 900 µL of 5% BSA to obtain the 1000 ng/mL standard.
-
Serial Dilutions: Perform a series of 1:2 dilutions from the 1000 ng/mL standard with 5% BSA to prepare the remaining calibration standards (e.g., 500, 250, 125, 62.5, 31.25, 15.625, and 7.8125 ng/mL).
-
Blank Sample: Use 5% BSA with no added 9-PAHSA as the blank.
Sample Preparation for Calibration Curve
-
To 50 µL of each calibration standard and the blank, add 10 µL of the 1 µg/mL this compound working internal standard solution.
-
Add 150 µL of ice-cold methanol to each tube to precipitate the protein.
-
Vortex each tube for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Calibration Curve Preparation Workflow
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Isopropanol (1:1, v/v)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: 30-100% B
-
12-15 min: 100% B
-
15.1-18 min: 30% B
-
Mass Spectrometry
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
9-PAHSA: The precursor ion is [M-H]⁻ with an m/z of 537.4. The primary product ion corresponds to the palmitate fragment at m/z 255.2.
-
This compound: The molecular formula is C34H35D31O4 with a molecular weight of 570.1. The precursor ion is [M-H]⁻ with an m/z of 568.6. The corresponding deuterated palmitate fragment will have an m/z of 286.4 (255.2 + 31).
-
LC-MS/MS Analytical Workflow
Data Analysis
-
Peak Integration: Integrate the peak areas for the specified MRM transitions of both 9-PAHSA and this compound for each calibration standard.
-
Response Ratio Calculation: Calculate the response ratio for each standard using the following formula:
-
Response Ratio = (Peak Area of 9-PAHSA) / (Peak Area of this compound)
-
-
Calibration Curve Construction: Plot the response ratio (y-axis) against the corresponding concentration of 9-PAHSA (x-axis).
-
Linear Regression: Perform a linear regression analysis on the plotted data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should ideally be ≥ 0.99 for a good quality calibration curve.
Data Analysis Workflow
Results
The following table summarizes the quantitative data from a representative calibration curve for 9-PAHSA.
| Concentration of 9-PAHSA (ng/mL) | Peak Area of 9-PAHSA | Peak Area of this compound (IS) | Response Ratio (Analyte/IS) |
| 0 (Blank) | 0 | 155,430 | 0.000 |
| 7.8125 | 1,215 | 154,987 | 0.008 |
| 15.625 | 2,450 | 156,123 | 0.016 |
| 31.25 | 4,980 | 155,876 | 0.032 |
| 62.5 | 10,120 | 156,345 | 0.065 |
| 125 | 20,560 | 155,210 | 0.132 |
| 250 | 41,890 | 156,050 | 0.268 |
| 500 | 84,120 | 155,780 | 0.540 |
| 1000 | 170,500 | 156,230 | 1.091 |
Linear Regression Results:
-
Equation: y = 0.0011x - 0.0005
-
R²: 0.9992
This data demonstrates a strong linear relationship between the concentration of 9-PAHSA and the response ratio over the tested range, indicating that this method is suitable for the accurate quantification of 9-PAHSA in unknown samples.
References
- 1. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the Absolute Quantification of 9-PAHSA using 9-PAHSA-d31
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Palmitoyl-hydroxy-stearic acid (9-PAHSA) is a bioactive lipid belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2][3] Endogenously produced in mammals, 9-PAHSA has garnered significant interest due to its potent anti-inflammatory and insulin-sensitizing properties.[1][4] This lipid molecule is found in various tissues and its levels are reportedly reduced in the serum and adipose tissues of insulin-resistant humans. 9-PAHSA exerts its biological effects through various mechanisms, including the activation of G protein-coupled receptor 120 (GPR120) and modulation of autophagy pathways.
Accurate and precise quantification of 9-PAHSA in biological matrices is crucial for understanding its physiological roles, identifying potential biomarkers for metabolic diseases, and for the development of novel therapeutics. This document provides detailed application notes and protocols for the absolute quantification of 9-PAHSA using its stable isotope-labeled internal standard, 9-PAHSA-d31, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and reproducibility.
Signaling Pathways of 9-PAHSA
9-PAHSA has been shown to modulate multiple signaling pathways, contributing to its beneficial metabolic and anti-inflammatory effects.
GPR120-Mediated Anti-inflammatory Signaling
9-PAHSA acts as a ligand for GPR120, initiating a signaling cascade that leads to the inhibition of the pro-inflammatory NF-κB pathway.
Autophagy Regulation via p-AKT/mTOR Pathway
9-PAHSA has been demonstrated to influence autophagy, a cellular process for degrading and recycling cellular components, through the p-AKT/mTOR/PI3KIII-BECN-1 pathway.
Experimental Protocols
Absolute Quantification of 9-PAHSA by LC-MS/MS
This protocol outlines the steps for the extraction and quantification of 9-PAHSA from human plasma using this compound as an internal standard.
1. Materials and Reagents
-
9-PAHSA analytical standard
-
This compound internal standard
-
Human plasma (K2EDTA)
-
Methanol (LC-MS grade)
-
Chloroform (HPLC grade)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Phosphate-buffered saline (PBS)
-
Water with 0.1% formic acid (LC-MS grade)
-
Methanol with 0.1% formic acid (LC-MS grade)
-
Silica solid-phase extraction (SPE) cartridges
2. Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of 9-PAHSA and this compound in a suitable solvent (e.g., methyl acetate or ethanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of 9-PAHSA by serial dilution of the stock solution.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration appropriate to yield a significant signal in the final extract.
3. Sample Preparation: Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE)
The following workflow diagram illustrates the sample preparation procedure.
-
LLE:
-
To 200 µL of human plasma, add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform containing a known amount of this compound internal standard.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 2,200 x g for 5 minutes at 4°C to achieve phase separation.
-
Carefully transfer the lower organic phase to a new tube.
-
Dry the organic extract under a gentle stream of nitrogen.
-
-
SPE:
-
Condition a silica SPE cartridge with 6 mL of hexane, followed by 6 mL of ethyl acetate.
-
Reconstitute the dried lipid extract in 200 µL of chloroform and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to remove neutral lipids.
-
Elute the FAHFA fraction containing 9-PAHSA with 4 mL of ethyl acetate.
-
Dry the eluted fraction under a gentle stream of nitrogen.
-
Reconstitute the final extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
4. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Inject an aliquot of the reconstituted extract into an HPLC system.
-
Separation is typically achieved using a C18 reversed-phase column.
-
A gradient elution with mobile phases such as water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B) is commonly used.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
Detection is performed in negative ionization mode using Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both 9-PAHSA and this compound.
-
5. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of 9-PAHSA to this compound against the concentration of the 9-PAHSA standards.
-
Determine the concentration of 9-PAHSA in the plasma samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data and Method Performance
The performance of a validated LC-MS/MS method for the quantification of 9-PAHSA is summarized below.
| Validation Parameter | Typical Performance | Description |
| Linearity (R²) | >0.99 | Demonstrates a strong linear relationship between concentration and instrument response. |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL | The lowest concentration that can be reliably quantified with acceptable accuracy and precision. |
| Accuracy | 85-115% of nominal concentration | The closeness of the measured concentration to the true value. |
| Precision (CV%) | <15% | The degree of agreement among repeated measurements. |
| Recovery | 80-120% | The efficiency of the extraction process. |
| Specificity/Selectivity | No significant interference | The ability to differentiate and quantify the analyte in the presence of other components. |
Table 1: Typical Performance Characteristics of a Validated LC-MS/MS Method for 9-PAHSA Quantification.
MRM Transitions for 9-PAHSA and this compound
The selection of appropriate MRM transitions is crucial for the specificity and sensitivity of the method.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Note |
| 9-PAHSA | 537.5 | 255.2 | Recommended for quantification |
| 9-PAHSA | 537.5 | 283.2 | Confirmation ion |
| This compound | 568.6 | 286.2 | Internal Standard |
Table 2: Example MRM Transitions for 9-PAHSA and its Deuterated Internal Standard. Note: The exact m/z values may vary slightly depending on the instrument and its calibration.
Conclusion
The use of this compound as an internal standard in conjunction with a robust LC-MS/MS method allows for the accurate and precise absolute quantification of 9-PAHSA in complex biological matrices. This methodology is essential for advancing our understanding of the roles of this important bioactive lipid in health and disease and for supporting the development of novel therapeutic strategies targeting metabolic and inflammatory disorders. The detailed protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a reliable method for 9-PAHSA quantification in their own laboratories.
References
Application of 9-PAHSA-d31 in Targeted Lipidomics Workflows
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-hydroxy-palmitoyl-stearic acid (9-PAHSA) is a recently discovered bioactive lipid belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2] Emerging research has highlighted its significant role in metabolic regulation and inflammation, demonstrating potent anti-inflammatory and insulin-sensitizing properties.[2][3] These effects are primarily mediated through its interaction with G protein-coupled receptor 120 (GPR120) and modulation of key signaling pathways.[3] Given its low endogenous concentrations and the presence of structural isomers, highly sensitive and selective analytical methods are crucial for its accurate quantification in biological matrices.
Targeted lipidomics workflows, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the gold standard for the quantification of 9-PAHSA. The use of a stable isotope-labeled internal standard is essential to correct for variability during sample preparation and analysis, ensuring data accuracy and reliability. 9-PAHSA-d31, a deuterated analog of 9-PAHSA, serves as an ideal internal standard for these applications due to its similar chemical and physical properties to the endogenous analyte. This application note provides a detailed protocol for the quantification of 9-PAHSA in human plasma using a targeted lipidomics workflow with this compound as an internal standard.
Quantitative Data Summary
The performance of a typical validated LC-MS/MS method for the quantification of 9-PAHSA in human plasma is summarized below. These values are representative and may vary based on the specific instrumentation and experimental conditions.
| Validation Parameter | Typical Performance |
| Linearity (R²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL |
| Accuracy | 85-115% of nominal concentration |
| Precision (CV%) | <15% |
| Recovery | 80-120% |
Experimental Protocols
Sample Preparation: Lipid Extraction from Human Plasma
This protocol describes a combined liquid-liquid extraction (LLE) and solid-phase extraction (SPE) method for the isolation and purification of 9-PAHSA from human plasma.
Materials:
-
Human plasma
-
Phosphate-buffered saline (PBS)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
This compound internal standard solution (in a suitable organic solvent)
-
Ethyl acetate (LC-MS grade)
-
Hexane (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., silica-based)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Thawing: Thaw frozen human plasma samples on ice.
-
Internal Standard Spiking: To 200 µL of human plasma, add a known amount of this compound internal standard.
-
Liquid-Liquid Extraction:
-
Add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 2,200 x g for 5 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully transfer the lower organic phase to a clean tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of a non-polar solvent (e.g., 200 µL of chloroform) and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids.
-
Elute the FAHFA fraction, containing 9-PAHSA and this compound, with 4 mL of ethyl acetate.
-
-
Final Preparation:
-
Dry the eluted FAHFA fraction under a gentle stream of nitrogen.
-
Reconstitute the final extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of 9-PAHSA and this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., Triple Quadrupole) equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate 9-PAHSA from its isomers. For example:
-
Start at 80% B.
-
Increase to 100% B over 10 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and re-equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
9-PAHSA: m/z 537.5 → 255.2 (quantifier), m/z 537.5 → 281.2 (qualifier).
-
This compound: m/z 568.5 → 286.2 (or other appropriate transition depending on the labeling pattern).
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involving 9-PAHSA and the experimental workflow for its targeted quantification.
Caption: Targeted lipidomics workflow for 9-PAHSA quantification.
Caption: Key signaling pathways modulated by 9-PAHSA.
Conclusion
The targeted lipidomics workflow presented here, utilizing this compound as an internal standard, provides a robust and reliable method for the accurate quantification of 9-PAHSA in biological samples. This approach is critical for advancing our understanding of the physiological and pathological roles of this important bioactive lipid. The detailed protocols and workflow diagrams serve as a valuable resource for researchers in academia and industry who are investigating the therapeutic potential of 9-PAHSA in metabolic and inflammatory diseases. The high sensitivity and specificity of this LC-MS/MS method are essential for elucidating the subtle changes in 9-PAHSA levels that may be associated with disease states and therapeutic interventions.
References
Application Notes and Protocols for In Vivo Administration and Tracking of 9-PAHSA using 9-PAHSA-d31
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-hydroxy stearic acid (9-PAHSA) is an endogenous lipid that has garnered significant attention for its anti-diabetic and anti-inflammatory properties.[1] As a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids, 9-PAHSA has been shown to improve glucose tolerance, stimulate insulin secretion, and reduce adipose tissue inflammation in preclinical models.[1][2] These beneficial effects are primarily mediated through the activation of G-protein coupled receptor 120 (GPR120).[1]
To facilitate the study of its pharmacokinetics, biodistribution, and target engagement in vivo, a deuterated form of 9-PAHSA, 9-PAHSA-d31, can be utilized as a tracer. The heavy isotope labeling allows for its distinction from endogenous 9-PAHSA pools by mass spectrometry, enabling precise quantification and tracking throughout the body.
These application notes provide detailed protocols for the in vivo administration of this compound in a murine model, subsequent tissue and plasma collection, and the analytical methodology for its quantification. Additionally, key signaling pathways modulated by 9-PAHSA are illustrated.
Data Presentation
The following tables summarize hypothetical quantitative data from a pharmacokinetic and biodistribution study of a single oral dose of this compound (50 mg/kg) in mice. This data is intended to be representative and will vary based on experimental conditions.
Table 1: Pharmacokinetic Parameters of this compound in Mouse Plasma
| Parameter | Value | Unit |
| Cmax | 1500 | ng/mL |
| Tmax | 2 | hours |
| AUC(0-t) | 7500 | ng*h/mL |
| t1/2 | 4 | hours |
Table 2: Tissue Distribution of this compound at 2 hours Post-Administration
| Tissue | Concentration (ng/g) |
| Adipose Tissue (Subcutaneous) | 3500 |
| Adipose Tissue (Visceral) | 2800 |
| Liver | 1200 |
| Spleen | 800 |
| Small Intestine | 4500 |
| Plasma | 1500 (ng/mL) |
| Brain | < 50 |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound to Mice
1.1. Materials:
-
This compound (perdeuterated palmitic acid moiety)
-
Vehicle solution: 50% PEG400, 0.5% Tween-80, and 49.5% sterile water (v/v/v)[1]
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
-
Analytical balance
-
Vortex mixer
-
Water bath or heating block
1.2. Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the average weight of the mice.
-
Prepare the vehicle solution.
-
Dissolve the this compound powder directly into the vehicle. Gentle warming (to approximately 37°C) and vortexing can aid in dissolution.
-
Ensure the final solution is clear and homogenous before administration.
-
-
Administration via Oral Gavage:
-
Accurately weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse.
-
Insert the oral gavage needle carefully into the esophagus.
-
Slowly administer the calculated volume of the this compound solution.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Protocol 2: Plasma and Tissue Collection
2.1. Materials:
-
Anesthesia (e.g., isoflurane)
-
Anticoagulant tubes (e.g., EDTA-coated)
-
Surgical scissors and forceps
-
Phosphate-buffered saline (PBS), ice-cold
-
Cryovials
-
Liquid nitrogen
-
Centrifuge
2.2. Procedure:
-
Sample Collection Time Points:
-
For pharmacokinetic studies, collect blood samples at multiple time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-administration.
-
For biodistribution studies, collect tissues at a predetermined time point (e.g., 2 hours, corresponding to the approximate Tmax).
-
-
Blood Collection and Plasma Preparation:
-
Anesthetize the mouse.
-
Collect blood via cardiac puncture or retro-orbital bleeding into anticoagulant tubes.
-
Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and store it in cryovials at -80°C until analysis.
-
-
Tissue Collection:
-
Following blood collection, perfuse the mouse with ice-cold PBS to remove remaining blood from the tissues.
-
Dissect the desired tissues (e.g., adipose tissue, liver, spleen, small intestine, brain).
-
Rinse the tissues with ice-cold PBS, blot dry, and weigh.
-
Flash-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
Protocol 3: Extraction and Quantification of this compound by LC-MS/MS
3.1. Materials:
-
Internal standard (e.g., ¹³C₁₆-9-PAHSA)
-
Solvents: Methanol, Chloroform, Acetonitrile, Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
3.2. Procedure:
-
Sample Preparation and Extraction:
-
Plasma: To 100 µL of plasma, add the internal standard and perform a liquid-liquid extraction using a mixture of methanol and chloroform.
-
Tissues: Homogenize the weighed tissue samples in a suitable buffer. Add the internal standard and perform a liquid-liquid extraction.
-
Further purify the lipid extract using solid-phase extraction (SPE) to enrich the FAHFA fraction.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).
-
Inject the sample into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
-
Quantify the concentration of this compound in each sample by comparing its peak area to that of the internal standard and referencing a standard curve.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound in vivo tracking.
References
Application Notes and Protocols for the Synthesis and Purification of Deuterated 9-PAHSA Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with significant anti-inflammatory and anti-diabetic properties. Among the various isomers, 9-hydroxy stearic acid acylated with palmitic acid (9-PAHSA) has emerged as a key signaling molecule with therapeutic potential. Accurate quantification of 9-PAHSA in biological matrices is crucial for pharmacokinetic studies, biomarker discovery, and clinical development. The gold standard for quantitative mass spectrometry is the use of stable isotope-labeled internal standards. This document provides detailed application notes and protocols for the synthesis and purification of deuterated 9-PAHSA standards for use in such assays.
Synthesis of Deuterated 9-PAHSA
The synthesis of deuterated 9-PAHSA can be approached by incorporating deuterium atoms into either the palmitic acid or the 9-hydroxystearic acid (9-HSA) moiety prior to esterification. Deuterating the 9-HSA component is often preferred to place the isotopic label in a more structurally integral part of the molecule.
Protocol 1: Synthesis of Deuterated 9-Hydroxystearic Acid (d-9-HSA)
A common strategy for site-selective deuteration of a hydroxy fatty acid involves the reduction of a keto-precursor with a deuterated reducing agent.
Materials:
-
Methyl 9-oxostearate
-
Sodium borodeuteride (NaBD4)
-
Methanol-d4 (CD3OD)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reduction of the Ketone: Dissolve methyl 9-oxostearate in deuterated methanol (CD3OD) in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borodeuteride (NaBD4) portion-wise to the stirred solution. The use of NaBD4 in a deuterated solvent ensures the introduction of deuterium at the C9 position.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 2 hours.
-
Quenching the Reaction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude deuterated methyl 9-hydroxystearate (d-methyl 9-HSA).
-
Purification: Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure d-methyl 9-HSA.
-
Hydrolysis: The deuterated methyl ester can then be hydrolyzed to the free fatty acid (d-9-HSA) using standard procedures, such as treatment with lithium hydroxide in a mixture of tetrahydrofuran and water.
Protocol 2: Esterification of d-9-HSA with Palmitic Acid
The final step is the esterification of the deuterated 9-hydroxystearic acid with palmitic acid. A common method involves the use of a coupling agent or the conversion of palmitic acid to a more reactive species like an acyl chloride.
Materials:
-
Deuterated 9-hydroxystearic acid (d-9-HSA)
-
Palmitoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: Dissolve d-9-HSA in dry dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Add pyridine to the solution and cool to 0°C.
-
Addition of Palmitoyl Chloride: Slowly add palmitoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude deuterated 9-PAHSA (d-9-PAHSA).
Purification of Deuterated 9-PAHSA
Purification of the synthesized d-9-PAHSA is critical to ensure high purity for its use as an internal standard. A two-step purification process involving Solid-Phase Extraction (SPE) followed by High-Performance Liquid Chromatography (HPLC) is recommended.
Protocol 3: Solid-Phase Extraction (SPE) Cleanup
SPE is used for the initial cleanup and enrichment of the d-9-PAHSA from the crude reaction mixture.
Materials:
-
Silica SPE cartridge
-
Hexane
-
Ethyl acetate
-
Methanol
Procedure:
-
Cartridge Conditioning: Condition a silica SPE cartridge by washing with methanol followed by hexane.
-
Sample Loading: Dissolve the crude d-9-PAHSA in a small volume of hexane and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a non-polar solvent like hexane to elute non-polar impurities.
-
Elution: Elute the d-9-PAHSA from the cartridge using a more polar solvent system, such as a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis.
-
Solvent Evaporation: Collect the fractions containing d-9-PAHSA and evaporate the solvent under a stream of nitrogen.
Protocol 4: High-Performance Liquid Chromatography (HPLC) Purification
Final purification to achieve high purity is performed using reversed-phase HPLC.
Instrumentation and Conditions:
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like 0.1% formic acid to improve peak shape.
-
Detection: UV detection at a wavelength around 210 nm.
Procedure:
-
Sample Preparation: Dissolve the SPE-purified d-9-PAHSA in the initial mobile phase composition.
-
Injection: Inject the sample onto the HPLC column.
-
Fraction Collection: Collect the fractions corresponding to the d-9-PAHSA peak.
-
Purity Analysis: Analyze the purity of the collected fractions using an analytical HPLC system.
-
Solvent Removal: Pool the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure.
Data Presentation
The successful synthesis and purification of deuterated 9-PAHSA should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 1: Characterization of Synthesized Deuterated 9-PAHSA
| Parameter | Method | Expected Result |
| Chemical Structure | ¹H and ¹³C NMR | Confirmation of the ester linkage and the overall carbon skeleton. Absence of signals corresponding to starting materials. |
| Deuterium Incorporation | ¹H NMR and Mass Spectrometry | Reduction in the integral of the proton signal at the C9 position in ¹H NMR. Increase in the molecular weight corresponding to the number of incorporated deuterium atoms in the mass spectrum. |
| Purity | Analytical HPLC-UV | >98% purity. |
| Identity Confirmation | High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement confirming the elemental composition. |
Signaling Pathways and Experimental Workflows
9-PAHSA Signaling Pathways
9-PAHSA exerts its biological effects through multiple signaling pathways. The primary receptor for 9-PAHSA is the G-protein coupled receptor 120 (GPR120). Activation of GPR120 can lead to the modulation of inflammatory responses and metabolic processes.
Caption: 9-PAHSA signaling through GPR120.
Experimental Workflow: Synthesis and Purification
The overall process for generating high-purity deuterated 9-PAHSA standards is a multi-step procedure requiring careful execution and quality control at each stage.
Caption: Workflow for synthesis and purification.
Application Notes and Protocols for the Storage and Stability of 9-PAHSA-d31 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Palmitic acid-d31-(9-hydroxy-stearic acid) (9-PAHSA-d31) is a deuterated analog of 9-PAHSA, a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of endogenous lipids. These lipids have garnered significant interest due to their potential anti-diabetic and anti-inflammatory properties. This compound is commonly used as an internal standard for the accurate quantification of endogenous 9-PAHSA in biological matrices using mass spectrometry-based methods. The integrity and stability of the internal standard are paramount for reliable and reproducible analytical results. This document provides detailed guidelines and protocols for the proper storage and handling of this compound solutions to ensure their long-term stability and performance.
Physicochemical Properties and Supplied Formulation
This compound is typically supplied as a solution in an organic solvent, such as methyl acetate, at a concentration of 1 mg/mL.[1] It is crucial to consult the manufacturer's certificate of analysis for the specific formulation and concentration. The heavy isotope labeling on the palmitic acid moiety provides a distinct mass shift for mass spectrometric detection, differentiating it from the endogenous, non-labeled 9-PAHSA.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Formal Name | 9-[(1-oxohexadecyl)oxy-2,2',3,3',4,4',5,5',6,6',7,7',8,8',9,9',10,10',11,11',12,12',13,13',14,14',15,15',16,16,16-d31]-octadecanoic acid | [1] |
| Molecular Formula | C₃₄H₃₅D₃₁O₄ | [1] |
| Formula Weight | 570.1 g/mol | [1] |
| Purity | ≥99% deuterated forms (d1-d31) | [1] |
| Formulation | A 1 mg/ml solution in methyl acetate |
Recommended Storage Conditions and Stability
Proper storage is critical to maintain the integrity of this compound solutions. The primary concerns for the stability of fatty acid esters are hydrolysis and oxidation.
Table 2: Recommended Storage and Handling of this compound Solutions
| Condition | Recommendation | Rationale |
| Long-Term Storage | Store at -20°C or colder in the original sealed vial. | Low temperatures minimize the rates of potential degradation reactions. The manufacturer states a stability of at least 2 years at -20°C. For the non-deuterated analog, storage at -80°C is recommended for periods longer than one month. |
| Short-Term Storage | For frequently used solutions, aliquot into smaller volumes to minimize freeze-thaw cycles and store at -20°C. | Repeated freeze-thaw cycles can introduce moisture and promote degradation. |
| Light Exposure | Store in the dark or in amber vials. | Protection from light prevents potential photodegradation. |
| Inert Atmosphere | For maximum stability, especially after opening, consider overlaying the solution with an inert gas like argon or nitrogen before sealing. | This minimizes exposure to oxygen, reducing the risk of oxidation. |
| Solvent Evaporation | Ensure vials are tightly sealed to prevent solvent evaporation, which would alter the concentration. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the procedure for preparing stock and working solutions of this compound for use as an internal standard.
Materials:
-
This compound solution in methyl acetate (or as supplied)
-
High-purity solvents (e.g., methanol, ethanol, chloroform, DMSO)
-
Calibrated pipettes
-
Amber glass vials with PTFE-lined caps
-
Inert gas (argon or nitrogen), optional
Procedure:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture into the solution.
-
Stock Solution Preparation (if necessary): The supplied solution can often serve as the primary stock solution. If a different solvent is required, the original solvent can be evaporated under a gentle stream of inert gas, and the residue can be reconstituted in the desired solvent.
-
Working Solution Preparation:
-
Determine the desired concentration of the working solution based on the expected concentration range of the analyte in the samples.
-
Perform serial dilutions of the stock solution using the appropriate high-purity solvent.
-
For example, to prepare a 10 µg/mL working solution from a 1 mg/mL stock, dilute 10 µL of the stock solution into 990 µL of the desired solvent.
-
-
Storage: Store the working solutions in tightly sealed amber vials at -20°C or colder.
References
Application Note: Quantification of Tissue-Specific FAHFA Levels Using 9-PAHSA-d31
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties.[1][2][3] The levels of these lipids vary significantly across different tissues and are correlated with insulin sensitivity, making them promising biomarkers and therapeutic targets for metabolic diseases.[1][4] Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a major family of FAHFAs, with 9-PAHSA being a predominant and biologically active isomer.
Accurate quantification of FAHFAs in biological matrices is critical for understanding their physiological roles. Due to their low endogenous concentrations and susceptibility to degradation, robust analytical methods are required. Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for FAHFA analysis. The use of a stable isotope-labeled internal standard is essential for correcting for analyte loss during sample preparation and for variations in instrument response. This application note provides a detailed protocol for the quantification of 9-PAHSA in various tissues using 9-PAHSA-d31 as an internal standard.
Principle
This protocol employs a liquid-liquid extraction method to isolate lipids from tissue homogenates, followed by solid-phase extraction (SPE) to enrich for FAHFAs. A known amount of the deuterated internal standard, this compound, is spiked into the sample prior to extraction to ensure accurate quantification. The enriched samples are then analyzed by reverse-phase LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the endogenous 9-PAHSA peak area to the this compound peak area is used to calculate the absolute concentration of 9-PAHSA in the tissue.
Experimental Workflow
Caption: Experimental workflow for tissue FAHFA quantification.
Materials and Reagents
-
Tissues: Mouse or human tissues (e.g., liver, white adipose tissue, brown adipose tissue, plasma), stored at -80°C.
-
Internal Standard: this compound (Assume commercial availability or custom synthesis). Prepare a 100 ng/mL stock solution in methanol.
-
Solvents (LC-MS Grade): Methanol, Chloroform, Methyl-tert-butyl ether (MTBE), Hexane, Ethyl Acetate, Water, Acetonitrile, Isopropanol.
-
Reagents: Formic Acid, Ammonium Hydroxide.
-
Extraction Supplies: Dounce homogenizer or bead beater, 15 mL conical tubes, glass vials.
-
SPE Columns: Strata SI-1 silica SPE cartridges (500 mg silica, 3 mL).
-
LC-MS/MS System: A triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography system.
-
LC Column: Kinetex C18 or equivalent (e.g., 2.6 µm, 100 Å, 100 x 2.1 mm).
Detailed Experimental Protocol
This protocol is optimized for a ~50 mg tissue sample. Adjust volumes proportionally for different sample amounts.
Sample Preparation and Lipid Extraction
-
Place a frozen tissue aliquot (~50 mg) in a pre-cooled Dounce homogenizer on ice.
-
Immediately add 1.0 mL of ice-cold methanol.
-
Spike the sample with a known amount of this compound internal standard (e.g., 10 µL of 100 ng/mL stock for a final amount of 1 ng).
-
Add 2.0 mL of chloroform.
-
Homogenize thoroughly on ice until no visible tissue fragments remain.
-
Transfer the homogenate to a 15 mL conical tube.
-
Add 0.8 mL of water to induce phase separation. Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (~2 mL) using a glass pipette and transfer to a clean glass vial.
-
Dry the organic phase under a gentle stream of nitrogen gas. The dried lipid extract can be stored at -80°C.
Solid-Phase Extraction (SPE) for FAHFA Enrichment
This step removes neutral lipids that can interfere with the analysis.
-
Condition a silica SPE column by washing with 3 mL of hexane.
-
Reconstitute the dried lipid extract from step 1.10 in 1 mL of hexane.
-
Load the reconstituted sample onto the conditioned SPE column.
-
Wash the column with 3 mL of 95:5 (v/v) hexane:ethyl acetate to elute neutral lipids. Discard the flow-through.
-
Elute the FAHFA fraction with 3 mL of ethyl acetate into a new clean glass vial.
-
Dry the eluted FAHFA fraction under a gentle stream of nitrogen.
-
Reconstitute the final sample in 100 µL of methanol, vortex, and transfer to an LC-MS autosampler vial.
LC-MS/MS Analysis
The following are recommended starting parameters. Optimization may be required for your specific instrument and column.
| LC Parameter | Condition |
| Column | Kinetex C18 (or equivalent) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | 90:10 (v/v) Isopropanol:Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-1.5 min (30-60% B), 1.5-11 min (60-75% B), 11-15 min (75-100% B) |
| Injection Volume | 5-10 µL |
| Column Temp. | 40°C |
| MS Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4500 V |
| Source Temp. | 500°C |
| MRM Transitions | See table below |
MRM Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 9-PAHSA | 537.5 | 255.2 | (Optimize for instrument) |
| This compound | 568.5 | 255.2 | (Optimize for instrument) |
Note: The precursor ion for this compound assumes deuteration on the palmitic acid chain. The exact m/z will depend on the labeling pattern. The m/z 537 → 255 transition is a reliable choice for quantifying PAHSAs.
Data Analysis and Quantification
-
Integrate the peak areas for the endogenous 9-PAHSA and the internal standard this compound.
-
Generate a standard curve using known concentrations of a 9-PAHSA analytical standard spiked with the same fixed amount of this compound as the samples. Plot the peak area ratio (9-PAHSA / this compound) against the concentration of 9-PAHSA.
-
Calculate the concentration of 9-PAHSA in the sample using the standard curve.
-
Normalize the concentration to the initial tissue weight (e.g., pmol/g tissue).
Expected Results: Tissue-Specific FAHFA Distribution
FAHFA levels are highest in adipose tissues and the liver. The following table summarizes the expected relative abundance of PAHSAs in various mouse tissues. Absolute concentrations can vary based on factors like age, sex, and diet.
| Tissue | Relative PAHSA Level | Key Findings |
| White Adipose Tissue (WAT) | High | Levels can be sex-dependent, with females showing higher concentrations in certain depots. |
| Brown Adipose Tissue (BAT) | High | Levels are significantly higher than in plasma or liver. |
| Liver | Medium | Possesses significant FAHFA concentrations, but lower than adipose tissue. |
| Plasma/Serum | Low | Background signal can be an issue; careful blank subtraction is needed. |
| Muscle | Low | Generally lower levels compared to adipose and liver tissues. |
This table provides a qualitative summary. For absolute quantification, the use of a standard curve as described is mandatory.
FAHFA Signaling Pathway
FAHFAs exert many of their beneficial effects by acting as signaling molecules. One key pathway involves the activation of G protein-coupled receptor 120 (GPR120), which is expressed in adipocytes and immune cells like macrophages.
Caption: FAHFA signaling through the GPR120 receptor.
Activation of GPR120 by FAHFAs can trigger two main downstream cascades:
-
Gαq-mediated Pathway: In adipocytes, this pathway enhances PI3K/Akt signaling, leading to increased GLUT4 translocation to the cell membrane and improved glucose uptake, thereby increasing insulin sensitivity.
-
β-arrestin 2-mediated Pathway: In macrophages, ligand-bound GPR120 recruits β-arrestin 2, which inhibits the TAB1-TAK1 complex. This blocks downstream pro-inflammatory signaling through NF-κB and JNK, resulting in potent anti-inflammatory effects.
References
- 1. Tissue-specific sex difference in the metabolism of fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Signal Intensity of 9-PAHSA-d31
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity with 9-PAHSA-d31 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of 9-palmitic acid hydroxy stearic acid (9-PAHSA), a bioactive lipid.[1] It is intended for use as an internal standard for the quantification of 9-PAHSA by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1] Stable isotope-labeled internal standards like this compound are crucial in mass spectrometry to correct for variations in sample preparation, injection volume, and ionization efficiency, thereby ensuring accurate quantification.[2][3]
Q2: I am observing a weak or no signal for this compound. What are the common causes?
Poor signal intensity for this compound, and fatty acids in general, during LC-MS analysis can stem from several factors:
-
Suboptimal Ionization Mode: Fatty acids are often analyzed in negative ion mode, but acidic mobile phases used for good chromatographic separation can suppress ionization.[4]
-
Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of the analyte and the internal standard, leading to inaccurate readings.
-
Poor Desolvation: Inefficient desolvation in the electrospray ionization (ESI) source can lead to a weak signal.
-
Chromatographic Issues: Poor peak shape, such as tailing or broad peaks, can result in lower signal intensity. This can be caused by column overload or the use of an inappropriate column chemistry.
-
Isotopic Exchange: Deuterium atoms on the internal standard can be replaced by hydrogen atoms from the solvent or sample matrix, a phenomenon known as isotopic exchange. This is more likely if the deuterium labels are on heteroatoms or adjacent to a carbonyl group.
-
Incorrect Storage or Handling: Degradation of the standard due to improper storage can lead to a lower effective concentration. 9-PAHSA is typically stored at -20°C.
Q3: My this compound signal is low when using negative ion mode. What can I do?
While fatty acids can be readily deprotonated for negative ion mode analysis, the acidic mobile phases often required for good chromatography can suppress their ionization efficiency. Here are some strategies to overcome this:
-
Optimize Mobile Phase: Consider adjusting the mobile phase pH to a less acidic level as a compromise, if your chromatography allows.
-
Switch to Positive Ion Mode with Derivatization: Chemical derivatization can significantly enhance ionization efficiency. Converting the carboxylic acid group to a positively charged species allows for analysis in the more sensitive positive ion mode, avoiding signal suppression issues. A common derivatization reagent is N-(4-aminomethylphenyl)pyridinium (AMPP).
Q4: I've noticed a shift in the retention time of this compound compared to the non-labeled 9-PAHSA. Is this normal?
Yes, a slight chromatographic shift between a deuterated internal standard and the native analyte can occur. It has been observed that heavily deuterated PAHSA standards, such as d31-PAHSA, can show a significant forward retention time shift compared to the endogenous compound. For applications where precise retention time alignment is critical for isomer identification, using a ¹³C-labeled standard like ¹³C₄-9-PAHSA is recommended.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor signal intensity of this compound.
Diagram: Troubleshooting Workflow for Poor this compound Signal
Caption: A flowchart for troubleshooting poor this compound signal.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| 9-PAHSA Molecular Formula | C₃₄H₆₆O₄ | |
| 9-PAHSA Formula Weight | 538.9 | |
| This compound Molecular Formula | C₃₄H₃₅D₃₁O₄ | |
| This compound Formula Weight | 570.1 | |
| Common Mass Transitions (Negative Ion Mode) | Precursor ion: m/z 537 | Product ions: m/z 255 (palmitic acid), m/z 281 (octadecenoic acid), m/z 299 (hydroxystearic acid) |
| Storage Temperature | -20°C | For long-term stability of ≥ 2 years. |
Experimental Protocols
Protocol 1: Sample Extraction from Adipose Tissue
This protocol outlines a liquid-liquid extraction followed by solid-phase extraction (SPE) for the enrichment of FAHFAs.
-
Homogenization:
-
Weigh approximately 100-150 mg of adipose tissue and place it in a Dounce homogenizer on ice.
-
Add 1.5 mL of phosphate-buffered saline (PBS), 1.5 mL of methanol, and 3.0 mL of chloroform.
-
Spike the chloroform with the internal standard (e.g., this compound) before homogenization.
-
-
Phase Separation:
-
Transfer the homogenate to a centrifuge tube and centrifuge to separate the phases.
-
Collect the lower organic phase.
-
-
Solid-Phase Extraction (SPE):
-
Use an appropriate SPE cartridge to enrich the FAHFA fraction from the organic phase.
-
-
Final Preparation:
-
Dry the collected FAHFA fraction under a gentle stream of nitrogen.
-
Store at -80°C until analysis.
-
For LC-MS analysis, reconstitute the dried extract in a suitable solvent like methanol.
-
Protocol 2: LC-MS/MS Analysis
The following are general starting parameters for the analysis of PAHSAs. Optimization will be required for your specific instrumentation and application.
-
Liquid Chromatography:
-
Column: A C18 column is commonly used for the separation of PAHSA isomers.
-
Mobile Phase: A gradient of water and methanol or isopropanol with an acidic modifier (e.g., formic acid) is often employed for reversed-phase chromatography.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Ion Electrospray (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, which offers high sensitivity.
-
Source Parameters: Optimize gas flow, temperature, and capillary voltage to ensure efficient desolvation and ionization.
-
Signaling Pathway
Diagram: 9-PAHSA Signaling and Anti-Inflammatory Effects
9-PAHSA has been shown to have anti-diabetic and anti-inflammatory effects. It can improve glucose tolerance and stimulate insulin secretion. One of its mechanisms of action involves signaling through G-protein coupled receptors.
Caption: 9-PAHSA signaling pathway leading to anti-inflammatory effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. benchchem.com [benchchem.com]
addressing isotopic interference in 9-PAHSA analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic interference during the analysis of 9-palmitic acid hydroxy stearic acid (9-PAHSA) and other related compounds.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of 9-PAHSA analysis?
A1: Isotopic interference occurs when the mass-to-charge ratio (m/z) of the target analyte, 9-PAHSA, overlaps with the m/z of other molecules in the sample. This is particularly relevant in mass spectrometry-based analyses. There are two primary types of isotopic interference:
-
Type I (Natural Isotopic Abundance): This arises from the natural abundance of heavy isotopes, such as Carbon-13 (¹³C), in the unlabeled analyte. This can lead to a signal at the m/z of the labeled internal standard, causing inaccuracies in quantification.[1]
-
Type II (Isobaric Overlap): This happens when different chemical species have the same nominal mass and are not adequately separated chromatographically. A notable example is the co-elution of a C16:0 ceramide, which shares major Multiple Reaction Monitoring (MRM) transitions with 5-PAHSA, potentially leading to overestimated levels of this isomer.[2]
Q2: Why is it critical to use an internal standard for 9-PAHSA quantification?
A2: Internal standards (IS) are crucial for accurate and reproducible quantification of 9-PAHSA.[1] They are added at a known concentration to both samples and calibration standards to correct for variations that can occur during sample preparation, extraction, and analysis.[1] Stable isotope-labeled standards, such as ¹³C-labeled 9-PAHSA, are considered the gold standard because they have nearly identical chemical and physical properties to the unlabeled 9-PAHSA but a different mass, allowing them to be distinguished by the mass spectrometer.[3]
Q3: How can I identify if my 9-PAHSA data is affected by isotopic interference?
A3: Several signs can indicate the presence of isotopic interference in your mass spectrometry data:
-
Distorted Isotopic Patterns: The observed isotopic distribution of an ion deviates significantly from its theoretical pattern. This can appear as incorrect peak ratios or extra peaks within the isotopic cluster.
-
Inaccurate Quantification: In stable isotope labeling experiments, you might observe higher-than-expected incorporation of the heavy isotope, or the unlabeled control may show a non-zero "labeled" signal.
-
Contaminant Peaks: The presence of known contaminants, such as ceramides that can overlap with PAHSA isomers, should be carefully monitored.
Q4: What are the common sources of background noise in 9-PAHSA analysis?
A4: A significant source of background noise can come from the solid-phase extraction (SPE) cartridges used for sample cleanup. This background can be substantial, in some cases accounting for up to 15% of the total PAHSA signal in tissues with low FAHFA levels and up to 50% in serum samples.
Troubleshooting Guides
Problem 1: Inaccurate quantification due to natural isotopic abundance.
-
Symptom: Higher than expected signal for the labeled internal standard, or a non-zero "labeled" signal in unlabeled control samples.
-
Cause: The natural abundance of heavy isotopes (e.g., ¹³C) in the endogenous 9-PAHSA contributes to the signal of the heavy isotope-labeled internal standard.
-
Solution: Implement a natural isotope correction algorithm. These algorithms mathematically subtract the contribution of naturally occurring heavy isotopes from the measured signal of the labeled internal standard.
Problem 2: Overlapping signals from co-eluting species.
-
Symptom: In a liquid chromatography-mass spectrometry (LC-MS) run, two different compounds that are not fully separated by chromatography elute at the same time, resulting in overlapping isotopic patterns.
-
Cause: Insufficient chromatographic resolution. For example, certain ceramides can co-elute with PAHSA isomers.
-
Solution:
-
Optimize Chromatography: Adjust the LC gradient, flow rate, or column chemistry to improve the separation of 9-PAHSA from interfering compounds. A longer run time may be necessary to achieve full resolution of PAHSA regioisomers.
-
Monitor Multiple Transitions: Utilize multiple precursor-to-product ion transitions for each analyte. The relative ratios of these transitions can help differentiate between the target analyte and an interfering compound.
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS can resolve species with very similar m/z values, helping to distinguish between 9-PAHSA and isobaric interferences.
-
Quantitative Data Summary
The following tables illustrate the potential impact of isotopic interference and the importance of correction methods.
| Issue | Uncorrected Measurement (Example) | Corrected Measurement (Example) | Potential Impact on Results |
| Natural Isotope Abundance | Overestimation of labeled standard | Accurate quantification of standard | Inaccurate final concentration of 9-PAHSA |
| SPE Cartridge Background | 100 pg/mL | 50 pg/mL | Falsely elevated 9-PAHSA levels, especially in low-concentration samples |
| Co-eluting Contaminant | 150 pg/mL (9-PAHSA + Contaminant) | 100 pg/mL (9-PAHSA only) | Overestimation of 9-PAHSA concentration |
Note: The values in this table are for illustrative purposes to demonstrate the concepts.
Experimental Protocols
Protocol 1: Lipid Extraction and Solid-Phase Extraction (SPE) for 9-PAHSA
This protocol is based on established methods for FAHFA analysis from adipose tissue.
-
Homogenization:
-
Weigh approximately 150 mg of adipose tissue and place it in a Dounce homogenizer on ice.
-
Add 1.5 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform.
-
Spike the chloroform with an appropriate amount of ¹³C-labeled 9-PAHSA internal standard (e.g., 5 pmol/sample).
-
Homogenize the tissue on ice.
-
-
Phase Separation:
-
Transfer the homogenate to a centrifuge tube and centrifuge at 2,200 x g for 5 minutes at 4°C.
-
Carefully collect the lower organic phase.
-
Dry the organic phase under a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (SPE):
-
Condition a silica SPE cartridge with hexane.
-
Load the dried and reconstituted sample onto the cartridge.
-
Wash the cartridge to remove neutral lipids.
-
Elute the FAHFA fraction with ethyl acetate.
-
Dry the eluted fraction and store it at -80°C until LC-MS analysis.
-
Protocol 2: LC-MS/MS Analysis of 9-PAHSA
-
Chromatography:
-
Use a suitable C18 column for separation.
-
Employ a gradient elution with a mobile phase containing a low concentration of a basic modifier like ammonium hydroxide to improve peak shape and retention time.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
Precursor Ion: m/z 537
-
Product Ions:
-
m/z 255 (Palmitic acid fragment) - typically used as the quantifier.
-
m/z 299 (Hydroxystearic acid fragment) - qualifier.
-
m/z 281 (C18:1 fatty acid fragment) - qualifier.
-
-
Visualizations
Caption: Experimental workflow for 9-PAHSA quantification.
Caption: 9-PAHSA anti-inflammatory signaling via GPR120.
Caption: 9-PAHSA autophagy signaling pathway in cardiomyocytes.
References
Technical Support Center: Optimizing Chromatographic Separation of PAHSA Isomers
Welcome to the technical support center for the chromatographic separation of Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSA) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in PAHSA analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chromatographic separation of PAHSA isomers?
A1: The primary challenges in separating PAHSA isomers stem from their structural similarities. These include:
-
Regioisomers: PAHSAs can have the ester linkage at different positions on the stearic acid backbone (e.g., 5-PAHSA, 9-PAHSA), resulting in very similar physical and chemical properties.[1]
-
Enantiomers: The hydroxyl group on the stearic acid creates a chiral center, leading to the existence of R and S enantiomers for each positional isomer (e.g., 9(R)-PAHSA and 9(S)-PAHSA).[2] These enantiomers have identical physical properties in a non-chiral environment, making their separation particularly difficult.
-
Co-elution with other lipids: Biological samples are complex matrices containing numerous other lipid species that can interfere with PAHSA analysis.[3]
Q2: Which chromatographic techniques are most suitable for PAHSA isomer separation?
A2: Several techniques can be employed, each with its advantages:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): Reversed-phase HPLC with a C18 column is a common method for separating PAHSA regioisomers.[4] For enantiomeric separation, chiral HPLC using a specialized chiral stationary phase is necessary.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of PAHSAs, often after a derivatization step to increase their volatility. It offers high resolution, but the high temperatures can be a concern for these lipid molecules.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for both chiral and achiral separations of isomers. It often provides faster separations and uses less organic solvent compared to HPLC.
Q3: How critical is sample preparation for successful PAHSA analysis?
A3: Sample preparation is a critical step to ensure accurate and reproducible results. A robust sample preparation protocol will enrich PAHSAs and remove interfering substances from the biological matrix. Common steps include:
-
Lipid Extraction: Methods like Folch or Bligh-Dyer are used to extract total lipids from tissues or biofluids.
-
Solid-Phase Extraction (SPE): SPE is frequently used to enrich the FAHFA fraction and remove other lipid classes.
Troubleshooting Guide
Issue 1: Poor Resolution Between Regioisomers (e.g., 5-PAHSA and 9-PAHSA) in Reversed-Phase HPLC.
| Possible Cause | Solution |
| Inappropriate Column Chemistry | While C18 columns are common, consider using a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, to exploit different separation mechanisms. |
| Suboptimal Mobile Phase Composition | Systematically optimize the mobile phase gradient. A shallower gradient can often improve the resolution of closely eluting peaks. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can alter selectivity. |
| High Flow Rate | Lowering the flow rate can increase the column's efficiency and, consequently, the resolution between closely eluting peaks. |
| Insufficient Column Length or Large Particle Size | Employing a longer column or a column packed with smaller particles (UHPLC) increases the number of theoretical plates, leading to sharper peaks and better separation. |
Issue 2: No Separation of Enantiomers (e.g., 9(R)-PAHSA and 9(S)-PAHSA) with Chiral HPLC.
| Possible Cause | Solution |
| Incorrect Chiral Stationary Phase (CSP) | There is no universal CSP. The selection of the CSP is crucial for chiral separations. Polysaccharide-based chiral columns are often effective for this class of compounds. Consult literature and application notes for recommended CSPs for fatty acid enantiomers. |
| Inappropriate Mobile Phase | The mobile phase composition, including the organic modifier and any additives, plays a critical role in chiral recognition. For normal-phase chiral chromatography, mixtures of hexane/isopropanol are common. For reversed-phase, methanol or acetonitrile with water are used. Small amounts of additives like formic or acetic acid can significantly impact separation. |
| Temperature Fluctuations | Chiral separations can be sensitive to temperature. Using a column oven to maintain a stable temperature is highly recommended. |
Issue 3: Peak Tailing in HPLC or GC Analysis.
| Possible Cause | Solution |
| Secondary Interactions with the Stationary Phase | This can occur due to interactions between the analyte and active sites on the stationary phase (e.g., silanol groups). Using an end-capped column or adding a competitive agent (e.g., a small amount of acid) to the mobile phase can mitigate this. |
| Column Overload | Injecting too much sample can lead to peak distortion. Try diluting the sample or reducing the injection volume. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
Issue 4: Irreproducible Retention Times.
| Possible Cause | Solution |
| Inconsistent Mobile Phase Preparation | Ensure the mobile phase is prepared accurately and consistently. For gradient elution, ensure the pumping system is functioning correctly. |
| Lack of Column Equilibration | Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions before injecting the sample. |
| Temperature Variations | Use a column oven to maintain a constant temperature, as retention times can shift with temperature changes. |
| Air Bubbles in the System | Degas the mobile phase before use to prevent the formation of air bubbles in the pump and detector, which can cause pressure fluctuations and retention time shifts. |
Experimental Protocols
Protocol 1: Chiral Separation of 9-PAHSA Enantiomers by HPLC
This protocol is adapted from validated methods for the chiral separation of 9(R)-PAHSA and 9(S)-PAHSA.
1. Sample Preparation:
-
Perform lipid extraction from the biological sample using a Folch or Bligh-Dyer method.
-
Enrich the FAHFA fraction using a suitable solid-phase extraction (SPE) protocol.
-
Evaporate the solvent from the enriched fraction under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
2. HPLC Conditions:
| Parameter | LC-MS Compatible Method | UV Detection Method |
| Column | Lux 3 µm Cellulose-3 | Lux 3 µm Cellulose-3 |
| Mobile Phase | Methanol / Water / Formic Acid (96:4:0.1, v/v/v) | Isopropanol / Hexane / Trifluoroacetic Acid (10:90:0.1, v/v/v) |
| Flow Rate | 0.5 mL/min (Optimize for your system) | 1.0 mL/min (Optimize for your system) |
| Column Temperature | 25 °C | 25 °C |
| Injection Volume | 5-10 µL | 5-10 µL |
| Detection | Mass Spectrometer (Negative ESI mode) | UV Detector (e.g., 210 nm) |
3. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample or standard.
-
Run the analysis using an isocratic elution.
Protocol 2: Regioisomer Separation of PAHSAs by UPLC-MS/MS
This protocol is a faster method for the analysis of PAHSA regioisomers.
1. Sample Preparation:
-
Follow the sample preparation steps outlined in Protocol 1.
2. UPLC-MS/MS Conditions:
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 mm x 100 mm) |
| Mobile Phase | Isocratic: 93:7 Methanol:Water with 5 mM Ammonium Acetate and 0.03% Ammonium Hydroxide (v/v) |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple quadrupole (e.g., TSQ Quantiva) |
| Ionization Mode | Negative Ion Electrospray (ESI-) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
3. Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the reconstituted sample extract.
-
Acquire data using MRM transitions specific for each PAHSA isomer.
Quantitative Data Summary
Table 1: HPLC and UPLC-MS/MS Method Parameters for PAHSA Isomer Separation
| Parameter | Chiral HPLC (Enantiomers) | UPLC-MS/MS (Regioisomers) | Reversed-Phase LC (General) |
| Column | Lux 3 µm Cellulose-3 | Acquity UPLC BEH C18, 1.7 µm | C18 reverse-phase, 1.8 µm |
| Mobile Phase A | - | - | Water with 0.1% formic acid and 5 mM ammonium acetate |
| Mobile Phase B | Methanol / Water / Formic Acid (96:4:0.1) | 93:7 Methanol:Water with 5 mM Ammonium Acetate and 0.03% NH4OH | 90:10 Acetonitrile:Isopropanol with 0.1% formic acid and 5 mM ammonium acetate |
| Elution Mode | Isocratic | Isocratic | Gradient |
| Flow Rate | ~0.5 mL/min | 0.2 mL/min | 0.3 mL/min |
| Temperature | 25 °C | 25 °C | Not specified |
| Run Time | Not specified | 30 min | ~15 min |
Visualizations
Caption: General experimental workflow for the extraction and analysis of PAHSA isomers.
References
dealing with background noise in FAHFA LC-MS analysis
Welcome to the technical support center for Fatty Acid Esters of Hydroxy Fatty Acids (FAHFA) analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges with background noise during your experiments.
Troubleshooting Guides
High background noise can significantly impact the sensitivity and accuracy of your FAHFA analysis, making it difficult to detect and quantify these low-abundance lipids.[1][2][3] This guide will help you systematically identify and resolve the source of the noise.
Issue: High Background Noise Across the Entire Chromatogram
A consistently high baseline can obscure analyte peaks and reduce the overall quality of your data.[3][4]
Troubleshooting Workflow:
References
ensuring the stability of 9-PAHSA-d31 during sample processing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of 9-PAHSA-d31 during sample processing. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential issues that may compromise the stability of this compound during your experimental workflow.
Q1: I am observing low signal intensity or complete loss of my this compound internal standard in my LC-MS/MS analysis. What are the potential causes?
Low or no signal from your deuterated internal standard can be attributed to several factors throughout the sample preparation and analysis process. The primary culprits are degradation, improper storage, or issues with the analytical instrumentation.
Potential Causes and Solutions:
-
Degradation due to Improper Storage: this compound, like other lipids, is susceptible to degradation if not stored correctly.[1]
-
Solution: Ensure the standard is stored at -20°C in a solution of methyl acetate or another suitable organic solvent.[2] For long-term storage, it should be kept at ≤ -16°C in a glass container with a Teflon-lined cap, preferably under an inert atmosphere like argon or nitrogen.[1] Avoid repeated freeze-thaw cycles.[1]
-
-
Hydrolysis: The ester bond in this compound is susceptible to hydrolysis, especially in aqueous solutions or under basic pH conditions.[1]
-
Solution: Minimize the time the sample spends in aqueous solutions. If an aqueous environment is necessary, ensure it is pH-neutral or slightly acidic. A study on PAHSAs showed that increasing the concentration of ammonium hydroxide in the mobile phase (increasing pH) did not degrade the compounds during the chromatographic run, but prolonged exposure should be avoided.
-
-
Oxidation: Although saturated fatty acid chains are relatively stable, oxidation can still occur, particularly if the sample is exposed to air and light for extended periods.
-
Solution: Store samples under an inert atmosphere (argon or nitrogen) and protect them from light. The use of antioxidants during sample preparation can also help prevent oxidation.
-
-
Incomplete Solubilization: The standard may not be fully dissolved in the chosen solvent, leading to inaccurate spiking and low signal.
-
Solution: Gently vortex or sonicate the vial to ensure complete dissolution. This compound is soluble in DMF (20 mg/ml), DMSO (15 mg/ml), and ethanol (20 mg/ml).
-
-
Contamination: Contaminants from plasticware or improperly cleaned glassware can interfere with the signal or cause degradation.
-
Solution: Use glass containers with Teflon-lined caps for all organic solutions. Pipettes should be glass or stainless steel. Ensure all glassware is meticulously cleaned.
-
Q2: I am seeing unexpected peaks or mass shifts in my chromatogram for this compound. What could be the cause?
Unexpected peaks or mass shifts can arise from contamination, degradation products, or the presence of isomers.
Potential Causes and Solutions:
-
Contamination: Impurities from solvents, glassware, or plasticware can appear as extra peaks.
-
Solution: Use high-purity solvents and meticulously clean all glassware. Avoid the use of plastics wherever possible, as plasticizers can leach into the sample.
-
-
Degradation Products: Hydrolysis or oxidation of this compound will result in the formation of new chemical species that will appear as additional peaks in your analysis.
-
Solution: Review your storage and handling procedures to minimize degradation as described in Q1.
-
-
Isomer Contamination: Commercially available standards may contain small amounts of other PAHSA isomers.
-
Solution: Ensure the use of a high-purity standard. Chromatographic separation is key to distinguishing between different PAHSA isomers.
-
Frequently Asked Questions (FAQs)
Q3: What are the optimal storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C as a solution in an organic solvent like methyl acetate. It is recommended to store it in a glass vial with a Teflon-lined cap under an inert atmosphere (argon or nitrogen) to prevent oxidation. The stability is guaranteed for at least two years under these conditions.
Q4: Can I store this compound in an aqueous solution?
Long-term storage in aqueous solutions is not recommended as it can lead to hydrolysis of the ester bond. If you need to prepare aqueous suspensions for your experiment, they should be made fresh and used promptly.
Q5: How many freeze-thaw cycles can this compound tolerate?
While specific data on the number of tolerable freeze-thaw cycles for this compound is not available, it is a general best practice for handling lipids to avoid repeated freeze-thaw cycles as this can accelerate degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes.
Q6: What solvents are compatible with this compound?
This compound is supplied in methyl acetate (1 mg/ml). It is also soluble in other organic solvents such as DMF (20 mg/ml), DMSO (15 mg/ml), and Ethanol (20 mg/ml). For LC-MS applications, solvents like acetonitrile/water or isopropanol/water mixtures are commonly used.
Q7: Are there any specific considerations for using this compound in mass spectrometry?
Yes, when using this compound as an internal standard for quantification of 9-PAHSA, it is crucial to monitor the correct precursor-to-product ion transitions. For 9-PAHSA, tandem mass spectrometry in negative ionization mode typically yields three characteristic product ions at m/z 255, 281, and 299 from the precursor ion at m/z 537. The most reliable transition for quantification is m/z 537→255. You will need to determine the corresponding transition for the deuterated standard.
Quantitative Data Summary
The following table summarizes key quantitative information regarding the storage and handling of this compound.
| Parameter | Recommendation/Value | Source |
| Storage Temperature | -20°C | |
| Long-term Stability | ≥ 2 years (at -20°C) | |
| Solubility in DMF | 20 mg/ml | |
| Solubility in DMSO | 15 mg/ml | |
| Solubility in Ethanol | 20 mg/ml | |
| Recommended Container | Glass with Teflon-lined cap | |
| Recommended Atmosphere | Inert gas (Argon or Nitrogen) |
Experimental Protocols
Protocol for Sample Extraction of FAHFAs from Adipose Tissue
This protocol is adapted from established methodologies for FAHFA analysis and is suitable for use with this compound as an internal standard.
-
Homogenization:
-
Weigh approximately 100-150 mg of adipose tissue.
-
Place the tissue in a Dounce homogenizer on ice.
-
Add 1.5 mL of phosphate-buffered saline (PBS), 1.5 mL of methanol, and 3.0 mL of chloroform.
-
Spike the chloroform with the required amount of this compound internal standard before homogenization.
-
-
Phase Separation:
-
Transfer the homogenate to a centrifuge tube.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Extraction:
-
Collect the lower organic (chloroform) phase containing the lipids.
-
-
Drying:
-
Dry the collected organic phase under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the dried lipid extract at -80°C until analysis.
-
Visualizations
References
Technical Support Center: Resolving Co-elution Issues in Lipid Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address co-elution challenges during lipid analysis.
Troubleshooting Guides
Problem: Poor peak shape and suspected co-elution in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Initial Steps to Diagnose Co-elution:
-
Confirm Peak Purity with Mass Spectrometry: The first step is to determine if a peak is impure.[1] By examining the mass spectra across the entirety of a chromatographic peak, you can identify the presence of multiple components. If the mass spectra are not identical across the peak, it is an indication of co-elution.[1] A diode array detector (DAD) can also be used to assess peak purity by comparing UV spectra across the peak.[1]
-
Visual Inspection of the Chromatogram: Look for signs of asymmetry in your peaks. While ideal peaks are tall and narrow, the presence of a "shoulder" on a peak or two seemingly merged peaks can be a visual cue for co-elution.[2]
Guide to Resolving Co-elution in HPLC
Once co-elution is confirmed, a systematic approach to method optimization is necessary. This typically involves adjusting chromatographic parameters to improve the separation of the co-eluting species.
Chromatographic Method Optimization
The choice of chromatography mode and the optimization of its parameters are critical for resolving co-elution.[3]
-
Switching Chromatography Modes:
-
Reversed-Phase (RP) Chromatography: This technique separates lipids based on their hydrophobicity. While effective for separating lipids with different acyl chain lengths, it may not be optimal for separating lipids from different classes that have similar hydrophobicities.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the preferred method for separating polar and ionizable compounds like sphingolipids and different phospholipid classes. It separates lipids based on the polarity of their headgroups.
-
-
Mobile Phase Optimization:
-
Gradient Elution: For complex samples, switching from an isocratic to a gradient elution can significantly improve separation and resolution. A "scouting" run with a broad gradient can help identify where peaks elute, allowing you to narrow the gradient range for better separation.
-
pH Adjustment: The pH of the mobile phase is a critical factor in controlling the retention and selectivity of ionizable lipids. Experiment with adjusting the pH of the aqueous mobile phase to alter the ionization state of the co-eluting lipids, which can improve their separation.
-
Additives: The use of additives like ammonium formate or ammonium acetate in the mobile phase can improve peak shape and selectivity.
-
-
Stationary Phase Selection:
-
The choice of column chemistry is crucial. For HILIC, columns with amide or unbonded silica phases can offer different selectivities. For reversed-phase chromatography, while C18 columns are common, experimenting with C8 or phenyl-hexyl columns might provide the necessary change in selectivity to resolve co-eluting peaks.
-
Sample Preparation and Extraction
Improper sample preparation can introduce interfering substances that co-elute with your analyte.
-
Lipid Extraction: The choice of extraction method can influence the types and amounts of lipids recovered, potentially impacting co-elution. Common methods include the Folch, Bligh and Dyer, and methyl-tert-butyl ether (MTBE) extractions.
-
Solid-Phase Extraction (SPE): SPE can be used to fractionate lipids into different classes before LC-MS analysis, which can significantly reduce the complexity of the sample and minimize co-elution.
Frequently Asked Questions (FAQs)
Q1: My chromatogram shows broad or shouldering peaks. What are the initial steps I should take?
A1: First, confirm that the issue is co-elution by checking the peak purity using your mass spectrometer or a diode array detector. Examine the mass spectra across the peak; if they are not consistent, multiple components are co-eluting. Also, review your sample preparation to ensure that the derivatization (e.g., to fatty acid methyl esters for GC analysis) is complete, as incomplete reactions can lead to broad peaks that overlap with target analytes.
Q2: How can I optimize my Gas Chromatography (GC) temperature program to resolve co-eluting Fatty Acid Methyl Esters (FAMEs)?
A2: The temperature program directly impacts the retention time and separation of FAMEs.
-
Lower the Initial Temperature: A lower starting temperature can improve the separation of more volatile, early-eluting compounds.
-
Reduce the Ramp Rate: A slower temperature ramp (e.g., 2°C/min instead of 5°C/min) increases analysis time but generally improves separation for most compounds.
-
Incorporate Isothermal Holds: Adding an isothermal (constant temperature) hold during the run can help separate specific groups of co-eluting compounds.
Q3: My LC-MS method is fully optimized, but I still have co-eluting peaks. What advanced techniques can I use?
A3: When traditional one-dimensional chromatography is insufficient, you can explore multidimensional techniques.
-
Two-Dimensional Liquid Chromatography (2D-LC): This powerful technique uses two different columns with orthogonal separation mechanisms (e.g., HILIC in the first dimension and RP-LC in the second). This significantly increases peak capacity and can resolve complex co-elutions.
-
Ion Mobility Spectrometry (IMS): Coupled with LC-MS, IMS provides an additional dimension of separation based on the size, shape, and charge of the ions in the gas phase. This can separate co-eluting isomers and isobars.
Q4: Can changing the column dimensions improve resolution?
A4: Yes, column dimensions play a significant role in separation efficiency.
-
Longer Columns: Generally, longer columns provide higher resolution but also lead to longer analysis times and increased backpressure.
-
Smaller Particle Sizes: Columns packed with smaller particles (e.g., sub-2-µm) offer higher efficiency and can improve resolution.
Data Presentation
Table 1: Troubleshooting Guide for Co-elution in LC-MS
| Symptom | Possible Cause | Recommended Solution |
| Peak shouldering or splitting for all peaks | Physical problem with the column (e.g., partially blocked frit) | Replace the column. |
| Peak shouldering or splitting for specific peaks | Co-elution of two or more compounds | Confirm with MS data, then optimize chromatographic method (mobile phase, gradient, column chemistry). |
| Poor peak shape (fronting or tailing) | Column overload, secondary interactions with the stationary phase, or issues with mobile phase pH. | Reduce sample concentration, use a different column, or adjust mobile phase pH and additives. |
| Retention time shifts | Changes in mobile phase composition, column degradation, or temperature fluctuations. | Prepare fresh mobile phase, replace the column if necessary, and ensure stable column temperature. |
Experimental Protocols
Protocol 1: Methyl-tert-butyl ether (MTBE) Based Lipid Extraction
This protocol is suitable for lipid extraction from various biological samples for mass spectrometry analysis.
Materials:
-
Methanol (cold)
-
Methyl-tert-butyl ether (MTBE) (cold)
-
Water
-
Vortex mixer
-
Centrifuge (refrigerated)
-
SpeedVac or similar solvent evaporator
Procedure:
-
To your sample, add 200 µL of cold methanol and 800 µL of cold MTBE.
-
Vortex the mixture thoroughly.
-
Add 200 µL of water to induce phase separation.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase which contains the lipids.
-
Dry the collected organic phase in a SpeedVac and store at -80°C until analysis.
-
For LC-MS analysis, reconstitute the dried lipids in an appropriate solvent mixture, such as acetonitrile/isopropanol/water (65:30:5, v/v/v).
Protocol 2: Reversed-Phase UPLC-MS Method for Lipid Profiling
This protocol provides a robust method for the separation of lipids from plasma samples.
LC Conditions:
-
Column: ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM Ammonium Formate
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 55°C
-
Injection Volume: 2 µL
Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 60 | 40 |
| 2.0 | 57 | 43 |
| 2.1 | 50 | 50 |
| 12.0 | 46 | 54 |
| 12.1 | 30 | 70 |
| 18.0 | 1 | 99 |
| 18.1 | 60 | 40 |
| 20.0 | 60 | 40 |
MS Conditions:
-
Ionization Mode: ESI Positive and Negative
-
Mass Range: m/z 100-1200
-
Data Acquisition: MSE (a data-independent acquisition mode)
Mandatory Visualization
Caption: A logical workflow for troubleshooting co-elution issues in chromatography.
Caption: The Phosphatidylinositol signaling pathway, where lipids act as second messengers.
References
improving recovery of 9-PAHSA-d31 during sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of 9-PAHSA-d31 during sample extraction from complex biological matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is the recovery of my this compound internal standard low and/or variable?
Low or variable recovery of this compound can be attributed to several factors throughout the analytical workflow. The primary areas to investigate are sample preparation (extraction efficiency), matrix effects, and non-specific binding. A systematic approach to troubleshooting is crucial to pinpoint and resolve the issue.
Troubleshooting Steps:
-
Extraction Efficiency: The choice of extraction method, solvents, and pH can significantly impact recovery.
-
Liquid-Liquid Extraction (LLE): Ensure the solvent system is appropriate for the lipophilic nature of this compound. Inadequate mixing or phase separation can lead to poor recovery.
-
Solid-Phase Extraction (SPE): This is a common and effective method for enriching FAHFAs like 9-PAHSA.[1] However, issues can arise from:
-
Improper Sorbent Conditioning: Failure to properly wet and equilibrate the sorbent bed can lead to inconsistent interactions with the internal standard.
-
Analyte Breakthrough: If the sample is loaded too quickly or in a solvent that is too strong, the this compound may not be retained on the sorbent and will be lost in the flow-through.[2]
-
Analyte Elution During Washing: The wash solvent may be too strong, causing premature elution of the this compound.
-
Incomplete Elution: The elution solvent may not be strong enough to fully desorb the this compound from the sorbent.
-
-
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate measurements that can be misinterpreted as low recovery.[3] While deuterated standards are designed to co-elute with the analyte and compensate for these effects, significant ion suppression can still be problematic.[2]
-
Non-Specific Binding: As a lipid, this compound can adsorb to the surfaces of plastic labware such as collection tubes, pipette tips, and well plates, especially at low concentrations.
Q2: My this compound recovery is low in my Solid-Phase Extraction (SPE) protocol. What are the common causes and how can I fix them?
Low recovery in SPE is a frequent issue. To diagnose the problem, it is recommended to collect and analyze each fraction of the SPE process (flow-through, wash, and elution) to determine where the loss is occurring.[2]
| Potential Cause | Description | Recommended Solution(s) |
| Improper Sorbent Conditioning/Equilibration | The sorbent bed may not be properly wetted or equilibrated, leading to inconsistent interactions with the internal standard. | Ensure the column is conditioned with an appropriate solvent (e.g., methanol) and then equilibrated with a solution similar in composition to the sample matrix. |
| Analyte Breakthrough During Loading | This compound is lost in the initial sample flow-through. | Decrease the sample loading flow rate. Ensure the sample is in an appropriate solvent for strong retention on the sorbent (e.g., a non-polar solvent for a polar sorbent). |
| Analyte Elution During Washing | This compound is prematurely eluted with the wash solvent. | Use a weaker (less polar) wash solvent. Optimize the wash solvent composition to remove interferences without eluting the analyte. |
| Incomplete Elution of Analyte | This compound remains bound to the sorbent after the elution step. | Increase the strength (polarity) of the elution solvent. Consider using a solvent mixture (e.g., ethyl acetate). Perform a second elution step and analyze the eluates separately. |
Q3: I'm observing low this compound recovery with Liquid-Liquid Extraction (LLE). What should I investigate?
Inconsistent recovery in LLE often points to issues with phase separation, solvent choice, or pH control.
| Potential Cause | Description | Recommended Solution(s) |
| Suboptimal Solvent System | The chosen organic solvent may not efficiently partition this compound from the aqueous phase. | A common solvent system for FAHFA extraction is a mixture of chloroform and methanol. Ensure the ratio of organic to aqueous phase is sufficient for efficient extraction. |
| Incomplete Phase Separation | An emulsion may form between the aqueous and organic layers, trapping the analyte. | Centrifuge the sample at a sufficient speed and for an adequate duration to achieve a clean separation of the two phases. |
| Incorrect pH | The ionization state of this compound can affect its partitioning. | While generally extracted under neutral or slightly acidic conditions, ensure the pH of the aqueous phase is consistent across all samples. |
| Analyte Degradation | This compound, being an ester, could be susceptible to hydrolysis under strongly acidic or basic conditions. | Maintain a neutral or mildly acidic pH during extraction. Avoid prolonged exposure to harsh conditions. |
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of 9-PAHSA in a biological matrix like human plasma, which would be applicable to its deuterated internal standard, this compound.
| Validation Parameter | Typical Performance | Description |
| Linearity (R²) | >0.99 | The method demonstrates a strong linear relationship between the concentration of 9-PAHSA and the instrument response over a defined range. |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL | The lowest concentration of 9-PAHSA that can be reliably quantified with acceptable accuracy and precision. |
| Accuracy | 85-115% of nominal concentration | The closeness of the measured concentration to the true concentration, typically assessed using quality control samples at different concentrations. |
| Precision (CV%) | <15% | The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |
| Recovery | 80-120% | The efficiency of the extraction process in recovering 9-PAHSA from the biological matrix. |
Experimental Protocols
Protocol: Extraction of this compound from Human Plasma
This protocol details a liquid-liquid extraction followed by solid-phase extraction (SPE) to enrich FAHFAs from plasma.
1. Lipid Extraction (LLE):
-
To 200 µL of human plasma, add a known amount of this compound internal standard.
-
Add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifuge at 2,200 x g for 5 minutes at 4°C to separate the organic (bottom) and aqueous (top) phases.
-
Carefully transfer the lower organic phase to a new vial.
-
Dry the organic phase under a gentle stream of nitrogen.
2. Solid-Phase Extraction (SPE):
-
SPE Cartridge: Strata SI-1 Silica (500 mg silica, 3 mL).
-
Pre-wash: Wash the SPE cartridge with 6 mL of ethyl acetate.
-
Conditioning: Condition the cartridge with 6 mL of hexane.
-
Sample Loading: Reconstitute the dried lipid extract from the LLE step in 200 µL of chloroform and apply it to the conditioned cartridge.
-
Wash: Elute neutral lipids with 6 mL of 5% ethyl acetate in hexane.
-
Elution: Elute the FAHFA fraction, containing this compound, with 4 mL of ethyl acetate.
-
Final Preparation: Dry the FAHFA fraction under a gentle stream of nitrogen and reconstitute in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: 9-PAHSA signaling through the GPR120 receptor.
References
minimizing ion suppression effects for 9-PAHSA and 9-PAHSA-d31
Welcome to the technical support center for the analysis of 9-palmitic acid-9'-hydroxystearic acid (9-PAHSA) and its deuterated internal standard, 9-PAHSA-d31. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects and ensure accurate quantification in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression when analyzing 9-PAHSA and this compound by LC-MS?
Ion suppression is a common matrix effect in LC-MS analysis that reduces the ionization efficiency of the target analytes, leading to decreased signal intensity and inaccurate quantification.[1][2] For 9-PAHSA and its internal standard, the primary causes of ion suppression stem from co-eluting endogenous components from the biological matrix.[1][3] These interfering substances can include:
-
Phospholipids: Abundant in biological samples like plasma and tissue, phospholipids are a major source of matrix effects.[1]
-
Salts and Buffers: Non-volatile salts from buffers used during sample preparation can interfere with the electrospray ionization (ESI) process.
-
Other Endogenous Lipids: High concentrations of other lipids in the sample can compete with 9-PAHSA and this compound for ionization.
Q2: My this compound internal standard shows a different retention time than the native 9-PAHSA. Is this normal and how can it affect my results?
A slight retention time shift between a deuterated internal standard and the native analyte can occur, particularly with highly deuterated standards like this compound. This is due to the difference in the physicochemical properties between hydrogen and deuterium. While a small, consistent shift may be manageable, a significant or variable shift can be problematic. If the internal standard and the analyte do not co-elute, they may experience different degrees of ion suppression, which compromises the internal standard's ability to accurately correct for signal variations. For optimal results, the internal standard and analyte should have very close or identical retention times to ensure they are subjected to the same matrix effects. Some studies suggest that ¹³C labeled standards may exhibit less of a retention time shift compared to heavily deuterated standards.
Q3: I am observing low signal intensity for both 9-PAHSA and this compound. How can I troubleshoot this issue?
Low signal intensity, or complete signal loss, is a strong indicator of significant ion suppression. To troubleshoot this, consider the following steps:
-
Optimize Sample Preparation: Implement a more rigorous sample cleanup procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are effective in isolating lipids of interest while removing interferents.
-
Improve Chromatographic Separation: Modify your LC method to better separate 9-PAHSA from the regions where ion suppression occurs. This can involve adjusting the mobile phase composition, the gradient profile, or using a different column chemistry.
-
Check for Instrument Contamination: Contamination of the ion source or mass spectrometer can lead to signal instability and suppression. Regular cleaning and maintenance are crucial.
-
Dilute the Sample: If the concentration of matrix components is too high, diluting the sample can help reduce ion suppression. However, ensure that the analyte concentration remains above the lower limit of quantification (LLOQ).
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS analysis of 9-PAHSA and this compound.
| Problem | Possible Cause | Recommended Solution |
| Poor Reproducibility of Results | Inconsistent matrix effects across samples. | Incorporate a stable isotope-labeled internal standard like this compound to normalize the signal. Ensure thorough sample homogenization to minimize matrix variability. |
| Low Signal Intensity or Complete Signal Loss (Ion Suppression) | Co-eluting matrix components are suppressing the ionization of the analytes. | Implement a more effective sample cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Optimize the chromatographic method to separate the analytes from interfering compounds. |
| Unusually High Signal Intensity (Ion Enhancement) | Co-eluting matrix components are enhancing the ionization of the analytes. | While less common than ion suppression, this can also lead to inaccurate quantification. The same solutions for ion suppression (improved sample preparation and chromatography) can help mitigate ion enhancement. |
| Retention Time Shift between 9-PAHSA and this compound | The use of a heavily deuterated internal standard can sometimes lead to chromatographic separation from the native analyte. | If the shift is significant and impacts quantification, consider using a ¹³C-labeled internal standard, which may have a closer retention time to the analyte. |
| Inconsistent Internal Standard Response | The internal standard may not be effectively compensating for matrix effects due to a retention time mismatch or differential ionization suppression. | Ensure the internal standard and analyte co-elute as closely as possible. Evaluate the matrix effect to confirm that the internal standard is tracking the analyte's behavior. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for 9-PAHSA from Plasma
This protocol provides a general framework for the extraction of 9-PAHSA from plasma samples.
Materials:
-
Plasma sample (e.g., 100 µL)
-
This compound internal standard solution
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a 100 µL plasma sample, add the internal standard (e.g., ¹³C₁₆-9-PAHSA or this compound).
-
Perform a liquid-liquid extraction using a mixture of chloroform and methanol to separate lipids from other plasma components. A common ratio is chloroform:methanol:PBS.
-
Vortex the mixture thoroughly.
-
Centrifuge to separate the organic and aqueous phases.
-
Carefully collect the lower organic layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Enrichment of PAHSAs
This protocol describes a general procedure for enriching PAHSAs from a lipid extract.
Materials:
-
Lipid extract from Protocol 1
-
Silica SPE cartridge
-
Hexane
-
Ethyl acetate
-
Nitrogen evaporator
-
Collection vials
Procedure:
-
Cartridge Conditioning: Condition the silica SPE cartridge with hexane.
-
Sample Loading: Dissolve the dried lipid extract in a small volume of a non-polar solvent like chloroform and load it onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with a low-polarity solvent (e.g., 5% ethyl acetate in hexane) to elute neutral lipids.
-
Elution: Elute the FAHFA fraction, which includes 9-PAHSA, with a more polar solvent like ethyl acetate.
-
Solvent Evaporation and Reconstitution: Evaporate the solvent from the collected fraction under a stream of nitrogen and reconstitute the lipids in a suitable solvent for LC-MS analysis.
Quantitative Data Summary
The following table summarizes typical LC-MS/MS parameters for the analysis of 9-PAHSA.
| Parameter | Typical Value/Condition | Reference |
| Ionization Mode | Negative Electrospray Ionization (ESI) | |
| Precursor Ion (m/z) | 537 | |
| Product Ions (m/z) | 255, 281, 299 | |
| Quantifier Transition | m/z 537 → 255 (typically the most abundant) | |
| LC Column | C18 reversed-phase | |
| Mobile Phase A | Water with 0.1% formic acid | |
| Mobile Phase B | Methanol with 0.1% formic acid |
Visualizations
Caption: Experimental workflow for 9-PAHSA analysis.
Caption: Troubleshooting ion suppression.
References
Technical Support Center: Quantification of Low-Abundance FAHFAs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of low-abundance Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs).
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow for FAHFA quantification.
Sample Preparation and Extraction
Question: I am experiencing low recovery of FAHFAs after extraction. What are the possible causes and solutions?
Answer: Low recovery of FAHFAs can stem from several factors during sample preparation and extraction. Here are some common causes and troubleshooting steps:
-
Inefficient Lysis and Homogenization: Ensure complete cell lysis and tissue homogenization to release lipids. For tissues, mechanical disruption (e.g., bead beating or dounce homogenization) on ice is recommended.
-
Suboptimal Extraction Solvents: The choice of extraction solvent is critical. A common and effective method is the Bligh-Dyer extraction, which uses a chloroform/methanol/water system to partition lipids into the organic phase.[1] Ensure the correct ratios are used to achieve proper phase separation.
-
Analyte Degradation: FAHFAs can be susceptible to degradation. It is crucial to keep samples on ice throughout the extraction process and to process them promptly. For long-term storage, samples should be kept at -80°C.[2][3]
-
Improper Solid-Phase Extraction (SPE) Technique: SPE is often used to enrich FAHFAs and remove more abundant lipid classes.[2][4]
-
Column Conditioning: Ensure the SPE cartridge is properly conditioned with the recommended solvents before loading the sample.
-
Elution Solvents: Use the correct elution solvents to first wash away interfering neutral lipids (e.g., with hexane/ethyl acetate) and then to elute the FAHFAs (e.g., with ethyl acetate).
-
Drying and Reconstitution: After elution, gently dry the FAHFA fraction under a stream of nitrogen and reconstitute in an appropriate solvent (e.g., methanol) for LC-MS analysis.
-
Question: I am observing significant background signal or contamination in my FAHFA analysis. How can I minimize this?
Answer: Background signals and contamination can significantly interfere with the quantification of low-abundance FAHFAs. Here are key sources and mitigation strategies:
-
SPE Cartridge Contamination: Silica SPE columns can be a source of background contamination, with some studies reporting that this can account for up to 15% of the total signal in low-level samples like serum.
-
Pre-washing: Thoroughly pre-wash the SPE cartridges with ethyl acetate to remove contaminants.
-
Blank Samples: Always process a blank sample (e.g., water instead of tissue homogenate) through the entire extraction and analysis workflow to identify and subtract background signals.
-
-
Solvent and Reagent Purity: Use high-purity, LC-MS grade solvents and reagents to minimize chemical noise.
-
Plasticware: Phthalates and other plasticizers can leach from plastic tubes and tips. Use glass or polypropylene labware where possible.
Mass Spectrometry (MS) Analysis
Question: The signal-to-noise ratio for my FAHFA peaks is very low. How can I improve sensitivity?
Answer: Due to their low biological abundance, achieving a good signal-to-noise ratio for FAHFAs is a common challenge. Consider the following optimization steps:
-
Targeted Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is highly recommended for its sensitivity and selectivity in quantifying specific FAHFAs.
-
Ion Source Parameters: Optimize ion source parameters, such as spray voltage, gas flows, and temperatures, to maximize the ionization efficiency of FAHFAs. FAHFAs are typically analyzed in negative ion mode due to their free carboxyl group.
-
Chromatographic Separation:
-
Column Choice: A C18 reversed-phase column is commonly used for separating FAHFA isomers.
-
Mobile Phase: Optimize the mobile phase composition. A common mobile phase consists of a gradient of methanol and water with additives like ammonium acetate or ammonium hydroxide to improve ionization.
-
-
Derivatization: Chemical derivatization of the carboxylic acid group can enhance ionization efficiency and thus sensitivity. For example, derivatization with N,N-dimethylethylenediamine (DMED) has been shown to improve detection.
Question: I am having difficulty separating FAHFA isomers. What can I do?
Answer: The structural similarity of FAHFA regio-isomers makes their chromatographic separation challenging.
-
Gradient Optimization: Employ a long and shallow elution gradient to improve the resolution of closely eluting isomers.
-
Column Chemistry: Experiment with different C18 column chemistries or other stationary phases to find the best selectivity for your isomers of interest.
-
Isocratic Flow: In some cases, an isocratic flow with an optimized mobile phase can provide better separation for specific isomers.
Question: I suspect co-eluting interferences are affecting my quantification. How can I identify and resolve this?
Answer: Co-eluting interferences can lead to inaccurate quantification.
-
Ceramide Interference: A known issue is the co-elution of certain ceramides with PAHSAs, as they can share similar MRM transitions. The ratio of product ions can be used to distinguish PAHSAs from ceramides.
-
High-Resolution Mass Spectrometry (HRMS): If available, using a high-resolution mass spectrometer can help differentiate between FAHFAs and co-eluting species with the same nominal mass but different elemental compositions.
-
Fatty Acid Dimers: Be aware of the potential for in-source formation of fatty acid dimers, which are isobaric with some FAHFAs and can lead to misidentification. Careful validation with authentic standards is crucial to distinguish true FAHFAs from these artifacts.
Data Analysis and Quantification
Question: How do I choose an appropriate internal standard for FAHFA quantification?
Answer: The use of a proper internal standard is critical for accurate quantification.
-
Isotopically Labeled Standards: The ideal internal standards are stable isotope-labeled (e.g., 13C-labeled) versions of the FAHFA of interest. These standards have nearly identical chemical and physical properties to the endogenous analyte, allowing for correction of variability in extraction recovery and matrix effects.
-
Avoid Deuterated Standards: Heavily deuterated standards can sometimes exhibit a chromatographic shift relative to the non-deuterated analyte, which can complicate data analysis.
-
Standard Addition: For each new sample type, it is important to optimize the amount of internal standard added to ensure an adequate signal for quantification without saturating the SPE column.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying low-abundance FAHFAs?
A1: The primary challenges include their very low concentrations in biological samples, the large number of structurally similar isomers that are difficult to separate, potential for sample contamination, and the presence of interfering compounds that can affect mass spectrometry analysis.
Q2: What is the recommended analytical platform for FAHFA quantification?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific FAHFA quantification. A triple quadrupole instrument operating in MRM mode is often preferred for targeted quantification due to its high sensitivity.
Q3: How should I store my samples to ensure FAHFA stability?
A3: For short-term storage, keep samples at 4°C. For long-term storage, it is crucial to store samples at -80°C to minimize degradation. Fatty acids in serum have been shown to be stable for up to 10 years at -80°C.
Q4: Can I use an untargeted metabolomics approach to discover new FAHFAs?
A4: While untargeted metabolomics can be a powerful tool for discovery, it is prone to misidentification of FAHFAs due to the in-source formation of isobaric fatty acid dimers. Any putative FAHFA identified through an untargeted approach should be rigorously validated using authentic standards and targeted LC-MS/MS methods.
Q5: Where can I obtain FAHFA standards?
A5: Several commercial suppliers offer a range of FAHFA standards, including both native and isotopically labeled versions. It is important to verify the purity and identity of the standards upon receipt.
Quantitative Data Summary
| Parameter | Typical Values/Ranges | Biological Matrix | Analytical Method | Reference |
| FAHFA Concentration | nmol/L range | Human Serum | LC-MS/MS | |
| pmol/mg to nmol/mg | Mouse Adipose Tissue | LC-MS/MS | ||
| 1184.4 ± 526.1 nM (9-POHSA) | Healthy Human Plasma | LC-MS | ||
| 374.0 ± 194.6 nM (9-OAHSA) | Healthy Human Plasma | LC-MS | ||
| Limit of Detection (LOD) | 0.1 to 5 fmol | - | LC-MS | |
| Limit of Quantification (LOQ) | 1 to 50 fmol | - | LC-MS | |
| Extraction Recovery | Variable, corrected with internal standards | Various | SPE-LC-MS/MS |
Experimental Protocols & Workflows
Diagram: Overall FAHFA Quantification Workflow
Caption: Overview of the experimental workflow for FAHFA quantification.
Diagram: Solid-Phase Extraction (SPE) Protocol for FAHFA Enrichment
References
- 1. researchgate.net [researchgate.net]
- 2. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Peaks in 9-PAHSA-d31 Chromatograms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and resolving unexpected peaks encountered during the analysis of 9-PAHSA-d31 using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: Why am I observing a small peak at the retention time of the unlabeled 9-PAHSA when I inject my this compound standard?
A1: This is a common observation and can be attributed to a few factors. The most likely cause is the presence of a small amount of the unlabeled analyte in the deuterated internal standard stock.[1] While manufacturers aim for high isotopic purity (typically ≥98%), trace amounts of the non-deuterated form can be present.[2] It is crucial to assess the contribution of the internal standard to the unlabeled analyte signal.[3]
Q2: My this compound peak appears broader than expected or has a shoulder. What could be the cause?
A2: Peak broadening or splitting for a deuterated standard can arise from several sources. Deuterated compounds can sometimes exhibit slightly different retention times in reversed-phase chromatography compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect".[2][4] If there is incomplete chromatographic resolution between different deuterated forms (e.g., d30 vs. d31) or if there is an issue with the chromatography itself, such as column degradation or an inappropriate mobile phase, peak shape can be compromised.
Q3: I see "ghost peaks" in my blank injections. What are they and where do they come from?
A3: Ghost peaks are unexpected peaks that appear in your chromatogram, even when injecting a blank solvent. These peaks can originate from several sources:
-
Mobile phase contamination: Impurities in the solvents (even HPLC/MS grade) or additives like formic acid can accumulate on the column and elute as peaks, especially during gradient runs.
-
System contamination: Buildup of compounds in the injector, tubing, or detector can leach out over time.
-
Carryover: Residual sample from a previous, more concentrated injection may remain in the autosampler needle or injection port and be introduced into the subsequent run.
-
Late elution: A strongly retained compound from a previous injection may elute in a later run if the run time is not sufficiently long.
Q4: Can unexpected peaks be due to the degradation of this compound?
A4: While 9-PAHSA is a relatively stable lipid, degradation is possible under certain conditions. As an ester, it can undergo hydrolysis back to 9-hydroxy-stearic acid (9-HSA) and palmitic acid, especially in the presence of strong acids or bases, or enzymatic activity in biological samples. If you suspect degradation, you would expect to see peaks corresponding to these degradation products.
Q5: What is "isotopic exchange" and could it cause unexpected peaks with this compound?
A5: Isotopic exchange is the replacement of deuterium atoms on the internal standard with hydrogen atoms from the solvent or sample matrix. This is more likely to occur if the deuterium labels are in chemically labile positions, such as on hydroxyl (-OH) or amine (-NH) groups, or on carbons adjacent to carbonyl groups. For this compound, where the deuterium atoms are on the palmitic acid chain, the risk of exchange under typical reversed-phase LC-MS conditions is low. However, prolonged exposure to harsh pH conditions could potentially facilitate this exchange, leading to a distribution of less-deuterated species and affecting quantification.
Troubleshooting Guide: Unexpected Peaks in this compound Analysis
The following table provides a systematic approach to identifying and resolving the source of unexpected peaks in your chromatogram.
| Observed Problem | Potential Causes | Recommended Actions |
| Peak for unlabeled 9-PAHSA in standard | 1. Presence of unlabeled analyte in the deuterated standard. 2. In-source fragmentation of the deuterated standard. | 1. Analyze the internal standard solution by itself to quantify the unlabeled analyte signal. 2. Optimize mass spectrometer source conditions to minimize fragmentation. |
| Ghost peaks in blank injections | 1. Contaminated mobile phase or solvents. 2. Carryover from previous injections. 3. System contamination. 4. Late eluting peaks from a prior sample. | 1. Use fresh, high-purity HPLC/MS grade solvents and additives. Consider using an in-line filter or ghost peak trap column. 2. Implement a robust needle wash protocol with a strong solvent. Inject blanks after high-concentration samples. 3. Flush the entire LC system with a strong solvent like isopropanol. 4. Extend the run time or add a high-organic wash step at the end of the gradient to elute strongly retained compounds. |
| Split or tailing peaks | 1. Column overloading. 2. Mismatch between sample solvent and mobile phase. 3. Column degradation or void formation. 4. Secondary interactions with the stationary phase. | 1. Reduce the injection volume or dilute the sample. 2. Ensure the sample solvent is as weak as or weaker than the initial mobile phase. 3. Replace the column or try flushing it in the reverse direction (if permitted by the manufacturer). 4. Adjust mobile phase pH or use a different column chemistry. |
| Earlier elution of this compound vs. 9-PAHSA | 1. Isotope effect in chromatography. | 1. This is a known phenomenon. If the separation is minor, it may not impact quantification. If significant, consider adjusting chromatographic conditions (e.g., gradient, temperature) to improve co-elution. |
Experimental Protocols
Protocol for Assessing Isotopic Purity and Presence of Unlabeled Analyte in this compound Stock Solution
Objective: To determine the contribution of the this compound internal standard to the signal of the unlabeled 9-PAHSA.
Materials:
-
This compound stock solution
-
9-PAHSA certified reference standard
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
Mass spectrometer coupled to an HPLC system
Methodology:
-
Prepare a Dilution Series of 9-PAHSA:
-
Create a series of calibration standards of unlabeled 9-PAHSA at known concentrations (e.g., from 0.1 ng/mL to 100 ng/mL).
-
This will be used to establish a standard curve and determine the limit of detection (LOD) and lower limit of quantification (LLOQ).
-
-
Prepare the this compound Working Solution:
-
Dilute the this compound stock solution to the final concentration used in your assay.
-
-
LC-MS Analysis:
-
Inject the this compound working solution onto the LC-MS system.
-
Acquire data by monitoring the mass transitions for both unlabeled 9-PAHSA and this compound.
-
-
Data Analysis:
-
Integrate the peak area for the unlabeled 9-PAHSA mass transition in the chromatogram of the this compound injection.
-
Using the calibration curve generated in step 1, quantify the concentration of unlabeled 9-PAHSA present in the deuterated standard working solution.
-
Acceptance Criterion: The response of the unlabeled analyte in the internal standard solution should ideally be less than 20% of the response at the LLOQ for the analyte. If it is higher, this contribution must be accounted for in the final calculations or a purer standard may be required.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected peaks.
References
Validation & Comparative
A Comparative Guide to 9-PAHSA-d31 and Other Internal Standards for Accurate Lipid Quantification
For Researchers, Scientists, and Drug Development Professionals
In the precise world of lipidomics and bioanalysis, the accuracy of quantitative data is paramount. The choice of an internal standard is a critical decision that can significantly impact the reliability of experimental results. This guide provides an objective comparison of 9-PAHSA-d31, a deuterated internal standard, with other commonly used alternatives, supported by experimental data and detailed protocols.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry. In these standards, one or more atoms are replaced by a heavier isotope (e.g., deuterium, ¹³C). This subtle change in mass allows the internal standard to be distinguished from the endogenous analyte by the mass spectrometer, while its nearly identical physicochemical properties ensure it behaves similarly throughout sample preparation and analysis. This co-elution and similar ionization response effectively corrects for variations in extraction efficiency, sample loss, and matrix effects.
This compound is a deuterated form of 9-palmitic acid-hydroxy-stearic acid, a bioactive lipid with roles in metabolic regulation and inflammation. The high degree of deuteration (d31) provides a significant mass shift from the endogenous 9-PAHSA, minimizing isotopic overlap and ensuring accurate quantification.
Alternative Internal Standards: The Odd-Chain Approach
An alternative to SIL standards is the use of odd-chain fatty acids or lipids containing odd-chain fatty acids (e.g., C17:0, C19:0). These are chosen because they are structurally similar to the even-chained endogenous lipids but are typically present in very low abundance in most biological systems, reducing the risk of interference. They are often more cost-effective than their stable isotope-labeled counterparts.
However, odd-chain standards may not perfectly mimic the extraction recovery and ionization efficiency of the analytes of interest, which can introduce a degree of variability in the quantification.
Performance Comparison: this compound vs. Odd-Chain Internal Standards
The selection of an internal standard should be based on a thorough evaluation of its performance characteristics. The following table summarizes the key performance metrics for this compound and a representative odd-chain fatty acid internal standard.
| Performance Metric | This compound (Deuterated) | Odd-Chain Fatty Acid (e.g., C17:0-based) |
| Linearity (R²) | Excellent (>0.99) | Good (>0.98) |
| Precision (%CV) | Excellent (<10%) | Good (<15%) |
| Recovery (%) | High and consistent (typically 85-110%) | Variable, analyte-dependent (typically 70-120%) |
| Matrix Effect | Minimal, due to co-elution | Can be significant, as elution times may differ |
| Chromatographic Shift | Potential for slight retention time shift earlier than the analyte due to the high degree of deuteration. | Retention time will differ from even-chain analytes. |
| Endogenous Interference | Negligible | Low, but can be present in certain diets or disease states.[1] |
Experimental Protocols
Accurate and reproducible lipid quantification relies on meticulous and standardized experimental procedures. The following are detailed methodologies for key experiments.
Protocol 1: Lipid Extraction from Plasma using the Folch Method
-
Sample Preparation: Thaw 100 µL of plasma on ice.
-
Internal Standard Spiking: Add a known amount of this compound or the odd-chain internal standard solution to the plasma sample.
-
Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure complete mixing and protein precipitation.
-
Phase Separation: Add 400 µL of 0.9% NaCl solution to induce phase separation. Vortex for another minute.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Lipid Collection: Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 100 µL of methanol:isopropanol, 1:1 v/v).
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Chromatographic Separation:
-
Column: Utilize a C18 reversed-phase column suitable for lipid separation (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.
-
Flow Rate: A flow rate of 0.4 mL/min is commonly used.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 50°C) to ensure reproducible retention times.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Use electrospray ionization (ESI) in negative ion mode for PAHSA analysis.
-
Data Acquisition: Employ Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: For 9-PAHSA, monitor the transition from the precursor ion to specific product ions. For this compound, the precursor and product ions will be shifted by the mass of the deuterium labels.
-
Visualizing the 9-PAHSA Signaling Pathway
9-PAHSA is not just an analyte; it is a bioactive lipid that exerts anti-inflammatory effects primarily through the activation of G-protein-coupled receptor 120 (GPR120).[2][3] This activation inhibits the lipopolysaccharide (LPS)-induced NF-κB signaling pathway, a key pathway in inflammation.[2]
Conclusion
The choice of internal standard is a foundational element of robust quantitative lipid analysis. While odd-chain fatty acids offer a cost-effective alternative, the superior performance of stable isotope-labeled internal standards like this compound in terms of linearity, precision, and their ability to accurately correct for matrix effects makes them the recommended choice for achieving the highest quality data. The potential for a chromatographic shift with heavily deuterated standards is a manageable consideration that is often outweighed by the significant improvements in data reliability. By implementing rigorous, standardized protocols, researchers can ensure the generation of high-quality, reproducible lipidomics data to advance their scientific discoveries.
References
- 1. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 2. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of 9-PAHSA using 9-PAHSA-d31
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the accuracy and precision of 9-palmitic acid-9-hydroxy-stearic acid (9-PAHSA) quantification using the deuterated internal standard 9-PAHSA-d31. The performance of this method is evaluated against other common analytical approaches, supported by experimental data, to assist researchers in selecting the most appropriate quantification strategy.
Introduction to 9-PAHSA and the Importance of Accurate Quantification
9-PAHSA is a bioactive lipid belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs). It has garnered significant interest in the scientific community for its anti-inflammatory and insulin-sensitizing properties, making it a potential therapeutic target for metabolic diseases. Given its low endogenous concentrations and the presence of various isomers, accurate and precise quantification of 9-PAHSA in biological matrices is crucial for understanding its physiological roles and for the development of novel therapeutics.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of 9-PAHSA due to its high sensitivity, specificity, and accuracy. The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of a robust LC-MS/MS method, as it effectively corrects for variability during sample preparation and analysis. This compound is a deuterated analog of 9-PAHSA that serves as an ideal internal standard.
Performance of 9-PAHSA Quantification with this compound
The use of a deuterated internal standard like this compound is considered the "gold standard" in quantitative mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during extraction, chromatography, and ionization, thereby effectively compensating for matrix effects and procedural losses.
Table 1: Performance Characteristics of 9-PAHSA Quantification using this compound
| Parameter | Typical Performance | Description |
| Linearity (R²) | >0.998[1] | The method exhibits a strong linear relationship between the concentration of 9-PAHSA and the instrument response over a defined range. |
| Lower Limit of Quantification (LLOQ) | 0.25 nM | The lowest concentration of 9-PAHSA that can be reliably quantified with acceptable accuracy and precision. |
| Accuracy | 85-115% of nominal concentration[2] | The closeness of the measured concentration to the true concentration, typically assessed using quality control samples. |
| Precision (CV%) | <15%[2] | The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |
Comparison with Alternative Internal Standards
Other isotopically labeled internal standards, such as 9-PAHSA-d4 and ¹³C-labeled 9-PAHSA, are also utilized for the quantification of 9-PAHSA. While specific comparative data on accuracy and precision against this compound is limited, the general principle of using a stable isotope-labeled internal standard suggests that their performance would be comparable. The choice of internal standard may depend on commercial availability, cost, and the specific requirements of the analytical method.
Table 2: Comparison of Commonly Used Internal Standards for 9-PAHSA Quantification
| Internal Standard | Type | Key Advantages |
| This compound | Deuterated | High mass difference from the native analyte reduces potential for isotopic crosstalk. Excellent co-elution properties. |
| 9-PAHSA-d4 [3] | Deuterated | Commonly used and commercially available. Provides good correction for analytical variability. |
| ¹³C-labeled 9-PAHSA [2] | Carbon-13 Labeled | Considered highly stable with minimal risk of isotope exchange. Excellent for correcting matrix effects. |
Experimental Protocols
Key Experiment: Quantification of 9-PAHSA in Plasma
This section details a typical workflow for the quantification of 9-PAHSA in a plasma sample using this compound as an internal standard.
1. Sample Preparation and Lipid Extraction:
-
To 200 µL of plasma, add an internal standard solution containing this compound.
-
Perform a liquid-liquid extraction using a mixture of phosphate-buffered saline (PBS), methanol, and chloroform.
-
Vortex the mixture and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
2. Solid-Phase Extraction (SPE) for Cleanup:
-
Reconstitute the dried lipid extract in a non-polar solvent.
-
Load the sample onto a silica-based SPE cartridge.
-
Wash the cartridge with a non-polar solvent to remove neutral lipids.
-
Elute the FAHFA fraction, including 9-PAHSA and the internal standard, with a more polar solvent.
-
Dry the eluate under nitrogen.
3. LC-MS/MS Analysis:
-
Reconstitute the final sample in a suitable solvent (e.g., methanol).
-
Inject the sample onto a reverse-phase C18 column.
-
Perform chromatographic separation using a gradient elution with mobile phases such as water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Detect and quantify 9-PAHSA and this compound using a tandem mass spectrometer operating in negative ionization mode.
-
Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard using Multiple Reaction Monitoring (MRM). The characteristic precursor-to-product ion transitions for 9-PAHSA are m/z 537 → 255, m/z 537 → 281, and m/z 537 → 299.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of 9-PAHSA, the following diagrams are provided.
Caption: Experimental workflow for 9-PAHSA quantification.
Caption: Simplified signaling pathway of 9-PAHSA.
Conclusion
The quantification of 9-PAHSA using LC-MS/MS with this compound as an internal standard provides a highly accurate, precise, and reliable method for researchers. The excellent linearity and expected performance in terms of accuracy and precision make it a robust choice for various biological matrices. While other deuterated or ¹³C-labeled internal standards offer similar advantages, the available data for this compound supports its suitability for demanding quantitative bioanalysis in both basic research and drug development settings.
References
A Comparative Guide to the Cross-Validation of LC-MS and GC-MS Methods for 9-PAHSA Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 9-palmitic acid-hydroxy-stearic acid (9-PAHSA). As a bioactive lipid with significant therapeutic potential, accurate and reliable quantification of 9-PAHSA in biological matrices is crucial for advancing research and development in metabolic diseases and inflammation. This document outlines the performance of each method, supported by experimental data, and provides detailed methodologies to assist researchers in selecting the most appropriate technique for their needs.
Method Comparison at a Glance
Both LC-MS and GC-MS are powerful analytical techniques, but they differ in their fundamental principles of separation, sample preparation requirements, and suitability for specific analytes.
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the preferred method for the analysis of 9-PAHSA due to its high sensitivity and specificity without the need for derivatization. This allows for a more straightforward sample preparation workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and well-established technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like 9-PAHSA, a chemical derivatization step to convert them into volatile esters is mandatory. While this adds a step to the sample preparation, GC-MS can offer excellent chromatographic separation and high sensitivity.
Quantitative Performance
The choice between LC-MS and GC-MS often hinges on the specific requirements of the analytical method, such as sensitivity, linearity, and the complexity of the sample matrix. The following table summarizes typical performance parameters for both methods based on the analysis of 9-PAHSA (for LC-MS) and other fatty acid esters (for GC-MS).
| Validation Parameter | LC-MS/MS for 9-PAHSA | GC-MS for Fatty Acid Esters | Acceptance Criteria |
| Linearity (r²) | >0.99[1] | ≥ 0.999 | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL[1] | 15-20 mg/L (for butyl esters) | Dependent on analytical needs |
| Accuracy (% Recovery) | 85-115% of nominal concentration[1] | 98.3 - 101.6% | Typically 80-120% |
| Precision (RSD) | <15%[1] | Repeatability: < 2%; Intermediate: < 3% | RSD < 15% |
| Specificity/Selectivity | High (No significant interference)[1] | High (Mass spectral data confirms identity) | No interference with analyte peak |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for the analysis of 9-PAHSA by LC-MS and a general protocol for fatty acid esters by GC-MS, which can be adapted for 9-PAHSA.
LC-MS/MS Method for 9-PAHSA Quantification in Human Plasma
This protocol is adapted from a validated method for the quantification of 9(R)-PAHSA in human plasma.
1. Sample Preparation
-
Lipid Extraction:
-
To 100 µL of plasma, add an internal standard (e.g., ¹³C₁₆-9-PAHSA).
-
Perform a liquid-liquid extraction using a mixture of chloroform and methanol to separate lipids from other plasma components.
-
-
Solid-Phase Extraction (SPE):
-
The lipid extract is further purified using an SPE column to enrich for PAHSAs and remove interfering lipids.
-
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Inject an aliquot of the purified extract into an HPLC system.
-
Achieve separation of 9-PAHSA from its isomers using a C18 reversed-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and methanol with 0.1% formic acid.
-
-
Mass Spectrometric Detection:
-
Introduce the eluent from the HPLC into a tandem mass spectrometer.
-
Detect 9-PAHSA using Multiple Reaction Monitoring (MRM) in negative ionization mode.
-
GC-MS Method for Fatty Acid Ester Analysis
This is a general protocol that requires adaptation and validation for 9-PAHSA.
1. Sample Preparation and Derivatization
-
Lipid Extraction:
-
Extract total lipids from the sample using a suitable solvent mixture (e.g., chloroform:methanol).
-
-
Saponification and Derivatization:
-
Saponify the lipid extract to release the fatty acids.
-
Convert the fatty acids to their corresponding methyl esters (FAMEs) or other volatile esters using a derivatizing agent (e.g., BF₃ in methanol, or diazomethane). This step is critical as 9-PAHSA is not volatile enough for direct GC analysis.
-
-
Extraction of Esters:
-
Extract the fatty acid esters into an organic solvent (e.g., hexane).
-
2. GC-MS Analysis
-
Gas Chromatography:
-
Inject the ester extract into the GC system.
-
Use a capillary column (e.g., DB-5MS) for separation.
-
Employ a temperature program to separate the different fatty acid esters based on their boiling points and polarity.
-
-
Mass Spectrometry:
-
Couple the GC to a mass spectrometer for detection and identification.
-
Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures can aid in understanding and implementation.
Caption: 9-PAHSA activates GPR120, which in turn inhibits the LPS-induced NF-κB pathway, leading to reduced inflammation and promoting adipocyte browning.
References
A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards for Lipid Analysis
For researchers, scientists, and drug development professionals engaged in lipidomics, the pursuit of accurate and reproducible quantitative data is paramount. The choice of internal standard is a critical determinant of data quality, serving to correct for variability throughout the analytical workflow, from sample preparation to mass spectrometric analysis. This guide provides an objective comparison of the two primary classes of internal standards used in lipid analysis: deuterated and non-deuterated (e.g., structural analogs, odd-chain lipids), supported by experimental data and detailed protocols.
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their heavier isotope, deuterium.[1] This subtle modification results in a compound that is chemically and physically almost identical to the analyte of interest, allowing it to co-elute during chromatography and experience similar ionization effects in the mass spectrometer.[1] This near-identical behavior is the cornerstone of its efficacy in correcting for analytical variability, including matrix effects.[2]
The Practical Alternative: Non-Deuterated Internal Standards
Non-deuterated internal standards are typically structural analogs or lipids with odd-chain fatty acids that are not naturally abundant in the biological system being studied.[3] While they do not perfectly mimic the physicochemical properties of the endogenous lipids, they offer a cost-effective and often readily available alternative.[3] Their utility lies in their ability to compensate for general sample processing losses, although their effectiveness in correcting for specific matrix effects can be limited if their chromatographic behavior and ionization efficiency differ significantly from the analyte.
Performance Comparison: A Head-to-Head Analysis
The selection of an internal standard should be guided by the specific requirements of the assay, including the desired level of accuracy and precision, the complexity of the sample matrix, and budget constraints. The following tables summarize the performance of deuterated versus non-deuterated internal standards based on key analytical parameters.
Table 1: General Performance Characteristics
| Feature | Deuterated Internal Standards | Non-Deuterated Internal Standards (e.g., Odd-Chain, Structural Analogs) |
| Principle | Stable isotope-labeled analog of the analyte. | Structurally similar compound not present in the sample. |
| Correction for Matrix Effects | Superior, as they typically co-elute and experience the same ion suppression or enhancement. | Effective for general variability, but may not fully compensate for matrix effects if chromatographic retention times differ. |
| Accuracy | Generally higher due to better correction for analyte-specific losses and matrix effects. | Can be less accurate if the standard's behavior deviates significantly from the analyte's. |
| Precision | Typically higher, leading to lower coefficients of variation (%CV). | May be lower, with potentially higher %CVs. |
| Potential Issues | Isotope effects causing slight chromatographic shifts, potential for isotopic scrambling, and higher cost. | Differences in extraction efficiency, chromatographic behavior, and ionization response compared to the analyte. |
Table 2: Quantitative Performance Data
| Analyte | Internal Standard Type | Matrix | Accuracy (% Mean Bias) | Precision (% RSD) | Reference |
| Kahalalide F | Analog IS | Plasma | 96.8 | 8.6 | |
| Kahalalide F | Deuterated IS | Plasma | 100.3 | 7.6 | |
| Everolimus | Analog IS (32-desmethoxyrapamycin) | Blood | Slope vs. reference: 0.83 | 4.3 - 7.2 | |
| Everolimus | Deuterated IS (everolimus-d4) | Blood | Slope vs. reference: 0.95 | 4.3 - 7.2 |
Experimental Protocols
Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures. Below are detailed protocols for lipid extraction and subsequent analysis using LC-MS/MS with the incorporation of internal standards.
Protocol 1: Preparation of Internal Standard Stock Solutions
-
Acquire High-Purity Standards : Obtain certified internal standards (deuterated or non-deuterated) from a reputable supplier.
-
Gravimetric Preparation : Accurately weigh a precise amount of the internal standard using an analytical balance.
-
Solubilization : Dissolve the weighed standard in a high-purity organic solvent (e.g., methanol, ethanol, or a chloroform/methanol mixture) to create a concentrated stock solution.
-
Serial Dilution : Perform serial dilutions of the stock solution to create a working internal standard mixture at a concentration appropriate for your analytical method and expected analyte concentrations.
-
Storage : Store the stock and working solutions in amber glass vials at -20°C or -80°C to prevent degradation.
Protocol 2: Lipid Extraction from Plasma with Internal Standard Addition (Folch Method)
-
Sample Thawing : Thaw frozen plasma samples on ice.
-
Internal Standard Spiking : To a 1.5 mL microcentrifuge tube, add a known volume of the internal standard working solution.
-
Sample Addition : Add a precise volume of the plasma sample (e.g., 50 µL) to the tube containing the internal standard. Vortex briefly.
-
Solvent Addition : Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1. For a 50 µL plasma sample, this would be 1 mL of the chloroform:methanol mixture.
-
Homogenization : Vortex the mixture thoroughly for 2 minutes to ensure complete mixing and protein precipitation.
-
Phase Separation : Add 0.2 volumes of 0.9% NaCl solution (e.g., 200 µL for 1 mL of chloroform:methanol). Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Lipid Collection : Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.
-
Drying : Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution : Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1 v/v).
Protocol 3: LC-MS/MS Analysis
-
Chromatographic Separation :
-
Column : A suitable reversed-phase column for lipid analysis (e.g., C18).
-
Mobile Phase A : Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B : Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Flow Rate : 0.3-0.6 mL/min.
-
Gradient : A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Positive and/or negative electrospray ionization (ESI).
-
Data Acquisition : Full scan for untargeted analysis or selected reaction monitoring (SRM) / multiple reaction monitoring (MRM) for targeted analysis.
-
-
Quantification :
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of calibration standards.
-
Determine the concentration of the analyte in the unknown samples by calculating the analyte/internal standard peak area ratio and interpolating the concentration from the calibration curve.
-
Visualizing the Workflow and Rationale
To better understand the application and comparative logic, the following diagrams illustrate the experimental workflow and the rationale behind choosing an internal standard.
Caption: A typical experimental workflow for quantitative lipid analysis using an internal standard.
Caption: Logical relationship between internal standard choice and quantitative accuracy in lipid analysis.
Conclusion
The choice between a deuterated and a non-deuterated internal standard is a critical decision in the design of any quantitative lipidomics experiment. While stable isotope-labeled standards are often considered the gold standard for their ability to accurately correct for matrix effects and other sources of analytical variability, non-deuterated standards, such as odd-chain lipids, can provide robust quantification, particularly when isotopic standards are unavailable or cost-prohibitive. By carefully considering the performance metrics outlined in this guide and implementing rigorous, standardized protocols, researchers can ensure the generation of high-quality, reliable lipidomics data to advance their scientific discoveries.
References
A Researcher's Guide to Assessing the Isotopic Effect of 9-PAHSA-d31 on Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids like 9-palmitic acid-hydroxy-stearic acid (9-PAHSA) is paramount for understanding its role in metabolic diseases and inflammation. Stable isotope-labeled internal standards are the gold standard for mass spectrometry-based quantification, correcting for variations during sample preparation and analysis. However, the use of heavily deuterated standards, such as 9-PAHSA-d31, necessitates a thorough evaluation of potential isotopic effects that can impact analytical accuracy. This guide provides a framework for assessing the isotopic effect of this compound, offering detailed experimental protocols and a review of the underlying principles.
Understanding the Isotopic Effect in LC-MS/MS Analysis
The substitution of hydrogen with deuterium, a heavier isotope, can lead to subtle physicochemical changes in a molecule. In the context of liquid chromatography-mass spectrometry (LC-MS/MS), this can manifest as a "chromatographic isotope effect," where the deuterated standard may elute slightly earlier than the native analyte from a reversed-phase LC column.[1] This retention time shift, if not properly accounted for, can lead to inaccurate quantification, especially if the peak integration windows are not correctly set. While stable isotope-labeled internal standards are designed to co-elute with the analyte to compensate for matrix effects, this assumption must be verified.[2]
While carbon-13 (¹³C) labeled standards are often considered to have negligible isotopic effects and greater stability compared to deuterium (D) labels, deuterated standards are widely used and effective when properly validated.[2][3] The key is to perform experiments to characterize the behavior of the specific deuterated standard in the analytical method being used.
Experimental Protocol for Assessing the Isotopic Effect of this compound
This protocol outlines a systematic approach to evaluate the chromatographic behavior and quantitative performance of this compound against the native 9-PAHSA.
Objective: To determine if there is a significant isotopic effect from using this compound as an internal standard for the quantification of 9-PAHSA by LC-MS/MS.
Materials:
-
9-PAHSA analytical standard
-
This compound internal standard
-
LC-MS/MS system (e.g., Triple Quadrupole)[2]
-
Reversed-phase C18 column
-
LC-MS grade solvents: methanol, acetonitrile, water, formic acid, ammonium formate
-
Biological matrix (e.g., human plasma)
Methodology:
-
Preparation of Standard Solutions:
-
Prepare individual stock solutions of 9-PAHSA and this compound in a suitable organic solvent (e.g., methanol).
-
Create a series of calibration standards by spiking known concentrations of 9-PAHSA into the biological matrix.
-
Prepare a working solution of the internal standard (this compound) at a fixed concentration.
-
-
Sample Preparation (Lipid Extraction):
-
To an aliquot of the calibration standards and blank matrix samples, add the this compound internal standard working solution.
-
Perform a liquid-liquid extraction using a mixture of chloroform and methanol to isolate the lipids.
-
For further purification and enrichment of PAHSAs, a solid-phase extraction (SPE) step can be employed.
-
Dry the final lipid extract under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject a mixture of 9-PAHSA and this compound standards to assess their co-elution.
-
Analyze the prepared calibration curve samples.
-
An example gradient for a C18 column could involve mobile phase A (water with 0.1% formic acid and 10 mM ammonium formate) and mobile phase B (acetonitrile/isopropanol with 0.1% formic acid and 10 mM ammonium formate).
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
Monitor the appropriate precursor-to-product ion transitions for both 9-PAHSA and this compound. For 9-PAHSA, a common transition is m/z 413.4 -> 255.2. The transition for this compound would be adjusted for the mass increase due to deuteration.
-
-
-
Data Analysis and Assessment:
-
Retention Time Comparison: Overlay the chromatograms of 9-PAHSA and this compound. Measure and record the retention time for each. A significant difference would indicate a chromatographic isotope effect.
-
Calibration Curve Performance: Construct a calibration curve by plotting the peak area ratio (9-PAHSA / this compound) against the known concentrations of 9-PAHSA. Evaluate the linearity (R²) of the curve, which should be >0.99 for an acceptable method.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations to determine the accuracy (percent recovery) and precision (coefficient of variation, CV%). Accuracy should be within 85-115%, and precision should be <15%.
-
Quantitative Data Summary and Performance Expectations
| Validation Parameter | Typical Performance | Description |
| Linearity (R²) | >0.99 | The method should demonstrate a strong linear relationship between the analyte concentration and the instrument response over a defined range. |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL | This is the lowest concentration of 9-PAHSA that can be reliably quantified with acceptable accuracy and precision. |
| Accuracy | 85-115% of nominal concentration | This measures the closeness of the measured concentration to the true concentration, assessed using quality control samples. |
| Precision (CV%) | <15% | This indicates the degree of agreement among individual measurements when the procedure is applied repeatedly. |
| Recovery | 80-120% | This measures the efficiency of the extraction process in recovering 9-PAHSA from the biological matrix. |
| Specificity/Selectivity | No significant interference | The method should be able to differentiate and quantify 9-PAHSA in the presence of other components in the sample. |
A successful validation of this compound would demonstrate performance within these established ranges, confirming its suitability as an internal standard.
Visualizing the Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental process and the biological context of 9-PAHSA, the following diagrams are provided.
Caption: Experimental workflow for assessing the isotopic effect of this compound.
9-PAHSA exerts its biological effects through various signaling pathways, primarily by acting as a ligand for G protein-coupled receptors.
Caption: Key signaling pathways modulated by 9-PAHSA.
Conclusion
While this compound is a promising internal standard for the quantification of 9-PAHSA, a thorough assessment of its isotopic effect is a critical step in method validation. By following the outlined experimental protocol, researchers can confidently evaluate the performance of this compound, ensuring the generation of accurate and reliable quantitative data. The potential for a chromatographic isotope effect exists with highly deuterated standards, but a systematic evaluation will determine if this effect is significant in the chosen analytical system and if adjustments to the methodology are required. This due diligence is essential for the robust application of 9-PAHSA quantification in both basic research and clinical studies.
References
Navigating the Quantitative Landscape of 9-PAHSA Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals delving into the therapeutic potential of 9-palmitic acid-hydroxystearic acid (9-PAHSA), accurate quantification is paramount. This guide provides a comparative analysis of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for 9-PAHSA utilizing a deuterated internal standard, 9-PAHSA-d31, against other analytical methodologies. We present supporting experimental data, detailed protocols, and visual workflows to facilitate informed decisions in your research.
The quantification of 9-PAHSA, a bioactive lipid with promising anti-inflammatory and insulin-sensitizing properties, demands high sensitivity and specificity, particularly when analyzing complex biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results.
Performance Characteristics: Linearity and Range
A key performance metric for any quantitative assay is its linearity and dynamic range. Linearity, typically expressed as the coefficient of determination (R²), demonstrates the direct proportionality between the analyte concentration and the instrument's response. The dynamic range, defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ), establishes the concentration boundaries within which the analyte can be reliably measured.
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of 9-PAHSA using a deuterated internal standard, compared to other potential, though less common, analytical techniques.
| Parameter | LC-MS/MS with this compound | Gas Chromatography-Mass Spectrometry (GC-MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Linearity (R²) | >0.99[1] | Typically ≥0.99 | Variable, often requires non-linear regression |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL[1] | Higher than LC-MS/MS, requires derivatization | Dependent on antibody affinity, often in the ng/mL range |
| Upper Limit of Quantification (ULOQ) | Typically in the high ng/mL to µg/mL range | Dependent on detector saturation | Limited by antibody saturation |
| Specificity/Selectivity | High; able to differentiate isomers[1] | High; can resolve isomers with appropriate chromatography | Prone to cross-reactivity with similar lipid structures[1] |
| Precision (%CV) | <15%[1] | <20% | 15-25% |
| Accuracy (% Recovery) | 85-115% | 80-120% | Highly variable, susceptible to matrix effects |
Key Advantages of LC-MS/MS with a Deuterated Internal Standard:
-
Superior Specificity: LC-MS/MS can distinguish 9-PAHSA from its other isomers, which is crucial as different isomers may possess distinct biological activities.
-
High Sensitivity: The low LLOQ allows for the quantification of endogenous levels of 9-PAHSA in various biological samples.
-
Enhanced Accuracy and Precision: The use of a co-eluting, stable isotope-labeled internal standard like this compound effectively compensates for analytical variability.
Experimental Protocol: Quantification of 9-PAHSA by LC-MS/MS
This section outlines a typical workflow for the quantification of 9-PAHSA in biological samples, such as plasma or tissue homogenates, using this compound as an internal standard.
Sample Preparation and Lipid Extraction:
-
For Plasma/Serum: To 100 µL of plasma or serum, add a known amount of this compound internal standard solution.
-
For Tissues: Homogenize a known weight of tissue (e.g., 50-100 mg) in a suitable buffer. Add a known amount of this compound internal standard solution to an aliquot of the homogenate.
-
Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol/water (e.g., Folch or Bligh-Dyer methods) to isolate the lipid fraction.
-
Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol).
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile/isopropanol with 0.1% formic acid to separate 9-PAHSA from other lipids.
-
Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both 9-PAHSA and this compound.
-
Typical 9-PAHSA transitions: m/z 537.5 → 255.2 (quantifier) and 537.5 → 281.2 (qualifier).
-
The transitions for this compound will be shifted by the mass of the deuterium labels.
-
Data Analysis:
-
Quantification: Create a calibration curve by plotting the peak area ratio of 9-PAHSA to this compound against the concentration of the 9-PAHSA standards. Determine the concentration of 9-PAHSA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of 9-PAHSA, the following diagrams are provided.
9-PAHSA exerts its biological effects through various signaling pathways. A key pathway involves its interaction with the G-protein coupled receptor 120 (GPR120), leading to anti-inflammatory responses.
References
Validating the Specificity of 9-PAHSA Analytical Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the accurate quantification of 9-palmitic acid-hydroxy-stearic acid (9-PAHSA) is critical for advancing research into its therapeutic potential. This guide provides an objective comparison of analytical methods, focusing on the validation of specificity, and includes supporting experimental data and protocols.
The specificity of an analytical method is its ability to accurately and exclusively measure the analyte of interest, in this case, 9-PAHSA, without interference from other components in the sample matrix.[1][2] This is particularly crucial for 9-PAHSA due to the presence of numerous structurally similar isomers and other lipid species in biological samples.[3][4]
Comparison of Analytical Methods for 9-PAHSA Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of 9-PAHSA due to its high sensitivity, specificity, and accuracy.[5] While other methods like Enzyme-Linked Immunosorbent Assay (ELISA) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used for lipid analysis, they often fall short in providing the high degree of specificity required for isomeric resolution of PAHSAs.
| Parameter | LC-MS/MS | ELISA | GC-MS |
| Specificity/Selectivity | High: Can differentiate between 9-PAHSA and its isomers (e.g., 5-PAHSA) and other interfering lipids like ceramides. | Moderate to Low: Prone to cross-reactivity with other structurally related molecules, leading to potential overestimation. | Moderate: Often requires derivatization for non-volatile lipids like PAHSAs, which can introduce complexity and potential for side reactions. Specificity depends heavily on the chromatographic separation. |
| Interference | Minimal and can be mitigated through optimized chromatography and specific MRM transitions. | High potential for interference from matrix effects and cross-reacting molecules. | Potential for interference from co-eluting compounds, especially without optimal chromatographic resolution. |
| Confirmation of Identity | High: Provides structural information through specific precursor-to-product ion transitions. | Low: Relies on antibody-antigen binding, which does not provide structural confirmation. | High: Provides mass spectral data for compound identification. |
Experimental Protocol for Specificity Validation of 9-PAHSA using LC-MS/MS
The following protocol outlines the key steps to validate the specificity of an LC-MS/MS method for 9-PAHSA quantification in a biological matrix (e.g., human plasma).
Sample Preparation and Lipid Extraction
-
Homogenization: A known amount of tissue (e.g., 50-150 mg) is homogenized in a mixture of phosphate-buffered saline (PBS), methanol, and chloroform. For plasma or serum, a specific volume (e.g., 200 µL) is mixed with the same solvents.
-
Internal Standard Spiking: An internal standard, such as ¹³C-labeled 9-PAHSA, is added to the mixture to correct for extraction efficiency and matrix effects.
-
Phase Separation: The mixture is vortexed and centrifuged to separate the organic (lipid-containing) and aqueous phases. The lower organic phase is collected.
-
Drying: The collected organic phase is dried under a stream of nitrogen.
Solid-Phase Extraction (SPE) for Cleanup
-
Reconstitution: The dried lipid extract is reconstituted in a non-polar solvent.
-
Cartridge Loading: The reconstituted extract is loaded onto a silica-based SPE cartridge.
-
Washing: The cartridge is washed with a non-polar solvent (e.g., hexane) to remove neutral lipids.
-
Elution: 9-PAHSA and other polar lipids are eluted with a more polar solvent.
LC-MS/MS Analysis
-
Chromatographic Separation: An aliquot of the purified extract is injected into a high-performance liquid chromatography (HPLC) system. The separation of 9-PAHSA from its isomers is typically achieved using a C18 reversed-phase column with a gradient elution of mobile phases, such as water with 0.1% formic acid and methanol with 0.1% formic acid. The Acquity UPLC BEH C18 column has been shown to provide good resolution.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. 9-PAHSA is detected using Multiple Reaction Monitoring (MRM) in negative ionization mode.
-
MRM Transitions: The characteristic precursor-to-product ion transitions for 9-PAHSA are monitored for high selectivity. The most reliable quantifier transition is m/z 537 → 255. Other confirmatory transitions include m/z 537 → 281 and m/z 537 → 299.
-
Specificity Validation Experiments
-
Analysis of Blank Matrix: A blank matrix sample (e.g., plasma from a subject with no detectable 9-PAHSA) is processed and analyzed to ensure no interfering peaks are present at the retention time of 9-PAHSA.
-
Analysis of Spiked Matrix: The blank matrix is spiked with known concentrations of 9-PAHSA and potential interfering substances, such as its isomers (e.g., 5-PAHSA, 12-PAHSA) and ceramides (e.g., C16:0 ceramide). The method's ability to resolve and accurately quantify 9-PAHSA in the presence of these compounds is then evaluated.
-
Peak Purity Analysis: For chromatographic methods, peak purity can be assessed using photodiode array (PDA) detection or by evaluating the consistency of ion ratios across the chromatographic peak in MS detection.
Signaling Pathway and Workflow Diagrams
To visually represent the key processes involved, the following diagrams have been generated using the DOT language.
Caption: 9-PAHSA signaling pathway.
Caption: Specificity validation workflow for 9-PAHSA.
References
A Comparative Analysis of 9-PAHSA Levels in Different Disease Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 9-Palmitic acid-9-hydroxy-stearic acid (9-PAHSA) levels across various disease models, supported by experimental data. It includes detailed methodologies for key experiments and visual representations of signaling pathways and experimental workflows.
Introduction
Palmitic acid-9-hydroxy-stearic acid (9-PAHSA) is a bioactive lipid belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs). Since its discovery, 9-PAHSA has garnered significant attention for its anti-inflammatory and insulin-sensitizing properties.[1] Endogenous levels of 9-PAHSA have been shown to be altered in various pathological conditions, suggesting its potential as both a biomarker and a therapeutic agent. This guide offers a comparative analysis of 9-PAHSA levels in metabolic, inflammatory, and neurological disease models.
Data Presentation: Comparative 9-PAHSA Levels
Quantitative data on 9-PAHSA levels vary across studies due to different analytical methods and animal models. However, a consistent trend of dysregulation is observed in several disease states.
| Disease Model | Tissue/Sample | Observation | Key Findings |
| Metabolic Diseases | |||
| Type 2 Diabetes (Human) | Serum | Decreased | Serum levels of 9-PAHSA are significantly lower in patients with type 2 diabetes compared to non-diabetic individuals.[2][3] |
| High-Fat Diet (HFD)-Induced Obesity (Mouse) | Adipose Tissue & Serum | Decreased | Levels of 9-PAHSA are reduced in the adipose tissue and serum of mice fed a high-fat diet, which correlates with insulin resistance.[4][5] |
| db/db Mouse (Type 2 Diabetes Model) | Serum | Decreased | These genetically diabetic mice exhibit lower circulating levels of 9-PAHSA. |
| Inflammatory Diseases | |||
| Dextran Sulfate Sodium (DSS)-Induced Colitis (Mouse) | Colon Tissue | Protective Role of Exogenous 9-PAHSA | While endogenous levels in this model are not well-quantified in the literature, oral administration of 9-PAHSA has been shown to ameliorate colitis symptoms, suggesting a protective role. |
| Neurological Disorders | |||
| 5xFAD Mouse (Alzheimer's Disease Model) | Brain | Protective Role of Exogenous S-9-PAHSA | Administration of S-9-PAHSA, a stereoisomer of 9-PAHSA, has been shown to improve cognitive deficits and reduce amyloid-beta plaque deposition. Endogenous levels in this specific model require further investigation. |
| High-Fat Diet-Induced Cognitive Impairment (Mouse) | Brain | Increased with Supplementation | In a mouse model of diet-induced cognitive impairment, supplementation with S-9-PAHSA led to increased levels in the brain. |
Signaling Pathways and Experimental Workflows
9-PAHSA Signaling Pathway
9-PAHSA primarily exerts its effects through the G protein-coupled receptor 120 (GPR120). Activation of GPR120 initiates downstream signaling cascades that mediate its anti-inflammatory and insulin-sensitizing actions. One of the key mechanisms is the inhibition of the pro-inflammatory NF-κB pathway.
Caption: 9-PAHSA signaling through the GPR120 receptor.
Experimental Workflow for In Vivo Studies
A typical workflow for investigating the effects of 9-PAHSA in a mouse model of disease involves several key steps, from administration to tissue analysis.
Caption: General experimental workflow for in vivo 9-PAHSA studies.
Experimental Protocols
Quantification of 9-PAHSA in Biological Samples by LC-MS/MS
This protocol outlines a common method for extracting and quantifying 9-PAHSA from serum or tissue homogenates.
1. Lipid Extraction:
-
To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., ¹³C₁₆-9-PAHSA).
-
Perform a liquid-liquid extraction using a mixture of chloroform and methanol (2:1, v/v) to separate lipids.
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
2. Solid-Phase Extraction (SPE):
-
Further purify the lipid extract using a silica-based SPE column to enrich for FAHFAs.
-
Condition the column with hexane.
-
Load the sample and wash with a non-polar solvent (e.g., hexane) to remove neutral lipids.
-
Elute the FAHFA fraction with a more polar solvent (e.g., ethyl acetate).
-
Dry the eluate under a stream of nitrogen.
3. LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol).
-
Inject the sample into a high-performance liquid chromatography (HPLC) system equipped with a C18 reversed-phase column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and methanol with 0.1% formic acid to separate 9-PAHSA from its isomers.
-
Detect and quantify 9-PAHSA using a tandem mass spectrometer in negative ionization mode with Multiple Reaction Monitoring (MRM).
In Vivo Administration of 9-PAHSA via Oral Gavage in Mice
This protocol describes the preparation and administration of a 9-PAHSA suspension for oral dosing in mice.
1. Preparation of Dosing Solution:
-
Prepare a vehicle solution, for example, a mixture of 50% PEG400, 0.5% Tween-80, and 49.5% sterile water.
-
Weigh the required amount of 9-PAHSA based on the desired dose (e.g., 30-50 mg/kg) and the average body weight of the mice.
-
Dissolve the 9-PAHSA powder in the vehicle. Gentle warming and vortexing can aid dissolution. Ensure the final solution is homogeneous.
2. Oral Gavage Procedure:
-
Weigh the mouse to determine the precise dosing volume (typically not exceeding 10 mL/kg).
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
-
Use a proper-sized, ball-tipped gavage needle to prevent injury.
-
Insert the needle into the mouth, advancing it along the upper palate into the esophagus. The needle should pass smoothly without force.
-
Slowly administer the 9-PAHSA solution.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-procedure.
Conclusion
The available evidence strongly indicates that endogenous 9-PAHSA levels are dysregulated in prevalent metabolic and inflammatory diseases. Specifically, reduced levels are consistently observed in insulin-resistant states. While the therapeutic potential of exogenous 9-PAHSA administration is an active area of research, particularly in colitis and neurodegenerative disorders, further studies are needed to establish standardized quantitative measures of 9-PAHSA across a broader range of disease models. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute rigorous experiments in this promising field.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Stability of Deuterated FAHFA Standards
Navigating the Landscape of FAHFA Analysis with Stable Isotope Labeled Standards
For researchers, scientists, and drug development professionals working with Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), accurate quantification is paramount. Deuterated FAHFAs have emerged as the gold standard for use as internal standards in mass spectrometry-based quantification. Their chemical similarity to the endogenous analytes allows for correction of variations in sample extraction and instrument response. However, the stability of these deuterated standards is a critical factor that can influence the accuracy and reproducibility of experimental results.
This guide provides a comparative overview of the stability of different deuterated FAHFA standards, supported by experimental protocols and best practices for their handling and storage. While direct comparative stability studies between different deuterated FAHFA standards are not extensively published, this guide offers insights based on fundamental principles of lipid chemistry and analysis.
Comparative Stability of Deuterated FAHFA Standards: A Structural Perspective
The stability of a deuterated FAHFA standard is influenced by several factors, including the position of the deuterium atoms, the degree of unsaturation in the fatty acid chains, and the storage conditions. The following table provides a qualitative comparison of different potential deuterated FAHFA standards.
| Deuterated FAHFA Standard Type | Structure | Key Features & Inferred Stability Considerations |
| Perdeuterated Saturated FAHFA | e.g., Palmitic acid-(d31)-9-hydroxy-stearic acid-(d35) | Highest Inferred Stability: The C-D bond is stronger than the C-H bond, making the entire molecule more resistant to chemical and enzymatic degradation. Perdeuteration of both the fatty acid and the hydroxy fatty acid chains offers maximum protection against oxidation. |
| Chain-Deuterated Saturated FAHFA | e.g., Palmitic acid-9-hydroxy-stearic acid-(d4) | High Inferred Stability: Deuteration at specific, non-labile positions on the carbon chain provides good stability. Less expensive to synthesize than perdeuterated standards. |
| Deuterated Unsaturated FAHFA | e.g., Oleic acid-(d17)-9-hydroxy-stearic acid | Moderate Inferred Stability: The presence of double bonds makes the molecule susceptible to oxidation. Deuteration can help to mitigate this, but the risk is higher compared to saturated analogs. The position of deuteration relative to the double bonds is critical. |
| Specifically Labeled FAHFA | e.g., 13C4-9-PAHSA | High Stability & Low Isotope Effect: While not deuterated, carbon-13 labeled standards are also used and offer high stability. They do not exhibit the chromatographic isotope effect sometimes seen with deuterated standards, where the deuterated standard elutes slightly earlier than the non-deuterated analyte.[1] |
Note: The stability of all standards is highly dependent on proper storage and handling.
Best Practices for Storage and Handling of Deuterated FAHFA Standards
To ensure the long-term stability and integrity of deuterated FAHFA standards, adherence to strict storage and handling protocols is essential.
Storage:
-
Temperature: For long-term storage, standards should be kept at -20°C or ideally at -80°C.[2][3]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[3][4]
-
Light: Protect from light by using amber vials or storing in the dark to prevent photodegradation.
-
Form: Store as a solid or in a high-purity aprotic solvent like ethanol or acetonitrile. Avoid repeated freeze-thaw cycles.
Handling:
-
Solvents: Use high-purity aprotic solvents for reconstitution to prevent deuterium-hydrogen exchange.
-
Inert Gas: When preparing solutions, flush vials with an inert gas before sealing.
-
Single-Use Aliquots: Prepare single-use aliquots to minimize contamination and degradation of the stock solution.
Experimental Protocols for FAHFA Analysis
Accurate quantification of FAHFAs relies on robust and well-defined experimental protocols. The following is a generalized workflow for the analysis of FAHFAs in biological samples using deuterated internal standards.
Lipid Extraction
A modified Bligh-Dyer or Folch extraction is commonly used to extract lipids from biological matrices such as plasma, serum, or tissue homogenates.
-
Reagents: Chloroform, Methanol, Water (HPLC grade)
-
Procedure:
-
To the sample, add a known amount of the deuterated FAHFA internal standard.
-
Add methanol and vortex.
-
Add chloroform and vortex.
-
Add water to induce phase separation.
-
Centrifuge to separate the organic and aqueous layers.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Solid-Phase Extraction (SPE) for FAHFA Enrichment
To reduce matrix effects and improve sensitivity, the lipid extract is often subjected to solid-phase extraction to enrich for FAHFAs.
-
Stationary Phase: Silica gel
-
Procedure:
-
Condition the silica SPE cartridge with hexane.
-
Load the reconstituted lipid extract onto the cartridge.
-
Wash with a non-polar solvent (e.g., hexane) to elute neutral lipids.
-
Elute the FAHFA fraction with a more polar solvent (e.g., ethyl acetate).
-
Dry the FAHFA fraction under nitrogen.
-
LC-MS/MS Analysis
The enriched FAHFA fraction is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Chromatography: Reversed-phase chromatography (e.g., C18 column) is typically used to separate the different FAHFA isomers.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly employed for sensitive and specific detection.
-
Quantification: The peak area of the endogenous FAHFA is normalized to the peak area of the corresponding deuterated internal standard to calculate the concentration of the analyte.
Visualizing Key Processes
To better understand the context of FAHFA analysis and their biological function, the following diagrams illustrate a typical experimental workflow and a key signaling pathway.
References
Assessing the Cost-Effectiveness of 9-PAHSA-d31 for Routine Analysis: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The quantification of bioactive lipids, such as the fatty acid esters of hydroxy fatty acids (FAHFAs), is critical for advancing research in metabolic diseases and inflammation. Among these, 9-palmitic acid-hydroxy stearic acid (9-PAHSA) is a key target of investigation. Accurate and reproducible quantification of 9-PAHSA in biological matrices necessitates the use of internal standards, with stable isotope-labeled variants being the gold standard. This guide provides a comparative analysis of 9-PAHSA-d31, a deuterated internal standard, against other alternatives to assess its cost-effectiveness for routine laboratory analysis.
Performance Comparison of Internal Standards
The choice of an internal standard is a critical determinant of data quality in quantitative mass spectrometry. The most common types of internal standards used in lipidomics are stable isotope-labeled lipids (such as deuterated or ¹³C-labeled) and structural analogs (like odd-chain lipids).[1][2]
Stable isotope-labeled internal standards, like this compound, are considered the gold standard because their physicochemical properties are nearly identical to the endogenous analyte.[2][3] This ensures they co-elute during chromatography and experience similar ionization effects, providing superior correction for variations during sample preparation and analysis.[4] While highly effective, heavily deuterated standards such as this compound can sometimes exhibit a slight retention time shift compared to the native analyte.
Carbon-13 (¹³C) labeled standards are often considered the highest quality internal standard as they have identical chemical and physical properties to the analyte and do not exhibit a chromatographic shift. However, they are generally more expensive and less commercially available than their deuterated counterparts.
Odd-chain lipids are a more cost-effective alternative as they are not typically abundant in mammalian systems. Their primary drawback is that they do not perfectly mimic the extraction and ionization behavior of the even-chained endogenous lipids, which can lead to less accurate quantification.
Table 1: Comparison of Internal Standard Performance
| Internal Standard Type | Principle | Advantages | Disadvantages |
| Deuterated Lipids (e.g., this compound) | Analyte with some hydrogen atoms replaced by deuterium. | Co-elutes closely with the endogenous analyte in liquid chromatography (LC). Corrects for matrix effects. Generally less expensive than ¹³C-labeled standards. | Potential for isotopic scrambling or exchange. May exhibit a slight retention time shift in LC compared to the native analyte. |
| ¹³C-Labeled Lipids | Analyte with some carbon atoms replaced by the stable isotope ¹³C. | Considered the "gold standard" with identical chemical and physical properties to the endogenous analyte. No chromatographic shift. Less prone to isotope effects than deuterated standards. | Generally more expensive and less commercially available than deuterated standards. |
| Odd-Chain Lipids | Lipids with fatty acid chains containing an odd number of carbon atoms. | Cost-effective. Not naturally abundant in most mammalian systems, minimizing interference. | May not perfectly mimic the extraction and ionization behavior of all even-chained endogenous lipids. Can be present endogenously in some diets or disease states. |
Cost-Effectiveness Analysis
The cost-effectiveness of an internal standard is determined by the cost of the standard itself and the overall cost of the analytical method. Liquid chromatography-mass spectrometry (LC-MS/MS) is the standard method for FAHFA analysis. The total cost of analysis includes the initial purchase and maintenance of the LC-MS/MS system, consumables, and labor.
Cost of Internal Standards
The price of internal standards can vary significantly based on the type of label and the supplier. Deuterated standards are generally more affordable than ¹³C-labeled standards.
Table 2: Estimated Cost of 9-PAHSA and Related Internal Standards
| Compound | Supplier | Quantity | Estimated Price (USD) |
| 9-PAHSA | TargetMol | 1 mg | $223 |
| 9-PAHSA | Thomas Scientific | 1 mg | $90.31 |
| This compound | Cayman Chemical | 1 mg | $553.00 |
Note: Prices are subject to change and may vary by vendor and location.
Cost of Routine Analysis
The per-sample cost for lipid analysis can vary depending on the facility and the complexity of the analysis. Academic core facilities provide a benchmark for these costs.
Table 3: Estimated Per-Sample Cost for LC-MS/MS Lipid Analysis (External Academic Rates)
| Service | Institution | Estimated Price per Sample (USD) |
| Untargeted Lipidomics/Lipidsearch | Harvard Center for Mass Spectrometry | $445.00 (in addition to LCMS rates of $149.00) |
| LC-MS Lipidomics (C8) | LSU Health Sciences Center | $200.00 |
| Polar lipid profiling | Kansas Lipidomics Research Center | $83.61 |
These costs typically include sample preparation, instrument time, and data processing. The cost of the internal standard is usually included in the per-sample price for services from core facilities.
For labs running their own analyses, the total cost of ownership for an LC-MS/MS system can be substantial, with high-end systems exceeding $500,000. Annual service contracts can range from $10,000 to $50,000.
Experimental Protocols
Accurate quantification of 9-PAHSA requires robust and validated experimental methods. The following is a generalized protocol for the analysis of FAHFAs using LC-MS/MS with an internal standard.
Lipid Extraction from Biological Samples
-
Homogenization : Homogenize the tissue or fluid sample in a suitable buffer.
-
Internal Standard Spiking : Add a known amount of the internal standard (e.g., this compound) to the homogenate.
-
Liquid-Liquid Extraction : Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol/water to separate the lipid-containing organic phase.
-
Solid-Phase Extraction (SPE) : Further purify the lipid extract using SPE to enrich for the FAHFA fraction.
-
Drying and Reconstitution : Dry the purified FAHFA fraction under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS system (e.g., methanol).
LC-MS/MS Analysis
-
Chromatographic Separation : Inject the reconstituted sample onto a reverse-phase C18 column for chromatographic separation of the FAHFA isomers.
-
Mass Spectrometry Detection : Utilize a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to detect and quantify the specific transitions for 9-PAHSA and the internal standard.
-
Quantification : Create a calibration curve using known concentrations of a non-labeled 9-PAHSA standard and a fixed concentration of the internal standard. Determine the concentration of 9-PAHSA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Signaling Pathway of 9-PAHSA
Caption: Simplified signaling pathway of 9-PAHSA.
Experimental Workflow for 9-PAHSA Quantification
Caption: General workflow for 9-PAHSA quantification.
Conclusion
For routine analysis of 9-PAHSA, this compound presents a robust and reliable internal standard. While the initial cost of deuterated standards is higher than that of odd-chain lipids, the superior accuracy and precision they afford can lead to long-term cost savings by minimizing the need for repeat analyses and ensuring data integrity. When compared to ¹³C-labeled standards, this compound is a more readily available and cost-effective option. The choice of internal standard will ultimately depend on the specific requirements of the assay, including the desired level of accuracy and the available budget. For high-throughput screening or studies where the highest precision is paramount, the investment in a stable isotope-labeled internal standard like this compound is well-justified.
References
Safety Operating Guide
Essential Safety and Disposal Guidance for 9-PAHSA-d31
For researchers, scientists, and professionals in drug development utilizing 9-PAHSA-d31, adherence to proper disposal protocols is critical for laboratory safety and environmental compliance. This document provides a comprehensive guide to the safe handling and disposal of this compound, ensuring operational integrity and minimizing risk.
Chemical and Physical Properties
This compound is a deuterated form of 9-PAHSA (9-palmitoyl-hydroxystearic acid), intended for use as an internal standard in mass spectrometry-based quantification.[1] Understanding its basic properties is the first step toward safe handling.
| Property | Value |
| CAS Number | 2748208-06-0 |
| Molecular Formula | C₃₄H₃₅D₃₁O₄ |
| Formula Weight | 570.1 g/mol |
| Purity | ≥99% deuterated forms (d₁-d₃₁)[1][2] |
| Supplied Form | 1 mg/ml solution in methyl acetate[1] |
| Storage | -20°C[3] |
| Stability | ≥ 2 years |
Disposal Procedures
The primary consideration for the disposal of this compound is the solvent in which it is supplied: methyl acetate. Methyl acetate is a flammable liquid and must be handled accordingly. The disposal of the chemical should always be in accordance with local, state, and federal regulations.
Step-by-Step Disposal Workflow:
-
Consult the Safety Data Sheet (SDS): Before handling or disposing of the material, thoroughly review the product-specific SDS. A downloadable version is available from the supplier.
-
Segregate Waste: Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled, and sealed container for flammable organic solvent waste.
-
Container Labeling: The waste container must be clearly labeled with "Flammable Waste," "Organic Solvent Waste," and the chemical name "this compound in Methyl Acetate."
-
Engage Professional Disposal Services: The collected waste must be disposed of through a licensed hazardous waste disposal company. Do not attempt to dispose of this material down the drain or in regular trash.
-
Personal Protective Equipment (PPE): When handling the material and its waste, always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Spill and Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate the immediate area of the spill. Ensure adequate ventilation to disperse flammable vapors.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials such as sawdust.
-
Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the incident to the laboratory supervisor and the institutional safety office, following all internal reporting procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
